molecular formula CaH2O4Si B1143342 Calcium silicate hydrate CAS No. 1344-96-3

Calcium silicate hydrate

Numéro de catalogue: B1143342
Numéro CAS: 1344-96-3
Poids moléculaire: 134.18
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Calcium Silicate Hydrate (C-S-H) is the primary binding phase responsible for the mechanical strength and durability of Portland cement and concrete, comprising 60-70% of the volume of hydrated products . This nanoscale, amorphous to poorly crystalline material exhibits a layered structure that is structurally analogous to the natural mineral tobermorite, but with a highly variable chemical composition and Ca/Si ratio typically ranging from 0.7 to 2.3 . Its fundamental mechanism of action lies in its role as a nano-glue; during cement hydration, it forms from the reaction of tricalcium silicate (C3S) and dicalcium silicate (C2S) with water, precipitating as nanoscale clusters that coalesce into a dense gel, binding the entire matrix together . The specific research value of C-S-H stems from its direct influence on the macroscopic properties of cementitious materials. Investigations into its nanoscale mechanical properties, including elastic modulus, hardness, and creep behavior, are crucial for designing higher-performance, more durable concrete . Furthermore, C-S-H is a key component in the development of nano-engineered cement composites, where it interacts with carbon-based nanomaterials (e.g., graphene, carbon nanotubes) and polymers to create multifunctional materials with enhanced properties . Its behavior under various environmental conditions—such as freeze-thaw cycles, carbonation, and chloride or sulfate attack—is also a critical area of study for improving the long-term durability and service life of infrastructure . This research-grade C-S-H is supplied to facilitate advanced studies in these areas, including use as a seeding agent to accelerate hydration, a model system for molecular dynamics simulations, and a base material for bio-inspired organic-inorganic composites . Our product is synthesized to precise Ca/Si ratios, allowing researchers to investigate the structure-property relationships that define this complex and industrially vital material.

Propriétés

IUPAC Name

calcium;dioxido(oxo)silane;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.O3Si.H2O/c;1-4(2)3;/h;;1H2/q+2;-2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDKGEDPBONMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-][Si](=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaH2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932194
Record name Calcium oxosilanebis(olate)--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14404-64-9, 1344-96-3
Record name Silicic acid (H2SiO3), calcium salt (1:1), monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014404649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium silicon oxide, hydrate (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium oxosilanebis(olate)--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Fundamental Properties of Calcium Silicate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium silicate (B1173343) hydrate (B1144303) (C-S-H) is the primary binding phase in Portland cement concrete, dictating its strength and durability.[1][2][3][4] Beyond construction, its high specific surface area and bioactive properties have garnered interest in fields like drug delivery and bone tissue engineering.[1][5] This technical guide provides a comprehensive overview of the core properties of C-S-H, detailed experimental protocols for its characterization, and visualizations of key relationships and workflows.

Chemical Composition and Structure

C-S-H is a quasi-amorphous material with a variable stoichiometry, which is why it is often denoted with hyphens (C-S-H).[1][3] Its chemical formula can be generally represented as (CaO)x(SiO2)y(H2O)z, where the Ca/Si ratio (x/y) typically ranges from approximately 0.7 to 2.3.[6] This ratio is a critical parameter that significantly influences the material's properties.[7][8]

The atomic structure of C-S-H is layered, bearing similarities to the naturally occurring crystalline minerals tobermorite (B576468) and jennite.[3][6][9] These models serve as the basis for understanding the nanoscale structure of C-S-H.

  • Tobermorite-like structures: Predominant at lower Ca/Si ratios, these structures consist of silicate chains running between calcium oxide layers.[6][10]

  • Jennite-like structures: More prevalent at higher Ca/Si ratios, these structures have a different arrangement of silicate chains and a higher concentration of hydroxyl groups associated with calcium.[6][10]

The silicate anions in C-S-H exist as tetrahedral units ([SiO4]) that can polymerize to form chains of varying lengths.[2] The degree of polymerization is influenced by the Ca/Si ratio, with higher ratios leading to shorter silicate chains.[2]

Physical and Mechanical Properties

The mechanical properties of C-S-H are intrinsically linked to its composition and nanoscale structure. Nanoindentation is a key technique used to measure the elastic modulus and hardness of the C-S-H phase in cement paste.[11][12]

Table 1: Mechanical Properties of C-S-H Measured by Nanoindentation

PropertyC-S-H Type/ConditionValueReference
Elastic Modulus Low-Density (LD) C-S-H~22 GPa[12]
High-Density (HD) C-S-H~29 GPa[12]
Ca/Si ratio ~1.8 (looser)25-30 GPa[7]
Ca/Si ratio ~1.8 (denser)35.9 GPa[7]
Ca/Si ratio 0.727 GPa[8]
Ca/Si ratio 2.120 GPa[8]
Hardness Ca/Si ratio 0.71.10 GPa[8]
Ca/Si ratio 2.10.32 GPa[8]

Studies have shown the existence of at least two distinct phases of C-S-H within hydrated cement paste, often referred to as low-density and high-density C-S-H, each with different mechanical properties.[11][12] The water content within the nanometer-sized gel pores also significantly impacts the mechanical behavior of C-S-H.[13]

Thermodynamic Properties

The thermodynamic stability and dissolution behavior of C-S-H are crucial for predicting the long-term performance of cementitious materials and for applications in drug delivery where controlled dissolution is required.[1] The solubility of C-S-H is incongruent, meaning the composition of the solid phase changes as it dissolves.[14]

Table 2: Thermodynamic Data for C-S-H and Related Phases

PhasePropertyValueConditionsReference
C-S-H(I) (Tobermorite-like)Apparent Solubility Product (log Ksp)Varies with Ca/Si ratio25 °C[15]
C-S-H(II) (Jennite-like)Apparent Solubility Product (log Ksp)Varies with Ca/Si ratio25 °C[15]
C-S-HEnthalpy of Formation (ΔfH°)Varies with Ca/Si ratioStandard State[16]

The solubility of C-S-H decreases with increasing temperature.[14] Thermodynamic models are used to predict the pH and the concentrations of calcium and silicon in solution as a function of the solid's Ca/Si ratio.[14]

Experimental Protocols

Synthetic C-S-H can be prepared through several methods, allowing for controlled Ca/Si ratios.

  • Direct Reaction: This method involves the reaction of CaO and SiO2 in water.[17]

  • Double Precipitation: This involves mixing solutions of a soluble calcium salt (e.g., calcium nitrate (B79036), Ca(NO3)2) and a soluble silicate (e.g., sodium silicate, Na2SiO3).[3][5]

Detailed Protocol for Double Precipitation:

  • Solution Preparation: Prepare aqueous solutions of calcium nitrate (e.g., 0.2 mol/L) and sodium silicate (e.g., 0.1 mol/L) using deionized water that has been boiled to remove dissolved CO2.[5]

  • Precipitation: Add the calcium nitrate and sodium silicate solutions dropwise into a reaction vessel containing deionized water with vigorous stirring. The pH of the system can be adjusted and maintained (e.g., at 11.7 ± 0.5) using a NaOH solution.[18]

  • Aging: The resulting suspension is stirred for a specified period (e.g., 1 to 24 hours) to allow the precipitate to age.[5][18]

  • Washing and Filtration: The C-S-H precipitate is separated from the solution by filtration. It is then washed multiple times with a water-ethanol mixture to remove residual ions.[5][19]

  • Drying: The washed precipitate is dried, for example, under vacuum for 24 hours.[19]

A suite of analytical techniques is employed to characterize the properties of C-S-H.

  • X-Ray Diffraction (XRD): Used to identify the crystalline phases present and to assess the semi-crystalline nature of C-S-H.[17][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si MAS NMR is a powerful tool for probing the local atomic environment of silicon, providing information on the degree of silicate polymerization (Qn speciation).[2][19][20]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoscale morphology of C-S-H, which can be foil-like or fibrillar.[19][21][22]

  • Atomic Force Microscopy (AFM): Can be used to image the surface topography and measure mechanical properties at the nanoscale.

  • Nanoindentation: Measures the hardness and elastic modulus of the C-S-H phase.[7][8][11]

Workflow for C-S-H Characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization S1 Reactant Solutions S2 Precipitation S1->S2 S3 Aging S2->S3 S4 Washing & Filtration S3->S4 S5 Drying S4->S5 C1 XRD S5->C1 Structural Analysis C2 NMR S5->C2 Chemical Environment C3 TEM S5->C3 Morphology C4 Nanoindentation S5->C4 Mechanical Properties G cluster_structure Structure cluster_properties Properties CaSi Ca/Si Ratio Polymerization Silicate Polymerization CaSi->Polymerization Model Structural Model (Tobermorite vs. Jennite) CaSi->Model Morphology Morphology (Foil vs. Fibrillar) Polymerization->Morphology Mechanical Mechanical Properties (Modulus, Hardness) Polymerization->Mechanical Thermodynamic Thermodynamic Properties (Solubility) Polymerization->Thermodynamic Morphology->Mechanical Model->Morphology Model->Mechanical Model->Thermodynamic

References

The Atomic Architecture of Calcium-Silicate-Hydrate (C-S-H): A Technical Guide to its Structure and Variability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Calcium-Silicate-Hydrate (C-S-H) is the principal binding phase in Portland cement concrete, responsible for its strength and durability.[1][2] Its amorphous to nano-crystalline nature and inherent variability in composition present significant challenges to a complete structural elucidation. This technical guide provides a comprehensive overview of the atomic structure of C-S-H, its inherent variability, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in drug development who may encounter silicate-based materials in their work.

The Fundamental Structure of C-S-H: A Defective Tobermorite (B576468)/Jennite Model

The atomic arrangement of C-S-H is best described as a structurally imperfect layered hybrid of the naturally occurring minerals tobermorite and jennite.[1][3] The fundamental building block consists of a central calcium oxide octahedral layer sandwiched by silicate (B1173343) chains.[4][5] These layers are separated by an interlayer space containing water molecules and calcium ions.[4][6]

The silicate chains in C-S-H are based on a "dreierketten" structure, a repeating pattern of three silicate tetrahedra.[6][7] In this arrangement, two tetrahedra are paired, and a third, the "bridging" tetrahedron, links adjacent pairs.[7] The variability in the C-S-H structure arises primarily from the omission of these bridging tetrahedra, leading to finite silicate chains of varying lengths.[7][8]

Two primary models are used to describe the structure of C-S-H based on its Calcium/Silicon (Ca/Si) ratio:

  • Tobermorite-like C-S-H (Low Ca/Si ratio): At lower Ca/Si ratios (typically < 1.2), the structure resembles that of 14 Å tobermorite.[3][9] This structure is characterized by longer silicate chains.

  • Jennite-like C-S-H (High Ca/Si ratio): At higher Ca/Si ratios (typically > 1.5), the structure is more akin to jennite.[3][10] This is associated with shorter silicate chains due to a higher degree of missing bridging tetrahedra.[7]

The transition between these two models is not discrete, and C-S-H can exist as an interstratification of tobermorite-like and jennite-like layers.[11]

CSH_Model cluster_CSH C-S-H Structure cluster_Variability Structural Variability CSH Calcium-Silicate-Hydrate (C-S-H) Layers Layered Structure CSH->Layers Interlayer Interlayer Space (Water, Ca²⁺ ions) Layers->Interlayer separated by CaO_Layer Calcium Oxide Octahedral Layer Layers->CaO_Layer central Silicate_Chains Silicate Chains (Dreierketten) Layers->Silicate_Chains sandwiches Ca_Si_Ratio Ca/Si Ratio Tobermorite Tobermorite-like (Low Ca/Si, Long Chains) Ca_Si_Ratio->Tobermorite influences Jennite Jennite-like (High Ca/Si, Short Chains) Ca_Si_Ratio->Jennite influences Tobermorite->Jennite transition

A simplified diagram illustrating the layered structure of C-S-H and the influence of the Ca/Si ratio on its structural model.

Quantitative Structural Parameters and their Variability

The variability of the C-S-H structure is captured by several key quantitative parameters that are influenced by the Ca/Si ratio and the presence of other ions.

ParameterRange of ValuesInfluencing FactorsExperimental Techniques
Ca/Si Molar Ratio 0.6 - 2.1[8][9]Synthesis conditions, presence of supplementary cementitious materials.X-ray Fluorescence (XRF), Energy-Dispersive X-ray Spectroscopy (EDX), Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-OES)[8]
Interlayer Spacing 9.5 Å (dry) - 13.5 Å (hydrated)[10][11][12]Water content, Ca/Si ratio.[10]X-ray Diffraction (XRD)[11]
Silicate Chain Length Dimer, pentamer, and longer chains[1]Ca/Si ratio.[7]29Si Nuclear Magnetic Resonance (NMR) Spectroscopy[13][14]
Particle Thickness ~15 nm (corresponding to 13-14 structural layers)[2]Synthesis and growth conditions.Electron Nano-tomography[2]
Density ~2.6 g/cm³[3]Ca/Si ratio, water content.Small-Angle Neutron Scattering (SANS)[3]

Table 1: Key Structural Parameters of C-S-H and their Variability.

Experimental Protocols for C-S-H Characterization

A multi-technique approach is essential for a comprehensive understanding of the C-S-H structure.

Synthesis of C-S-H

Synthetic C-S-H with controlled Ca/Si ratios can be prepared through several methods:

  • Reaction of CaO and SiO₂ in Water: Stoichiometric amounts of calcium oxide and amorphous silica (B1680970) are mixed in deionized water.[1][15][16] The slurry is continuously mixed for an extended period (e.g., 7 days) to ensure homogeneity.[17][18]

  • Double Precipitation Method: Aqueous solutions of a calcium salt (e.g., calcium nitrate) and a silicate salt (e.g., sodium silicate) are reacted under controlled pH.[8][12] This method allows for the synthesis of C-S-H with a wide range of Ca/Si ratios, even exceeding 1.6, without the formation of a secondary Ca(OH)₂ phase.[12][19]

CSH_Synthesis cluster_synthesis C-S-H Synthesis Workflow start Start reactants Select Reactants (CaO + SiO₂ or Ca²⁺ + SiO₃²⁻ salts) start->reactants mixing Mixing in Aqueous Solution (Controlled pH) reactants->mixing reaction Reaction/Precipitation mixing->reaction filtration Filtration and Washing reaction->filtration drying Drying (e.g., freeze-drying, controlled humidity) filtration->drying characterization Characterization drying->characterization

A generalized workflow for the synthesis of C-S-H.
Structural Characterization Techniques

  • Principle: XRD provides information on the crystalline phases and interlayer spacing of C-S-H. Although C-S-H is poorly crystalline, its XRD pattern exhibits broad diffraction maxima.[10]

  • Methodology: Powdered C-S-H samples are exposed to a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The position of the (001) basal reflection is particularly sensitive to the interlayer spacing and varies with the Ca/Si ratio and hydration state.[10][11] For quantitative analysis, Rietveld refinement can be applied using structural models based on tobermorite.[20]

  • Principle: Solid-state NMR, particularly 29Si MAS NMR, is a powerful tool for probing the local environment of silicon atoms in the silicate chains.[13] It allows for the quantification of different silicate species (Qⁿ, where n is the number of other silicon atoms attached to the central silicon tetrahedron).

  • Methodology: A powdered C-S-H sample is placed in a strong magnetic field and subjected to radiofrequency pulses. The resulting NMR spectrum provides information on the chemical shifts of the 29Si nuclei, which correlate with the degree of silicate polymerization.[13] Dynamic Nuclear Polarization (DNP) enhanced NMR can be used to increase signal sensitivity and obtain more detailed structural information.[12][19]

NMR_Analysis cluster_nmr 29Si MAS NMR for Silicate Chain Analysis sample C-S-H Sample mas Magic Angle Spinning sample->mas nmr_spectrometer NMR Spectrometer mas->nmr_spectrometer spectrum 29Si NMR Spectrum nmr_spectrometer->spectrum deconvolution Deconvolution of Spectrum spectrum->deconvolution Q_species Quantification of Qⁿ species (Q¹, Q², Q³) deconvolution->Q_species

Workflow for analyzing the silicate structure of C-S-H using 29Si MAS NMR.
  • Principle: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide high-resolution imaging of the morphology and nanostructure of C-S-H.

  • Methodology:

    • TEM: A beam of electrons is transmitted through an ultrathin C-S-H sample to form an image. High-resolution TEM can reveal the layered structure and "nanofoil" morphology.[12][21] Electron nano-tomography, which combines multiple TEM images taken at different angles, can be used to reconstruct the 3D structure of C-S-H particles.[22][23]

    • SEM: A focused beam of electrons is scanned over the surface of a C-S-H sample, and the signals from the interaction of the electron beam with the sample are detected to form an image. SEM is useful for observing the overall morphology, which can range from fibrillar to foil-like.[24][25]

The "Dreierketten" Rule and its Implications for Variability

The "dreierketten" or "three-tetrahedra repeat" structure of the silicate chains is a key feature of C-S-H.[6][7] The variability in C-S-H is largely a consequence of defects in this chain structure.

The primary defect is the omission of the Q²ᵇ bridging silicate tetrahedra.[9] This leads to the termination of silicate chains, resulting in a higher proportion of Q¹ (end-chain) silicate species.[9] At high Ca/Si ratios, a significant portion of these bridging sites can be occupied by calcium ions, which are stabilized by strong hydrogen bonding.[9][12] This mechanism allows for the accommodation of higher calcium content in the structure.

Dreierketten_Defects cluster_dreierketten Dreierketten Structure and Defects Ideal_Chain Ideal Dreierketten Chain (Infinite Length, Low Ca/Si) Missing_Q2b Missing Q²ᵇ Bridging Silicate Ideal_Chain->Missing_Q2b leads to Defective_Chain Defective Dreierketten Chain (Finite Length, High Ca/Si) Missing_Q2b->Defective_Chain Ca_Substitution Ca²⁺ Substitution at Bridging Site Missing_Q2b->Ca_Substitution allows for

Logical relationship between the ideal dreierketten structure and the formation of defects leading to structural variability.

Concluding Remarks

The atomic structure of C-S-H is complex and inherently variable. Its description as a defective tobermorite/jennite-like layered structure with a "dreierketten" silicate chain arrangement provides a robust framework for understanding its properties. The Ca/Si ratio is the primary determinant of its structural characteristics, influencing interlayer spacing, silicate chain length, and morphology. A combination of advanced characterization techniques, including XRD, NMR, and electron microscopy, is crucial for a detailed understanding of this important material. For researchers in diverse fields, a fundamental grasp of the atomic architecture of C-S-H is essential when dealing with silicate-based materials in various applications.

References

The Thermodynamics of Calcium Silicate Hydrate (C-S-H) Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Silicate Hydrate (C-S-H) is the principal binding phase in Portland cement concrete, governing its strength and durability. Beyond its role in construction, the biocompatibility and dissolution characteristics of C-S-H are of increasing interest in biomedical applications such as bone tissue engineering and drug delivery. A thorough understanding of the thermodynamics of C-S-H formation is paramount for predicting its long-term stability, designing novel cementitious materials, and controlling its behavior in physiological environments. This technical guide provides a comprehensive overview of the thermodynamic properties of C-S-H, details the experimental methodologies used for their determination, and visualizes the fundamental principles and processes involved.

Core Thermodynamic Principles

The formation of C-S-H is a complex process involving the dissolution of anhydrous calcium silicates (primarily alite, C₃S, and belite, C₂S) and the subsequent precipitation of the hydrated phases. The spontaneity and equilibrium of these reactions are governed by fundamental thermodynamic potentials: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The relationship between these is described by the Gibbs equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) represents the heat released or absorbed during the reaction, which is a significant factor in the curing of concrete. The entropy change (ΔS) reflects the change in disorder of the system.

dot

Calorimetry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Pre-condition Cement and Water to T B Mix Cement and Water A->B C Place Sample in Isothermal Calorimeter B->C D Record Heat Flow vs. Time C->D E Integrate Heat Flow to get Cumulative Heat D->E F Determine Enthalpy (ΔH) and Reaction Kinetics E->F CSH_Formation_Pathway A Anhydrous Calcium Silicates (C₃S, C₂S) B Dissolution in Water A->B Hydration C Supersaturated Solution (Ca²⁺, Silicate Ions) B->C D Nucleation of Primary C-S-H Particles C->D E Aggregation into Gel-like Structures D->E F Growth and Densification of C-S-H Gel E->F G Hardened Cement Paste F->G

An In-depth Technical Guide to Calcium Silicate Hydrate Stoichiometry and Ca/Si Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Silicate (B1173343) Hydrate (C-S-H) is the primary binding phase in Portland cement concrete, responsible for its strength and durability.[1] In the context of biomaterials and drug delivery, synthetic C-S-H is being explored for applications such as bone tissue engineering and controlled release of therapeutic agents, owing to its biocompatibility and tunable properties. The stoichiometry of C-S-H, particularly the molar ratio of calcium to silicon (Ca/Si), is a critical parameter that dictates its nanostructure, mechanical properties, and dissolution behavior. This technical guide provides a comprehensive overview of C-S-H stoichiometry, focusing on the influence of the Ca/Si ratio on its structure and properties, and details the experimental protocols for its synthesis and characterization.

C-S-H Stoichiometry and the Significance of the Ca/Si Ratio

The chemical formula of C-S-H is not fixed and is often denoted as (CaO)x(SiO2)y(H2O)z, where x, y, and z can vary. The Ca/Si ratio (x/y) is a key determinant of the material's characteristics.[2][3] The structure of C-S-H is often described as a derivative of the naturally occurring minerals tobermorite (B576468) and jennite.[1]

  • Low Ca/Si ratio (< 1.2): At lower Ca/Si ratios, the C-S-H structure is more akin to tobermorite, characterized by longer silicate chains.[3] This results in a more ordered, cross-linked structure.

  • High Ca/Si ratio (> 1.2): With increasing Ca/Si ratios, the structure becomes more similar to jennite, with shorter silicate chains due to the omission of bridging silica (B1680970) tetrahedra.[4] This leads to a more disordered, less dense structure.

The transition between these structural motifs influences the material's mechanical strength, density, and surface area.

Quantitative Data Summary

The following tables summarize the quantitative relationship between the Ca/Si ratio and the key properties of C-S-H.

Table 1: Mechanical Properties of C-S-H as a Function of Ca/Si Ratio

Ca/Si RatioElastic Modulus (GPa)Hardness (GPa)Compressive Strength (MPa)
0.7271.10-
0.83--~55 (at 90 days)
1.0--~45 (at 90 days)
1.25--~30 (at 90 days)
1.50--~20 (at 90 days)
2.1200.32-

Data compiled from multiple sources. Note that compressive strength values are for synthesized C-S-H pastes.[5][6][7]

Table 2: Physical and Structural Properties of C-S-H as a Function of Ca/Si Ratio

Ca/Si RatioDensity (g/cm³)Specific Surface Area (m²/g)Mean Silicate Chain Length
0.6 - 0.8Decreasing trendIncreasing trendDecreases significantly at ~0.8
0.8 - 1.0Linear increaseInverse relationshipFurther substantial decrease at ~1.0
1.0 - 1.5Linear increaseInverse relationshipContinues to decrease
> 1.5--Further decrease, presence of Q0 units

Qualitative and quantitative trends compiled from multiple sources.[3][8][9]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of C-S-H are crucial for reproducible research.

Synthesis of C-S-H with Controlled Ca/Si Ratio (Co-Precipitation Method)

This method allows for the synthesis of C-S-H with a wide range of Ca/Si ratios at room temperature.[10]

Materials:

  • Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Sodium silicate solution (Na₂SiO₃)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized, CO₂-free water

Procedure:

  • Prepare separate aqueous solutions of calcium nitrate and sodium silicate with known concentrations.

  • Determine the required volumes of each solution to achieve the target Ca/Si ratio.

  • In a reaction vessel, add the sodium silicate solution to a volume of deionized water.

  • Slowly add the calcium nitrate solution to the silicate solution under vigorous stirring.

  • Continuously monitor and adjust the pH of the suspension to a target value (typically >11) using a NaOH solution.

  • After complete addition of the calcium nitrate, continue stirring the suspension for a specified period (e.g., 24 hours) to ensure reaction completion.

  • Filter the resulting precipitate using a Buchner funnel and wash it several times with CO₂-free deionized water to remove residual ions.

  • Dry the collected C-S-H powder in a desiccator over silica gel or by solvent exchange with acetone (B3395972) followed by gentle heating under vacuum.

Characterization Techniques

XRD is used to identify the crystalline phases and assess the amorphous nature of the synthesized C-S-H.

Instrument: Powder X-ray diffractometer Radiation: Cu Kα radiation Procedure:

  • Prepare a powder specimen by gently pressing the dried C-S-H sample into a sample holder.

  • Mount the sample holder in the diffractometer.

  • Set the instrument parameters, typically scanning from a 2θ angle of 5° to 70°.

  • Analyze the resulting diffraction pattern to identify the broad humps characteristic of amorphous C-S-H and any sharp peaks corresponding to crystalline impurities (e.g., calcite, portlandite).

²⁹Si MAS NMR provides quantitative information about the silicate connectivity (Qⁿ species) and the mean silicate chain length in C-S-H.

Instrument: Solid-state NMR spectrometer with a magic-angle spinning probe. Procedure:

  • Pack the dried C-S-H powder into a zirconia rotor.

  • Insert the rotor into the MAS probe and spin at a high rate (e.g., 5-10 kHz) to average out anisotropic interactions.

  • Acquire the ²⁹Si NMR spectrum using a single-pulse excitation sequence.

  • Deconvolute the spectrum to determine the relative areas of the Q⁰ (isolated tetrahedra), Q¹ (end-chain tetrahedra), and Q² (middle-chain tetrahedra) peaks.

  • Calculate the mean silicate chain length (MCL) using the formula: MCL = 2 * (I(Q¹) + I(Q²)) / I(Q¹), where I is the intensity of the respective peak.

TEM allows for the direct visualization of the morphology and nanostructure of C-S-H particles.[11]

Procedure:

  • Disperse a small amount of the C-S-H powder in a suitable solvent (e.g., ethanol) using ultrasonication.

  • Deposit a drop of the dispersion onto a carbon-coated TEM grid and allow the solvent to evaporate.

  • Introduce the grid into the TEM.

  • Acquire bright-field images to observe the overall morphology (e.g., foil-like, fibrillar).

  • Utilize high-resolution TEM (HRTEM) to visualize the layered nanostructure.

  • Selected area electron diffraction (SAED) can be used to assess the degree of crystallinity.

AFM and nanoindentation are powerful techniques to probe the mechanical properties of C-S-H at the nanoscale.

Procedure for Nanoindentation:

  • Prepare a flat, polished surface of a pressed C-S-H pellet or a C-S-H paste.

  • Mount the sample in the nanoindenter.

  • Select an appropriate indenter tip (e.g., Berkovich).

  • Perform an array of indentations across the sample surface with a defined load and loading rate.

  • Analyze the load-displacement curves to calculate the elastic modulus and hardness of the C-S-H phase.

Visualizations

The following diagrams illustrate key concepts and workflows related to C-S-H stoichiometry and characterization.

G cluster_synthesis C-S-H Synthesis Workflow Reactant Solutions Reactant Solutions Mixing and Precipitation Mixing and Precipitation Reactant Solutions->Mixing and Precipitation Controlled Ca/Si Ratio Aging Aging Mixing and Precipitation->Aging Filtration and Washing Filtration and Washing Aging->Filtration and Washing Drying Drying Filtration and Washing->Drying C-S-H Powder C-S-H Powder Drying->C-S-H Powder

C-S-H Synthesis Workflow Diagram

G cluster_characterization C-S-H Characterization Workflow C-S-H_Sample C-S-H Sample XRD XRD Analysis C-S-H_Sample->XRD Phase ID NMR 29Si MAS NMR C-S-H_Sample->NMR Structure TEM TEM Imaging C-S-H_Sample->TEM Morphology AFM AFM/Nanoindentation C-S-H_Sample->AFM Mechanics

C-S-H Characterization Workflow

G cluster_low_ratio Low Ca/Si Ratio cluster_high_ratio High Ca/Si Ratio Ca_Si_Ratio Ca/Si Ratio Long_Chains Longer Silicate Chains (Tobermorite-like) Ca_Si_Ratio->Long_Chains Decreases Short_Chains Shorter Silicate Chains (Jennite-like) Ca_Si_Ratio->Short_Chains Increases High_Strength Higher Mechanical Strength Long_Chains->High_Strength High_Density Higher Density Long_Chains->High_Density Low_Strength Lower Mechanical Strength Short_Chains->Low_Strength Low_Density Lower Density Short_Chains->Low_Density

Influence of Ca/Si Ratio on C-S-H Properties

References

The Pivotal Role of Interlayer Water in the Nanostructure and Performance of Calcium-Silicate-Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Calcium-Silicate-Hydrate (C-S-H) is the primary binding phase in cementitious materials, and its atomic-level structure and properties are fundamental to the strength, durability, and overall performance of concrete. A critical component of the C-S-H nanostructure is the presence of water within its interlayer spaces. This interlayer water is not merely a passive occupant; it actively participates in defining the structural integrity, mechanical response, and chemical stability of the C-S-H gel. This technical guide provides a comprehensive overview of the multifaceted role of interlayer water in the C-S-H structure, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the complex relationships involved.

The Structural Significance of Interlayer Water

The C-S-H structure is often described as a layered arrangement of calcium-silicate sheets, analogous to tobermorite (B576468) and jennite minerals.[1][2] The space between these sheets, known as the interlayer region, is occupied by water molecules and calcium ions.[1] The amount of interlayer water is a key parameter that dictates the layer-to-layer distance, also known as the basal spacing.[3][4] As C-S-H dries and loses interlayer water, this spacing decreases, leading to shrinkage of the material.[3][4] This process is partially reversible, though the degree of reversibility depends on the drying conditions, such as temperature and the energy supplied to the system.[3][4]

The presence of interlayer water is also intrinsically linked to the Ca/Si ratio of the C-S-H.[3] An increase in the Ca/Si ratio is associated with the progressive omission of bridging silica (B1680970) tetrahedra, with the charge being compensated by interlayer calcium ions.[3] This, in turn, influences the amount and organization of water in the interlayer space.[3] Molecular dynamics simulations have shown that the penetration of water molecules can transform the C-S-H gel from an amorphous to a more layered structure through the depolymerization of silicate (B1173343) chains as the water content increases.[5][6]

Impact on Mechanical Properties

Interlayer water plays a crucial role in the mechanical properties of C-S-H, including its stiffness, strength, and creep behavior.[5][7] The water molecules within the interlayer can act as a form of "reinforcement" to the C-S-H layers.[7] The removal of this water, particularly at relative humidities below 11%, results in a significant reduction in the modulus of elasticity.[7] This reduction in stiffness is not solely due to microcracking but is attributed to changes in the nanostructure.[7]

Conversely, molecular dynamics simulations suggest that structural water molecules can also weaken the stiffness and cohesive forces by replacing stronger ionic-covalent bonds with less stable hydrogen bonds.[5][6] The presence of interlayer water can prevent the reconstruction of bonds between calcium ions and silicate chains, leading to a significant reduction in the plasticity of C-S-H as it moves from a dry to a saturated state.[5][6] The tensile strength and Young's modulus of C-S-H have been shown to decrease with increasing water content.[8]

The following table summarizes the quantitative effects of interlayer water on the mechanical properties of C-S-H.

PropertyConditionQuantitative EffectReference
Modulus of Elasticity (E) Drying from saturated to RH < 11%~40% decrease[7]
Young's Modulus Increasing C/S ratio from 0.83 to 1.0Increase from 63.5 to 89 GPa (simulated)[7]
Tensile Strength Increasing degree of saturation (0% to 100%)Decreases with increasing water content[8]
Young's Modulus Increasing degree of saturation (0% to 100%)Decreases with increasing water content[8]
Elastic Modulus (Ex) Increasing water saturation (s=0% to s=100%)Decrease from 32.88 GPa to 23.88 GPa (simulated)[9]
Influence of Environmental Conditions

The amount of interlayer water in C-S-H is highly sensitive to environmental conditions, primarily relative humidity (RH) and temperature.

Relative Humidity: The deformation of C-S-H during drying is strongly dependent on the RH.[10] Molecular dynamics simulations have revealed different drying deformation mechanisms at the nanoscale, with a transition threshold around RH ≈ 55%.[10] The presence of salts like NaCl in the interlayer water can have a detrimental effect on drying shrinkage at the nanoscale.[10][11]

Temperature: Heating C-S-H leads to the sequential removal of different types of water.[12] Thermogravimetric analysis (TGA) shows that physically bound water in C-S-H pores is removed between 100 and 200°C.[12] Higher temperatures lead to further dehydration and structural transformations.[13] For instance, heating to 200°C can cause a decrease in the basal spacing from 1.2 nm to 1.0 nm, and the basal spacing may disappear at temperatures around 400°C.[13]

The following table summarizes the quantitative data related to the influence of environmental conditions on C-S-H properties.

PropertyConditionQuantitative EffectReference
Interlayer Distance Drying from wet to dry stateChange of less than 3 Å[3][4]
Basal Spacing Heating to 200°CDecrease from 1.2 nm to 1.0 nm[13]
C-S-H Density Increasing relative humidityDensity increases[14]
C-S-H Density (bulk) Increasing degree of hydration (α ≈ 0.4 to 0.9)Increase from ~1.8 to 2.1 g/cm³[15]
C-S-H Density (solid) Increasing degree of hydration (α ≈ 0.4 to 0.9)Slight decrease from 2.73 g/cm³ to 2.65 g/cm³[15]
C-S-H Density Saturated, C/S = 1.751.726 to 1.96 g/cm³[16]
Water Content Saturated, C/S = 1.754.3 to 7.6 mol[16]
Density (hydrated C-S-H) Water/Si ratio of 1.8 (DFT calculation)2.44 - 2.46 g/cm³[17]
Density (hydrated C-S-H) (CaO)1.65(SiO2)(H2O)1.75 (molecular model)2.56 g/cm³[18]

Experimental Protocols for Characterizing Interlayer Water in C-S-H

A variety of advanced experimental and computational techniques are employed to investigate the role of interlayer water in C-S-H.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational tool to study the structure, dynamics, and mechanical properties of C-S-H at the atomic scale.[9][19]

  • Model Construction: The simulation typically starts with a model of the C-S-H structure, often based on crystalline analogues like 11Å tobermorite.[10][20] The Ca/Si ratio can be adjusted by removing silicate tetrahedra and calcium ions.[20] Water molecules are then added to the interlayer and nanopore spaces to achieve a desired degree of saturation.[9][20]

  • Force Fields: A force field (e.g., CVFF, ReaxFF) is chosen to describe the interactions between atoms.[19][20]

  • Simulation Protocol: The system is typically equilibrated at a specific temperature and pressure (e.g., 300 K and 1 atm) using an appropriate ensemble (e.g., NPT or NVT).[10][20] To study mechanical properties, uniaxial tension or compression simulations are performed by deforming the simulation box at a constant strain rate.[5][8]

  • Analysis: The simulation trajectories are analyzed to extract properties such as density, interlayer spacing, bond distribution, and stress-strain relationships.[5][8]

Neutron Scattering

Neutron scattering techniques are particularly well-suited for studying the structure and dynamics of water in C-S-H because neutrons are highly sensitive to hydrogen.[21] These methods are non-destructive and do not require drying of the sample.[21]

  • Small-Angle Neutron Scattering (SANS): SANS is used to probe the nanostructure of C-S-H, including the size and shape of C-S-H globules and the pore structure.[21][22] H/D contrast variation, where hydrogen is replaced by its isotope deuterium, is a powerful technique to highlight the water-filled regions.[21]

  • Quasielastic Neutron Scattering (QENS): QENS provides information on the dynamics of water molecules, allowing researchers to distinguish between bound interlayer water, water in gel pores, and capillary water.[21]

  • Inelastic Neutron Scattering (INS): INS is used to study the vibrational states of molecules and can be used to measure the formation and consumption of phases like calcium hydroxide (B78521) that coexist with C-S-H.[21][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a valuable tool for probing the local atomic environments in C-S-H, which is often poorly crystalline.[24][25]

  • 29Si MAS NMR: Magic-Angle Spinning (MAS) NMR of 29Si provides information about the connectivity of the silicate tetrahedra (Qn speciation), allowing for the determination of the mean silicate chain length.[2][26]

  • 1H NMR: Proton NMR can be used to characterize the different states of water within the hydrated cement paste, including interlayer water, gel pore water, and capillary water.[15] 1H NMR relaxometry can be used to measure the density of C-S-H as a function of the degree of hydration.[15]

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique used to measure the mass change of a sample as a function of temperature.[27]

  • Procedure: A small sample of the C-S-H material is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate.[27]

  • Analysis: The resulting TGA curve shows distinct mass loss steps corresponding to the decomposition of different phases.[27][28] For C-S-H, the initial mass loss below ~200°C is attributed to the removal of free and physically adsorbed water, including some interlayer water.[12][28] The dehydration of more strongly bound interlayer water occurs at higher temperatures, often overlapping with the decomposition of other hydrate (B1144303) phases.[12]

Visualizing the Role of Interlayer Water in C-S-H

The following diagrams, generated using the DOT language, provide a visual representation of the key concepts discussed in this guide.

CSH_Structure cluster_hydrated Hydrated C-S-H cluster_dehydrated Dehydrated C-S-H Ca-Si-O Sheet 1 Ca-Si-O Sheet 1 Interlayer Interlayer (Water + Ca2+) Ca-Si-O Sheet 1->Interlayer Ca-Si-O Sheet 2 Ca-Si-O Sheet 2 Interlayer->Ca-Si-O Sheet 2 Ca-Si-O Sheet 3 Ca-Si-O Sheet 3 Collapsed Interlayer Collapsed Interlayer (Reduced Water) Ca-Si-O Sheet 3->Collapsed Interlayer Ca-Si-O Sheet 4 Ca-Si-O Sheet 4 Collapsed Interlayer->Ca-Si-O Sheet 4 Hydrated C-S-H Hydrated C-S-H Dehydrated C-S-H Dehydrated C-S-H Hydrated C-S-H->Dehydrated C-S-H Drying / Heating Dehydrated C-S-H->Hydrated C-S-H Rehydration

Caption: Simplified model of C-S-H structure showing the effect of dehydration on the interlayer spacing.

Experimental_Workflow C-S-H Sample C-S-H Sample MD Simulation MD Simulation C-S-H Sample->MD Simulation Neutron Scattering Neutron Scattering C-S-H Sample->Neutron Scattering NMR Spectroscopy NMR Spectroscopy C-S-H Sample->NMR Spectroscopy TGA TGA C-S-H Sample->TGA Mechanical Properties\n(Stress-Strain) Mechanical Properties (Stress-Strain) MD Simulation->Mechanical Properties\n(Stress-Strain) Nanostructure & Water Dynamics Nanostructure & Water Dynamics Neutron Scattering->Nanostructure & Water Dynamics Silicate Connectivity & Water States Silicate Connectivity & Water States NMR Spectroscopy->Silicate Connectivity & Water States Water Content & Thermal Stability Water Content & Thermal Stability TGA->Water Content & Thermal Stability

Caption: Experimental workflow for characterizing the role of interlayer water in C-S-H.

Logical_Relationship InterlayerWater Interlayer Water Content InterlayerSpacing Interlayer Spacing InterlayerWater->InterlayerSpacing Directly Proportional Stiffness Stiffness / Young's Modulus InterlayerWater->Stiffness Complex Relationship Strength Tensile Strength InterlayerWater->Strength Inversely Proportional Shrinkage Drying Shrinkage InterlayerWater->Shrinkage Directly Influences

Caption: Logical relationship between interlayer water content and key C-S-H properties.

References

Synthesis of Calcium-Silicate-Hydrate (C-S-H) via Pozzolanic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of Calcium-Silicate-Hydrate (C-S-H), the primary binding phase in cementitious systems, through pozzolanic reactions. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the fundamental mechanisms, experimental procedures, and quantitative analysis of this critical process. This document details the reaction pathways, provides step-by-step experimental protocols for synthesis and characterization, and presents quantitative data on the properties of the resulting C-S-H. Visual diagrams of key processes are included to facilitate a deeper understanding of the synthesis and analysis workflow.

Introduction

The pozzolanic reaction is a fundamental chemical process in cement chemistry, involving the reaction of a siliceous or silico-aluminous material (the pozzolan) with calcium hydroxide (B78521) (Ca(OH)₂), also known as portlandite, in the presence of water.[1] This reaction results in the formation of additional Calcium-Silicate-Hydrate (C-S-H), a gel-like substance that is the main contributor to the strength and durability of concrete.[2][3] The C-S-H formed through pozzolanic reactions densifies the microstructure of the cement paste, leading to enhanced mechanical properties and improved resistance to chemical attack.[1] The general, simplified chemical equation for the pozzolanic reaction can be expressed as:

Ca(OH)₂ + H₄SiO₄ → CaH₂SiO₄·2H₂O [4]

In cement chemist notation, this is often abbreviated as:

CH + SH → C-S-H [4]

The stoichiometry of the C-S-H product is variable, and many pozzolans also introduce aluminates that participate in the reactions.[4] This guide will delve into the synthesis of C-S-H using various pozzolanic materials and the analytical techniques used to characterize the reaction products.

Reaction Mechanisms and Pathways

The synthesis of C-S-H via pozzolanic reactions is a multi-step process that begins with the dissolution of the reacting species. The key stages are:

  • Dissolution of Reactants: The process is initiated by the dissolution of the pozzolanic material (e.g., fly ash, silica (B1680970) fume) and calcium hydroxide in the aqueous pore solution of the cement paste. This step is often rate-limiting.[1]

  • Transport of Ionic Species: The dissolved silicate (B1173343) and aluminate species from the pozzolan, along with calcium and hydroxyl ions, are transported through the pore solution.

  • Nucleation and Growth: When the dissolved species reach a state of supersaturation, nucleation of C-S-H occurs on the surfaces of the reacting particles. This is followed by the growth of the C-S-H gel.[1] The newly formed C-S-H typically has a lower Ca/Si ratio than that formed from the direct hydration of Portland cement.[1]

Pozzolanic_Reaction_Pathway cluster_reactants Reactants in Pore Solution cluster_process Reaction Process cluster_products Products Pozzolan Pozzolanic Material (e.g., Fly Ash, Silica Fume) Dissolution Dissolution of Reactants Pozzolan->Dissolution CH Calcium Hydroxide (Ca(OH)₂) CH->Dissolution Water Water (H₂O) Water->Dissolution Transport Ionic Transport Dissolution->Transport [Si(OH)₄, Al(OH)₄⁻, Ca²⁺, OH⁻] Nucleation Nucleation & Growth Transport->Nucleation CSH Calcium-Silicate-Hydrate (C-S-H) Gel Nucleation->CSH Densification Densified Microstructure CSH->Densification leads to

Quantitative Data on C-S-H Properties

The properties of the synthesized C-S-H are highly dependent on the reaction conditions and the nature of the pozzolanic material used. Key parameters that are often quantified include the Calcium-to-Silica (Ca/Si) ratio, the extent of the pozzolanic reaction over time, and the resulting mechanical properties.

Influence of Ca/Si Ratio on Compressive Strength

The Ca/Si ratio of the C-S-H phase has a significant impact on the mechanical properties of the hardened paste. A lower Ca/Si ratio generally leads to a higher compressive strength.[1][5]

Ca/Si Molar RatioCuring Time (days)Compressive Strength (MPa)
0.837~12
0.8328~20
0.8391~25
1.007~10
1.0028~15
1.0091~18
1.257~8
1.2528~10
1.2591~11
1.507~7
1.5028~8
1.5091~9
Table 1: Compressive strength of synthesized C-S-H pastes with varying Ca/Si ratios at different curing times. Data compiled from[1][5].
Extent of Hydration and Silicate Chain Length

The progress of the pozzolanic reaction can be monitored by determining the extent of hydration and the mean silicate chain length (MCL) of the C-S-H gel using techniques such as 29Si MAS NMR.[6]

Curing TimeExtent of Hydration (%)Mean Silicate Chain Length (MCL)
6 hours87.03.7
1 day88.83.7
7 days93.74.1
Table 2: Extent of hydration and mean silicate chain length of C-S-H in a calcium silicate-based cement at different curing times.[4][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of C-S-H via pozzolanic reactions and its subsequent characterization.

Experimental_Workflow cluster_synthesis Synthesis cluster_preparation Sample Preparation cluster_characterization Characterization Raw_Materials 1. Raw Material Preparation (Pozzolan, Ca(OH)₂, Water) Mixing 2. Mixing Raw_Materials->Mixing Curing 3. Curing (Controlled Temp & Humidity) Mixing->Curing Hydration_Stop 4. Hydration Stoppage (e.g., Solvent Exchange) Curing->Hydration_Stop Drying 5. Drying (e.g., Nitrogen Purge, Vacuum) Hydration_Stop->Drying Grinding 6. Grinding to Powder Drying->Grinding XRD XRD (Phase Identification, Quantification) Grinding->XRD TGA TGA (Quantify Ca(OH)₂ and C-S-H) Grinding->TGA NMR 29Si MAS NMR (Silicate Structure, MCL) Grinding->NMR SEM SEM/EDS (Morphology, Elemental Composition) Grinding->SEM

Synthesis of C-S-H Paste

This protocol describes the direct synthesis of C-S-H pastes with controlled Ca/Si ratios.[1][7]

  • Materials:

    • Calcium Hydroxide (Ca(OH)₂)

    • Amorphous Silica (e.g., fumed silica, nanosilica)[7]

    • Deionized Water

    • Superplasticizer (optional, to maintain workability at low water/solid ratios)

  • Procedure:

    • Calculate the required masses of Ca(OH)₂ and amorphous silica to achieve the target molar Ca/Si ratio.

    • Dry mix the powders thoroughly to ensure homogeneity.

    • Add the deionized water (and superplasticizer, if used) and mix at high speed for a specified duration (e.g., 2-5 minutes) to form a homogenous paste.

    • Cast the paste into molds of the desired geometry (e.g., prisms for compressive strength testing).

    • Seal the molds to prevent moisture loss and carbonation.

    • Cure the samples in a humidity chamber at a controlled temperature (e.g., 20°C) and high relative humidity (>95%) for the desired curing period (e.g., 7, 28, or 91 days).[1]

Sample Preparation for Characterization

To analyze the hydration products at a specific age, the pozzolanic reaction must be stopped.

  • Hydration Stoppage:

    • Crush the cured sample into small pieces.

    • Immerse the pieces in a solvent such as isopropanol (B130326) or acetone (B3395972) for 24 hours to replace the pore water.[8]

    • Follow with a second solvent wash (e.g., diethyl ether) to remove the first solvent.[9]

  • Drying:

    • Dry the solvent-exchanged samples under a nitrogen flow or in a vacuum desiccator at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.[8][10]

  • Grinding:

    • Grind the dried samples into a fine powder (e.g., passing a 125 µm sieve) using a mortar and pestle or a ball mill.[9]

    • Store the powdered sample in a desiccator to prevent rehydration and carbonation.

Thermogravimetric Analysis (TGA)

TGA is used to quantify the amount of Ca(OH)₂ consumed and, by extension, the amount of water bound in the C-S-H.[2][11]

  • Instrument: Thermogravimetric Analyzer.

  • Sample: ~20-50 mg of the powdered sample.[11][12]

  • Crucible: Platinum or Alumina.[11][12]

  • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 30-50 mL/min.[11][12]

  • Heating Program: Heat from ambient temperature (e.g., 30°C) to 1000°C at a constant rate of 10-20°C/min.[9][11]

  • Analysis:

    • Water loss from C-S-H: The mass loss in the temperature range of approximately 100°C to 400°C is primarily attributed to the dehydration of C-S-H and other hydrates like ettringite.[2][11]

    • Dehydroxylation of Ca(OH)₂: The mass loss in the range of approximately 400°C to 480°C corresponds to the decomposition of Ca(OH)₂.[11] The amount of Ca(OH)₂ can be calculated from this mass loss.

    • Decarbonation of CaCO₃: Mass loss above ~600°C is typically due to the decomposition of calcium carbonate, which may be present due to carbonation of the sample.[11]

TGA_Analysis_Workflow cluster_analysis Data Analysis Start Start TGA Experiment Heat Heat Sample (30-1000°C) in N₂ atmosphere Start->Heat Record Record Mass Loss vs. Temperature Heat->Record Range1 Analyze Mass Loss 100-400°C Record->Range1 Range2 Analyze Mass Loss 400-480°C Record->Range2 Range3 Analyze Mass Loss >600°C Record->Range3 Result1 Quantify Bound Water in C-S-H Range1->Result1 Result2 Quantify Ca(OH)₂ Range2->Result2 Result3 Quantify CaCO₃ Range3->Result3

29Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) Spectroscopy

29Si MAS NMR is a powerful technique for probing the local chemical environment of silicon atoms in the C-S-H structure. It allows for the quantification of different silicate species (Qⁿ units) and the determination of the mean silicate chain length.[6]

  • Instrument: Solid-state NMR spectrometer.

  • Sample: Powdered sample packed into a zirconia rotor.

  • Procedure:

    • Acquire 29Si MAS NMR spectra at a high magnetic field (e.g., 14.1 T).[13]

    • Use a sufficient recycle delay to ensure quantitative results.

    • Deconvolute the spectra to determine the relative areas of the peaks corresponding to different Qⁿ units (n = 0, 1, 2, 3, 4, representing the number of other silicate tetrahedra connected to the central tetrahedron).[14]

    • Q⁰: Monomeric silicate units.

    • Q¹: End-chain silicate units.

    • Q²: Middle-chain silicate units.

  • Analysis:

    • Degree of Hydration (α): Calculated from the decrease in the intensity of the anhydrous silicate signals (Q⁰).

    • Mean Silicate Chain Length (MCL): Calculated from the relative intensities of the Q¹ and Q² signals using the formula: MCL = 2 * (I(Q¹) + I(Q²)) / I(Q¹)[6]

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the sample and to monitor the consumption of crystalline Ca(OH)₂ and the formation of poorly crystalline C-S-H.[15]

  • Instrument: Powder X-ray diffractometer.

  • Sample: Fine powder, back-loaded into a sample holder.

  • Radiation: Typically Cu Kα radiation.

  • Scan Parameters: Scan over a 2θ range that covers the major peaks of the expected phases (e.g., 5-70° 2θ) with a suitable step size and scan speed.

  • Analysis:

    • Phase Identification: Compare the diffraction pattern to standard diffraction data (e.g., from the ICDD database) to identify crystalline phases such as portlandite (Ca(OH)₂), unreacted pozzolan, and any crystalline calcium silicate hydrates.

    • Quantitative Analysis: Use methods like Rietveld refinement or an internal standard (e.g., corundum) to quantify the amount of crystalline phases, particularly the reduction in Ca(OH)₂ over time, which is an indicator of the extent of the pozzolanic reaction.[15][16] The broad hump typically observed between 25° and 35° 2θ is characteristic of the amorphous/nanocrystalline C-S-H gel.

Conclusion

The synthesis of C-S-H via pozzolanic reactions is a complex process that significantly enhances the properties of cement-based materials. This guide has provided a detailed overview of the underlying mechanisms, experimental procedures for synthesis and characterization, and quantitative data relating the composition of C-S-H to its performance. The protocols and analytical techniques described herein, including TGA, 29Si MAS NMR, and XRD, provide a robust framework for researchers to investigate and optimize the pozzolanic synthesis of C-S-H for various applications. A thorough understanding and application of these methods will enable the continued development of more durable and sustainable construction materials.

References

A Technical Guide to the Early-Stage Nucleation and Growth of Calcium-Silicate-Hydrate (C-S-H)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers and Scientists in Materials Science and Cement Chemistry

Introduction

Calcium-Silicate-Hydrate (C-S-H) is the principal binding phase in hydrated Portland cement, fundamentally governing the strength, durability, and overall performance of concrete, the most widely used synthetic material globally.[1] Despite its ubiquitous nature, the precise mechanisms controlling its formation, particularly during the critical early stages of nucleation and growth, remain an active area of intensive research. Understanding these initial processes is paramount for developing advanced cementitious materials with tailored properties, optimizing hydration kinetics, and designing effective chemical admixtures.

The structure of C-S-H is complex, often described as an X-ray amorphous or poorly crystalline layered gel with a variable stoichiometry, commonly represented as (CaO)ₓ(SiO₂)ᵧ(H₂O)z.[2][3] Its atomic structure shares similarities with the natural minerals tobermorite (B576468) and jennite.[1] This guide provides an in-depth technical overview of the current understanding of the early-stage formation of C-S-H, focusing on its nucleation pathways, growth mechanisms, quantitative data, and the experimental protocols used for its characterization.

Nucleation Pathways: A Non-Classical, Multi-Step Process

The formation of C-S-H does not follow a simple classical nucleation theory. Mounting evidence from both experimental studies and atomistic simulations points to a multi-step, non-classical nucleation pathway.[2][4][5] This process involves the formation of intermediate, metastable phases that precede the precipitation of the more stable C-S-H structure.

The generally accepted sequence is as follows:

  • Ion Dissolution and Supersaturation: The process begins with the dissolution of calcium silicate (B1173343) phases from cement clinker (primarily alite, or C₃S) into water, releasing calcium (Ca²⁺), silicate (e.g., H₃SiO₄⁻), and hydroxide (B78521) (OH⁻) ions into the solution. This increases the ion concentration, leading to a state of supersaturation with respect to C-S-H.[6]

  • Formation of Prenucleation Clusters (PNCs): Before stable nuclei form, ions in the supersaturated solution associate into thermodynamically stable, dynamic clusters known as prenucleation clusters (PNCs).[7] These clusters are larger than individual ions but are not yet a distinct solid phase.

  • Amorphous Precursor Formation: The PNCs aggregate to form a dense liquid phase or metastable, amorphous solid spheroids or globules.[2][7][8] These initial particles are typically in the range of 20-60 nm and are characterized by a high water content and a disordered structure.[2][8]

  • Transformation to C-S-H Nanofoils: Over time, these amorphous globules undergo a structural reorganization and densification, often through a dissolution-reprecipitation mechanism, transforming into the characteristic foil-like or platelet morphology of early-stage C-S-H.[2][4][8] Atomistic simulations suggest that within these aggregates, small clusters merge and dehydrate to form basic C-S-H building blocks that eventually crystallize.[2]

G ions Ca²⁺ & Silicate Ions in Supersaturated Solution pnc Prenucleation Clusters (PNCs) ions->pnc Association globules Metastable Amorphous Globules (~20-60 nm) pnc->globules Aggregation reorganization Structural Reorganization & Dehydration globules->reorganization foils C-S-H Nanofoils / Platelets reorganization->foils Transformation

A diagram illustrating the multi-step, non-classical nucleation pathway of C-S-H.

Growth Mechanisms

Once stable nuclei have formed, their growth dictates the development of the cement microstructure. The growth of C-S-H is not merely the addition of ions to a crystal but a complex process influenced by aggregation, surface chemistry, and the surrounding environment.

  • Growth by Aggregation: A significant mechanism for the development of C-S-H structure is the aggregation of the initially formed nanoparticles.[7][9] The growth of C-S-H is seen as the result of the agglomeration of primary crystallites, which have a size of approximately 7-9 nm.[7]

  • Heterogeneous Surface Growth: C-S-H growth occurs heterogeneously on available surfaces. The surfaces of the original cement grains are primary sites for nucleation and growth. However, other materials, known as fillers or seeds, can provide additional nucleation sites in the pore space, accelerating hydration.[6][10] Calcite (calcium carbonate), for instance, is an excellent substrate for C-S-H growth due to a favorable crystallographic match.[10][11]

  • Anisotropic Growth: Direct observation via Atomic Force Microscopy (AFM) reveals that C-S-H growth is anisotropic, meaning it proceeds at different rates in different directions.[9] Two distinct growth modes have been identified on tricalcium silicate surfaces: a growth parallel to the surface and a growth perpendicular to it.[9] The lime concentration in the solution plays a key role in controlling these growth modes.[9]

Quantitative Analysis of Early-Stage C-S-H

Quantitative data provides critical parameters for kinetic models and a deeper understanding of the formation process. The following tables summarize key data reported in the literature.

Table 1: Morphological and Size Data of Early-Stage C-S-H Particles

Particle Stage/Morphology Typical Size / Dimension Experimental Technique(s) Reference(s)
Metastable Globular Nanoparticles 20 – 60 nm (diameter) Transmission Electron Microscopy (TEM) [8]
Primary Crystallites/Elements 7.7 – 9.1 nm X-ray Diffraction (XRD) [7]
Agglomerated Elements on Surface 60 x 30 x 5 nm³ Atomic Force Microscopy (AFM) [9]

| Nanoplatelet Thickness | ~5 nm | Atomic Force Microscopy (AFM) |[7] |

Table 2: Kinetic and Compositional Data for C-S-H Formation

Parameter Reported Value / Range Conditions Experimental Technique(s) Reference(s)
Interfacial Growth Rate ~10 nmol / m² / s Conditions relevant to C₃S hydration Inductively Coupled Plasma (ICP) [11]
Ca/Si Ratio (Synthetic C-S-H) 0.7 – 1.6 Varies with synthesis conditions Chemical Analysis

| Ca/Si Ratio (Fresh Hydrated Cement) | ~1.8 | Early hydration of Portland cement | Chemical Analysis |[3] |

Experimental Methodologies

A variety of advanced analytical techniques are required to probe the nanoscale and time-sensitive phenomena of C-S-H nucleation and growth.

G cluster_techniques Characterization Techniques prep Sample Preparation (e.g., Mixing Reactants) analysis Time-Resolved Analysis prep->analysis tem Morphology & Structure (TEM) analysis->tem afm In-situ Surface Growth (AFM) analysis->afm icp Solution Chemistry (ICP-OES) analysis->icp cal Reaction Kinetics (Calorimetry) analysis->cal xrd Phase & Crystallite Size (XRD / SAXS) analysis->xrd interp Data Analysis & Mechanistic Interpretation tem->interp afm->interp icp->interp cal->interp xrd->interp

A generalized workflow for the experimental investigation of C-S-H formation.
Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology and size of C-S-H nanoparticles.[8][12][13]

  • Objective: To observe the transformation from initial amorphous globules to crystalline nanofoils.[8]

  • Sample Preparation: Synthetic C-S-H is often precipitated from aqueous solutions of calcium salts (e.g., Ca(NO₃)₂) and sodium silicate (Na₂SiO₃).[8] The reaction is stopped at various time intervals. For cement paste, samples are often prepared by crushing and dispersing the hydrated paste in a solvent like isopropanol.

  • Procedure: A small droplet of the nanoparticle suspension is placed on a TEM grid (e.g., a carbon-coated copper grid) and allowed to dry. For sensitive hydrated structures, cryogenic TEM (cryo-TEM) is employed, where the sample is flash-frozen to observe it in a near-native, hydrated state.

  • Analysis: Bright-field imaging reveals particle shape and size distribution. Electron diffraction can provide information on the crystallinity of the particles.

Atomic Force Microscopy (AFM)

AFM is a powerful tool for in-situ imaging of surface processes at the nanoscale, allowing for the direct observation of C-S-H growth on a substrate in an aqueous environment.[9][14]

  • Objective: To quantify the growth rates of C-S-H and observe its growth modes (parallel vs. perpendicular) on a specific surface.[9]

  • Sample Preparation: A polished surface of a substrate, such as a single crystal of calcite or a tricalcium silicate (C₃S) grain, is mounted in the AFM's fluid cell.[9][15]

  • Procedure: A supersaturated solution containing calcium and silicate ions is introduced into the fluid cell. The AFM tip continuously scans the surface, recording the topographical changes as C-S-H nuclei form and grow over time.

  • Analysis: Time-lapse AFM images provide direct visual evidence of the growth process. The change in the height and lateral dimensions of C-S-H islets over time is used to calculate growth rates.[9]

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES)

ICP-OES is used to precisely measure the elemental composition of the aqueous solution in contact with hydrating cement phases.

  • Objective: To track the depletion of calcium and silicon ions from the solution as C-S-H precipitates, thereby calculating the rate of C-S-H formation.[11]

  • Sample Preparation: A suspension of a hydrating material (e.g., C₃S) is continuously stirred. At specific time intervals, aliquots of the solution are withdrawn and passed through a fine filter (e.g., 0.22 µm syringe filter) to separate the solids.

  • Procedure: The filtered solution is acidified and then analyzed with an ICP-OES instrument, which measures the concentration of Ca and Si.

  • Analysis: The decrease in Si concentration over time is directly related to the amount of C-S-H that has precipitated. This data, combined with surface area measurements of the substrate, allows for the calculation of an interfacial growth rate.[11][16]

Isothermal Calorimetry

Isothermal calorimetry measures the heat flow from a hydrating cementitious sample at a constant temperature. It is a primary method for studying the overall kinetics of hydration.[17][18]

  • Objective: To determine the rate of reaction, induction period, and the effect of admixtures or seeding particles on the hydration process.

  • Procedure: Cement paste or another reactive mixture is prepared and immediately sealed inside an ampoule within the calorimeter. The instrument records the heat released as a function of time.

  • Analysis: The resulting heat flow curve shows distinct periods of hydration. The main peak is associated with the massive precipitation of C-S-H and other hydrates. The total heat released is proportional to the degree of hydration. Kinetic models can be fitted to these curves to extract parameters like nucleation and growth rates.[18][19]

Conclusion

The early-stage formation of C-S-H is a complex, multi-step process that deviates significantly from classical nucleation theory. The pathway proceeds through the formation of prenucleation clusters and metastable amorphous globules before transforming into the more stable, foil-like C-S-H structure that builds the cement matrix. Growth occurs through both the aggregation of these primary nanoparticles and heterogeneous nucleation on available surfaces. A suite of sophisticated experimental techniques, including TEM, AFM, and ICP-OES, is essential to probe these transient, nanoscale phenomena. A quantitative understanding of these fundamental mechanisms is critical for the rational design of next-generation, sustainable cementitious materials with enhanced performance and durability.

References

Distinguishing C-S-H, Tobermorite, and Jennite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium silicate (B1173343) hydrate (B1144303) (C-S-H), tobermorite (B576468), and jennite are pivotal compounds in materials science, particularly in the study of cementitious systems. While structurally related, their distinct crystallographic and chemical characteristics significantly influence the properties of the materials they form. This technical guide provides a comprehensive overview of the key distinguishing features of C-S-H, tobermorite, and jennite. It details their structural and chemical properties, outlines experimental protocols for their differentiation using X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and transmission electron microscopy (TEM), and presents this information in a comparative format for clarity. The logical relationships and distinguishing features are further elucidated through visual diagrams.

Introduction

Calcium silicate hydrates are a family of minerals that are the primary binding phase in most concrete, responsible for its strength and durability.[1] Among the crystalline calcium silicate hydrates, tobermorite and jennite are considered the closest natural analogs to the poorly crystalline C-S-H found in cement paste.[2][3] Understanding the nuances between these three phases is crucial for predicting and controlling the performance of cement-based materials.

  • Calcium Silicate Hydrate (C-S-H): A quasi-amorphous or nanocrystalline material with a variable stoichiometry. Its structure is generally considered to be a defective analogue of tobermorite.[4]

  • Tobermorite: A crystalline mineral with a layered structure. Several polytypes exist, primarily distinguished by their basal spacing, such as 9 Å, 11 Å, and 14 Å tobermorite.[5][6]

  • Jennite: A crystalline mineral that is rarer in nature than tobermorite. It is characterized by a higher calcium-to-silicon ratio compared to tobermorite.[2][7]

Comparative Data

The quantitative differences between C-S-H, tobermorite, and jennite are summarized in the following tables for easy comparison.

Table 1: Chemical and Physical Properties
PropertyC-S-HTobermoriteJennite
Idealized Chemical Formula Variable, e.g., (CaO)x(SiO₂)y(H₂O)zCa₅Si₆O₁₆(OH)₂·4H₂O (11Å)[5]Ca₉Si₆O₁₈(OH)₆·8H₂O[2][7]
Ca/Si Ratio 1.2 - 2.1 (typically ~1.7 in Portland cement)[4]~0.83[5]1.5[2]
Morphology Globular particles, fibrillar, or crumpled-foil[7][8]Fibrous bundles, rosettes, or fine granular[5]Blade-shaped crystals, fibrous aggregates[9]
**Density (g/cm³) **Variable (higher packing density than tobermorite and jennite)[10]2.423 - 2.458[5]2.32 - 2.33[9]
Table 2: Crystallographic Properties
PropertyTobermorite (11 Å)Tobermorite (14 Å)Jennite
Crystal System Orthorhombic[5]Monoclinic[11]Triclinic[9]
Space Group C222₁[5]B11b[11]P1[9]
a (Å) 11.17[5]6.735[11]10.576[2]
b (Å) 7.38[5]7.425[11]7.265[2]
c (Å) 22.94[5]27.987[11]10.931[2]
α (°) ** 9090101.30[2]
β (°) 909096.98[2]
γ (°) **90123.25[11]109.65[2]

Experimental Protocols for Differentiation

X-ray Diffraction (XRD) with Rietveld Refinement

XRD is a powerful technique for identifying and quantifying crystalline phases. Rietveld refinement of the powder diffraction pattern allows for the determination of the weight fractions of the different crystalline phases present in a sample.

Methodology:

  • Sample Preparation:

    • The sample is dried to stop hydration, typically by solvent exchange with isopropanol (B130326) followed by vacuum drying.

    • The dried sample is ground to a fine powder (particle size < 10 µm) to ensure random orientation of the crystallites.

    • For quantitative analysis, a known amount of an internal standard (e.g., corundum, ZnO, or rutile) is intimately mixed with the sample.

  • Data Acquisition:

    • A high-resolution powder diffractometer is used, typically with Cu Kα radiation.

    • Data is collected over a wide 2θ range (e.g., 5-70°) with a small step size (e.g., 0.02°) and a sufficiently long counting time per step to obtain good statistics.

  • Rietveld Refinement:

    • The refinement is performed using specialized software (e.g., GSAS, FullProf, TOPAS).[12][13]

    • The crystal structure models for the expected phases (tobermorite, jennite, portlandite, unhydrated cement clinker phases, etc.) are used as input.

    • The refinement process involves minimizing the difference between the observed and calculated diffraction patterns by adjusting various parameters, including scale factors, lattice parameters, peak shape parameters, and preferred orientation.

    • The weight fraction of each phase is determined from the refined scale factors.

Distinguishing Features:

  • Tobermorite: Exhibits characteristic diffraction peaks corresponding to its layered structure, with the most intense peak related to its basal spacing (e.g., ~11.3 Å for 11 Å tobermorite).[6]

  • Jennite: Has a distinct diffraction pattern due to its triclinic symmetry.[14]

  • C-S-H: Produces broad, diffuse humps in the diffraction pattern, indicating its poorly crystalline or nanocrystalline nature. The main humps are typically observed around 29-30° and 50° 2θ for Cu Kα radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ²⁹Si Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local atomic environment of silicon in these materials, providing information on the degree of silicate polymerization.

Methodology:

  • Sample Preparation:

    • Samples are dried as described for XRD analysis.

    • The powdered sample is packed into a zirconia rotor.

  • Data Acquisition:

    • ²⁹Si MAS NMR spectra are acquired on a high-field solid-state NMR spectrometer.

    • Single-pulse MAS experiments are typically used for quantitative analysis.

    • Cross-polarization (CP/MAS) experiments can be used to enhance the signals of proton-proximate silicon atoms.

    • High spinning speeds are employed to minimize spinning sidebands.

  • Spectral Analysis:

    • The spectra are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

    • The spectra are deconvoluted into a series of peaks corresponding to different silicate environments, denoted as Qⁿ, where 'n' is the number of other silicate tetrahedra connected to the central tetrahedron.

Distinguishing Features:

  • Q¹ sites: Silicate tetrahedra at the end of a chain.

  • Q² sites: Silicate tetrahedra in the middle of a chain.

  • C-S-H: Shows a distribution of Q¹ and Q² sites, with the ratio of Q²/Q¹ providing an estimate of the mean silicate chain length. The chemical shifts for Q¹ and Q² sites are typically around -79 ppm and -85 ppm, respectively.[1][15]

  • Tobermorite: The structure is dominated by Q² sites, reflecting its more ordered, infinite silicate chain structure.[4]

  • Jennite: Also shows a predominance of Q² sites.[16] However, theoretical calculations suggest that the Q¹ chemical shifts in jennite-based models are higher (less negative) than those observed experimentally for C-S-H.[15]

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and nanostructure of these phases.

Methodology:

  • Sample Preparation:

    • For powdered samples, they can be dispersed in a solvent (e.g., ethanol (B145695) or isopropanol) and deposited onto a carbon-coated TEM grid.

    • For bulk cement paste samples, thin sections are prepared, often using ion milling. A focused ion beam (FIB) can be used to extract a thin lamella from a specific region of interest.[17][18]

  • Imaging and Analysis:

    • Bright-field and dark-field imaging are used to observe the morphology and distribution of the phases.

    • High-resolution TEM (HRTEM) can reveal the lattice fringes of crystalline phases.

    • Selected area electron diffraction (SAED) can be used to obtain diffraction patterns from individual crystallites, allowing for phase identification.

    • Energy-dispersive X-ray spectroscopy (EDS) can be used to determine the elemental composition (e.g., Ca/Si ratio) of different regions.

Distinguishing Features:

  • C-S-H: In young cement pastes, it often exhibits a fibrillar or foil-like morphology. In more mature pastes, it can appear as a dense, inner product around cement grains and a more porous, outer product filling the space between grains. A reduction in the Ca/Si ratio can lead to a change from a fibrillar to a crumpled-foil morphology.[7][8]

  • Tobermorite: Typically appears as well-defined, lath-like or fibrous crystals.[5]

  • Jennite: Can form blade-shaped crystals or fibrous aggregates.[9]

Visualizations

Diagram 1: Structural Relationship

Tobermorite Tobermorite (Crystalline, ordered structure) Ca/Si ≈ 0.83 CSH C-S-H (Poorly crystalline/nanocrystalline) Ca/Si ≈ 1.2-2.1 Tobermorite->CSH Structural Analogue (defective structure, missing silicate tetrahedra) Jennite Jennite (Crystalline, ordered structure) Ca/Si ≈ 1.5 Jennite->CSH Structural Analogue (higher Ca/Si end-member) Sample Sample (Cement Paste / Synthetic Hydrate) XRD XRD with Rietveld Refinement Sample->XRD NMR ²⁹Si MAS NMR Sample->NMR TEM TEM with SAED/EDS Sample->TEM XRD_result Crystalline Phases (Tobermorite, Jennite) Amorphous Content (C-S-H) XRD->XRD_result NMR_result Silicate Polymerization (Qⁿ sites) Mean Chain Length NMR->NMR_result TEM_result Morphology (Fibrillar, Foil-like) Nanostructure, Ca/Si ratio TEM->TEM_result Low_CaSi Low Ca/Si (e.g., < 1.0) Mid_CaSi Intermediate Ca/Si (e.g., ~1.5) Tobermorite_like Tobermorite-like C-S-H (Longer silicate chains) Low_CaSi->Tobermorite_like High_CaSi High Ca/Si (e.g., > 1.7) Jennite_like Jennite-like C-S-H (Shorter silicate chains) Mid_CaSi->Jennite_like CSH_CH C-S-H intermixed with Ca(OH)₂-like domains High_CaSi->CSH_CH

References

An In-depth Technical Guide to the Solubility and Dissolution Mechanisms of Calcium-Silicate-Hydrate (C-S-H)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium-Silicate-Hydrate (C-S-H) is a critical binder phase in cementitious materials and has garnered interest in various fields, including drug delivery, due to its biocompatibility and tunable properties. Understanding the solubility and dissolution mechanisms of C-S-H is paramount for predicting its long-term stability, performance, and interaction with physiological environments. This technical guide provides a comprehensive overview of the core principles governing C-S-H solubility, detailing the intricate interplay between its composition, primarily the calcium-to-silicon (Ca/Si) ratio, and the aqueous environment. The dissolution behavior is characterized by an initial incongruent phase, where calcium is preferentially leached, followed by a congruent dissolution phase at a specific Ca/Si ratio. This guide presents quantitative solubility data, detailed experimental protocols for its determination, and visual representations of the key dissolution pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Calcium-Silicate-Hydrate (C-S-H) is an amorphous or poorly crystalline gel that is the principal binding phase in hydrated Portland cement systems.[1][2] Its structure is characterized by a high degree of disorder at the nanometer scale.[1][3] The solubility of C-S-H is a complex phenomenon that is highly dependent on its chemical composition, particularly the molar Ca/Si ratio, the pH of the surrounding solution, and the temperature.[4][5] The dissolution of C-S-H is a critical factor in determining the durability of cement-based materials and is also of significant interest in biomedical applications where C-S-H is explored as a biomaterial for drug delivery and tissue engineering.

C-S-H Solubility: Quantitative Data

The solubility of C-S-H is typically characterized by the concentrations of calcium and silicon in an aqueous solution that is in equilibrium with the solid C-S-H phase. This equilibrium is a function of the Ca/Si ratio of the solid. The following tables summarize the relationship between the Ca/Si ratio of the solid C-S-H and the corresponding pH, calcium concentration, and silicon concentration in the equilibrium solution at room temperature (approximately 25°C). The data is compiled and synthesized from various experimental studies.[2][4][6][7]

Table 1: pH of Solution in Equilibrium with C-S-H at Various Ca/Si Ratios

Ca/Si Ratio of SolidApproximate pH of Solution
0.69.8
0.810.5
1.011.0
1.211.5
1.412.0
1.612.4
> 1.65~12.5 (buffered by Portlandite)

Table 2: Calcium Concentration in Solution in Equilibrium with C-S-H at Various Ca/Si Ratios

Ca/Si Ratio of SolidApproximate Calcium Concentration (mmol/L)
0.61.0
0.82.5
1.05.0
1.210.0
1.415.0
1.620.0
> 1.65~22.0 (at Portlandite saturation)

Table 3: Silicon Concentration in Solution in Equilibrium with C-S-H at Various Ca/Si Ratios

Ca/Si Ratio of SolidApproximate Silicon Concentration (mmol/L)
0.62.0
0.81.0
1.00.5
1.20.1
1.40.05
1.60.01
> 1.65< 0.01

Dissolution Mechanisms of C-S-H

The dissolution of C-S-H is a dynamic process that is largely controlled by the Ca/Si ratio of the solid phase and the pH of the contacting aqueous solution. The process can be broadly categorized into incongruent and congruent dissolution.[8][9][10]

Incongruent Dissolution

At high Ca/Si ratios (typically > 0.8), C-S-H undergoes incongruent dissolution, where calcium is preferentially leached from the solid phase into the solution.[2][8] This leads to a gradual decrease in the Ca/Si ratio of the remaining solid C-S-H. This process continues until the solid phase reaches a specific composition.

Congruent Dissolution

Once the Ca/Si ratio of the solid C-S-H reaches approximately 0.8, the dissolution becomes congruent.[9][11] At this point, calcium and silicon dissolve into the solution in the same stoichiometric proportion as they exist in the solid. This congruent dissolution point represents a state of dynamic equilibrium where the composition of the solid phase remains constant as it dissolves.[8]

Influence of pH

The pH of the solution plays a crucial role in the dissolution process. A high pH environment, typical in cementitious systems, suppresses the dissolution of C-S-H. Conversely, a decrease in pH, for instance due to carbonation or exposure to acidic environments, accelerates the dissolution by increasing the solubility of both calcium and silicon species. The pH of the solution is intrinsically linked to the Ca/Si ratio of the C-S-H, with higher Ca/Si ratios corresponding to higher pH values, up to the point where the solution is saturated with calcium hydroxide (B78521) (portlandite), which buffers the pH at approximately 12.5.[12]

CSH_Dissolution_Mechanism cluster_incongruent Incongruent Dissolution (High Ca/Si) cluster_congruent Congruent Dissolution High_CSH C-S-H (Ca/Si > 0.8) Leaching Preferential Ca²⁺ Leaching High_CSH->Leaching Exposure to Aqueous Solution Lower_CSH C-S-H with Decreasing Ca/Si Leaching->Lower_CSH Congruent_CSH C-S-H (Ca/Si ≈ 0.8) Lower_CSH->Congruent_CSH Reaches Congruent Point Congruent_Dissolution Stoichiometric Dissolution (Ca²⁺ and Si species) Congruent_CSH->Congruent_Dissolution Continued Exposure Solution Dissolved Ions in Solution Congruent_Dissolution->Solution

Logical flow of C-S-H dissolution mechanisms.

Experimental Protocols

The determination of C-S-H solubility and dissolution rates relies on well-defined experimental protocols. The two primary methods employed are static solubility tests and dynamic flow-through experiments.

Static Solubility (Leaching) Test

This method aims to achieve thermodynamic equilibrium between the C-S-H solid and an aqueous solution.

Objective: To determine the equilibrium concentrations of Ca and Si and the pH of a solution in contact with a C-S-H sample of a known Ca/Si ratio.

Materials and Equipment:

  • Synthetic C-S-H powders with varying Ca/Si ratios

  • Deionized, decarbonated water

  • pH meter and electrodes

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for Ca and Si analysis

  • Sealed reaction vessels (e.g., polyethylene (B3416737) bottles)

  • Shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (0.45 µm or smaller)

  • Inert atmosphere glove box (optional, to minimize carbonation)

Procedure:

  • Sample Preparation: Synthesize C-S-H powders with a range of target Ca/Si ratios using methods such as the reaction of calcium oxide and silica (B1680970) fume in aqueous suspension.

  • Equilibration:

    • Accurately weigh a known amount of the C-S-H powder and place it in a sealed reaction vessel.

    • Add a specific volume of deionized, decarbonated water to achieve a desired solid-to-liquid ratio.

    • Seal the vessels tightly to prevent CO₂ ingress.

    • Place the vessels on a shaker or use a magnetic stirrer to ensure continuous mixing.

    • Allow the suspension to equilibrate for an extended period (weeks to months) at a constant temperature (e.g., 25°C) to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the solid to settle.

    • Centrifuge the suspension at high speed to separate the solid and liquid phases.

  • Aqueous Phase Analysis:

    • Carefully extract the supernatant (the clear liquid phase).

    • Immediately measure the pH of the supernatant.

    • Filter a portion of the supernatant through a syringe filter to remove any remaining solid particles.

    • Acidify the filtered solution to stabilize the dissolved species.

    • Analyze the concentrations of Ca and Si using ICP-OES or AAS.

  • Solid Phase Analysis (Optional but Recommended):

    • Wash the remaining solid with a solvent (e.g., isopropanol) to remove pore solution and then dry it (e.g., by vacuum drying).

    • Analyze the Ca/Si ratio of the final solid phase using techniques like X-ray fluorescence (XRF) or energy-dispersive X-ray spectroscopy (EDX) to confirm any changes from the initial composition.

Static_Solubility_Workflow Start Start: C-S-H Powder (Known Ca/Si) Equilibration 1. Equilibration (C-S-H + Deionized Water in Sealed Vessel) Start->Equilibration Agitation Constant Agitation (Weeks to Months) Equilibration->Agitation Phase_Separation 2. Phase Separation (Centrifugation) Agitation->Phase_Separation Aqueous_Analysis 3. Aqueous Phase Analysis Phase_Separation->Aqueous_Analysis Solid_Analysis 4. Solid Phase Analysis (Optional) Phase_Separation->Solid_Analysis pH_Measurement pH Measurement Aqueous_Analysis->pH_Measurement Filtration Filtration pH_Measurement->Filtration ICP_Analysis Ca & Si Concentration (ICP-OES/AAS) Filtration->ICP_Analysis End End: Solubility Data ICP_Analysis->End XRF_EDX Final Ca/Si Ratio (XRF/EDX) Solid_Analysis->XRF_EDX XRF_EDX->End

Experimental workflow for static solubility testing.
Dynamic Flow-Through Dissolution Test

This method is used to study the kinetics of C-S-H dissolution under non-equilibrium conditions.

Objective: To measure the rate of dissolution of C-S-H as a function of time and changing solution chemistry.

Materials and Equipment:

  • C-S-H sample (as a powder or a pressed pellet)

  • Flow-through reaction cell

  • Peristaltic pump with controlled flow rates

  • Reservoir for the leaching solution (e.g., deionized water)

  • Fraction collector

  • Online pH and conductivity meters (optional)

  • ICP-OES or AAS for effluent analysis

Procedure:

  • System Setup:

    • Place a known mass of the C-S-H sample into the flow-through reaction cell.

    • Connect the reaction cell to the peristaltic pump and the leaching solution reservoir.

    • Ensure the system is sealed to prevent evaporation and CO₂ contamination.

  • Dissolution Experiment:

    • Pump the leaching solution through the reaction cell at a constant and known flow rate.

    • Collect the effluent (the solution that has passed through the cell) at regular time intervals using a fraction collector.

  • Effluent Analysis:

    • Measure the pH and, if desired, the electrical conductivity of each collected fraction.

    • Analyze the concentrations of Ca and Si in each fraction using ICP-OES or AAS.

  • Data Analysis:

    • Calculate the dissolution rate for Ca and Si at each time point based on their concentrations in the effluent, the flow rate, and the surface area of the C-S-H sample.

    • Plot the dissolution rates and the Ca/Si ratio of the effluent as a function of time to observe the dissolution kinetics and the transition from incongruent to congruent dissolution.

  • Post-Experiment Solid Analysis:

    • After the experiment, carefully retrieve the solid C-S-H from the reaction cell.

    • Analyze the final Ca/Si ratio and the surface morphology (e.g., using Scanning Electron Microscopy - SEM) of the reacted solid.

Conclusion

The solubility and dissolution mechanisms of Calcium-Silicate-Hydrate are governed by a complex interplay of its Ca/Si ratio and the surrounding aqueous environment. The transition from an initial incongruent dissolution phase, characterized by the preferential leaching of calcium, to a congruent dissolution phase at a Ca/Si ratio of approximately 0.8 is a key feature of its behavior. The quantitative data and detailed experimental protocols presented in this guide provide a foundational understanding for researchers and scientists. For drug development professionals, this knowledge is crucial for designing C-S-H-based delivery systems with controlled release profiles and predictable in-vivo stability. The provided visualizations of the dissolution pathways and experimental workflows serve as valuable tools for conceptualizing these complex processes. Further research focusing on the influence of other ions present in physiological fluids and the impact of the C-S-H nanostructure on dissolution will continue to refine our understanding and expand the applications of this versatile material.

References

A Deep Dive into the Surface Chemistry and Charge of Calcium-Silicate-Hydrate (C-S-H) Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium-Silicate-Hydrate (C-S-H) nanoparticles, the primary binding phase in hydrated Portland cement, are gaining significant attention in diverse fields beyond construction, including drug delivery and nanomedicine. Their unique properties, such as high surface area, porous structure, and tunable surface chemistry, make them promising candidates for advanced applications. This technical guide provides an in-depth exploration of the surface chemistry and charge characteristics of C-S-H nanoparticles, offering a comprehensive resource for professionals working in research and development.

Surface Chemistry: A Complex and Tunable Landscape

The surface of C-S-H nanoparticles is characterized by a complex arrangement of calcium oxide layers and silicate (B1173343) chains, resulting in a structure with a high density of surface functional groups.[1] The fundamental building blocks are calcium-silicate sheets separated by interlayers containing water molecules and ions.[1][2] This layered and somewhat disordered structure gives rise to a high specific surface area, typically in the range of 200 to 300 m²/g.[3]

The surface chemistry is dominated by the presence of silanol (B1196071) groups (Si-OH) and calcium ions. The degree of protonation of these silanol groups is highly dependent on the pH of the surrounding medium, which in turn governs the surface charge.[2] The calcium-to-silicon (Ca/Si) ratio is a critical parameter that dictates the overall structure and surface properties of C-S-H.[2][4][5] Variations in the Ca/Si ratio lead to changes in the silicate chain length and the number of calcium ions in the interlayer space, directly impacting the surface charge and reactivity.[2][6]

Synthesis and Control of Surface Properties

The surface properties of C-S-H nanoparticles can be tailored during their synthesis. The most common synthesis method is the co-precipitation of calcium and silicate precursors in an aqueous solution.[7][8] Other methods include sol-gel, hydrothermal, and mechanochemical approaches.[7]

Key synthesis parameters that influence the surface chemistry and charge include:

  • Ca/Si Ratio: As a primary determinant of the C-S-H structure, a lower Ca/Si ratio generally leads to a higher specific surface area.[4][5]

  • pH: The pH of the synthesis medium affects the morphology, particle size, and composition of the resulting nanoparticles.[7]

  • Temperature: Reaction temperature can influence the particle size and crystallinity of the C-S-H nanoparticles.[7]

  • Stabilizers: Organic polymers, such as polycarboxylate superplasticizers (PCE), are often used to control particle size, prevent agglomeration, and modify the surface charge.[9][10]

The co-precipitation method, a straightforward and cost-effective approach, involves the reaction of a calcium salt (e.g., calcium nitrate (B79036) or calcium chloride) with a silicate source (e.g., sodium silicate) in a controlled pH environment.[7][8]

G Experimental Workflow: Co-Precipitation Synthesis of C-S-H Nanoparticles cluster_0 Preparation of Precursor Solutions cluster_1 Reaction cluster_2 Purification and Collection cluster_3 Characterization A Calcium Salt Solution (e.g., Ca(NO₃)₂) D Mixing of Solutions under Controlled pH and Temperature A->D B Silicate Solution (e.g., Na₂SiO₃) B->D C Stabilizer Solution (Optional) (e.g., PCE) C->D E Precipitation of C-S-H Nanoparticles D->E F Centrifugation or Filtration E->F G Washing with Deionized Water to Remove Byproducts F->G H Drying (e.g., Oven or Lyophilization) G->H I Analysis of Surface Chemistry, Charge, Size, and Morphology H->I

A simplified workflow for the synthesis of C-S-H nanoparticles.

Surface Charge and Zeta Potential

The surface charge of C-S-H nanoparticles is a critical parameter that governs their interaction with the surrounding environment, including biological systems. The charge arises from the deprotonation of surface silanol groups and the adsorption of ions from the solution.[2]

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. The zeta potential of C-S-H nanoparticles is highly sensitive to the Ca/Si ratio, pH, and the concentration of ions in the solution.[10][11][12]

Generally, C-S-H nanoparticles exhibit a negative surface charge at Ca/Si ratios below approximately 1.4 and a positive surface charge at higher ratios.[3] The addition of polymers like PCE can significantly alter the zeta potential, often making it more negative due to the adsorption of the negatively charged polymer chains onto the nanoparticle surface.[10]

G Factors Influencing the Surface Charge of C-S-H Nanoparticles cluster_0 Intrinsic Properties cluster_1 Environmental Factors cluster_2 Surface Modification center Surface Charge (Zeta Potential) CaSi Ca/Si Ratio CaSi->center Silanol Surface Silanol Groups (Si-OH) Silanol->center pH pH of the Medium pH->center Ions Ionic Strength and Type of Ions in Solution Ions->center Polymers Adsorption of Polymers (e.g., PCE) Polymers->center Functionalization Covalent Functionalization Functionalization->center

Key factors that determine the surface charge of C-S-H nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data for C-S-H nanoparticles synthesized under various conditions as reported in the literature.

Table 1: Particle Size of C-S-H Nanoparticles

Synthesis MethodStabilizerAverage Particle Size (nm)Reference
Co-precipitationPolycarboxylate (PCE)82.6 - 589.9[6]
Co-precipitationPolycarboxylate (PCE)< 50[4]
Co-precipitationPolycarboxylate (PCE)329[4][5]
Co-precipitationPolycarboxylate (PCE)182.1 - 230.7[9]
Chemical PrecipitationAmino Acids50 - 400[13]

Table 2: Zeta Potential of C-S-H Nanoparticles

Ca/Si RatioConditionsZeta Potential (mV)Reference
Not SpecifiedWithout PCEPositive[10]
Not SpecifiedWith PCENegative[10]
0.8In absence of NaOHApprox. -15 to -20[12]
0.8In presence of 0.5M NaOHApprox. -5[12]
Not SpecifiedPSS-SiO₃²⁻ solution-42.9[14]
Not SpecifiedPEI-Ca²⁺ solution+10[14]

Table 3: Surface Area and Ca/Si Ratio of C-S-H Nanoparticles

PropertyValueReference
Specific Surface Area200 - 300 m²/g[3]
Ca/Si Ratio (synthesis)1.5[7]
Ca/Si Ratio (measured)0.78[5]
Ca/Si Ratio (variable)1.2 - 2.1[1][2]

Experimental Protocols for Characterization

Accurate characterization of C-S-H nanoparticles is crucial for understanding their properties and performance. Below are detailed methodologies for key experimental techniques.

Transmission Electron Microscopy (TEM)
  • Purpose: To visualize the morphology, size, and internal structure of the nanoparticles.

  • Methodology:

    • A dilute suspension of C-S-H nanoparticles in a suitable solvent (e.g., ethanol (B145695) or deionized water) is prepared.

    • The suspension is sonicated for a few minutes to ensure good dispersion and break up any agglomerates.

    • A small drop of the suspension is placed onto a TEM grid (typically a carbon-coated copper grid) and allowed to air dry completely.

    • The grid is then loaded into the TEM instrument for imaging.

    • Images are captured at various magnifications to observe the overall morphology and fine structural details.

Dynamic Light Scattering (DLS)
  • Purpose: To measure the hydrodynamic diameter (particle size) and size distribution of the nanoparticles in suspension.

  • Methodology:

    • A dilute, stable suspension of the C-S-H nanoparticles is prepared in a filtered, appropriate solvent.

    • The suspension is placed in a clean cuvette.

    • The cuvette is placed in the DLS instrument.

    • A laser beam is passed through the sample, and the scattered light fluctuations are measured at a known angle.

    • The instrument's software analyzes the fluctuations to calculate the particle size distribution based on the Stokes-Einstein equation.

X-ray Photoelectron Spectroscopy (XPS)
  • Purpose: To determine the elemental composition and chemical states of the elements on the nanoparticle surface, particularly the Ca/Si ratio.

  • Methodology:

    • A dried powder sample of the C-S-H nanoparticles is pressed into a pellet or mounted on a sample holder using conductive tape.

    • The sample is introduced into the ultra-high vacuum chamber of the XPS instrument.

    • The sample surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.

    • An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

    • The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment.

    • The peak areas are used to quantify the elemental composition.[4][5]

Zeta Potential Measurement
  • Purpose: To determine the surface charge of the nanoparticles in a specific medium.

  • Methodology:

    • A dilute suspension of the C-S-H nanoparticles is prepared in the desired aqueous medium (e.g., deionized water or a buffer solution of known pH and ionic strength).

    • The suspension is loaded into a specialized electrophoresis cell.

    • An electric field is applied across the cell, causing the charged nanoparticles to move towards the oppositely charged electrode.

    • The velocity of the particles is measured using a laser Doppler velocimetry technique.

    • The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation.[10]

Implications for Drug Development

The tunable surface chemistry and charge of C-S-H nanoparticles open up exciting possibilities for drug delivery applications.

  • Surface Functionalization: The silanol groups on the surface can be functionalized with various molecules, including targeting ligands, polymers for stealth properties (e.g., PEG), and therapeutic agents.[15][16][17][18] Carboxylation is a common strategy to introduce functional groups for further conjugation.[17]

  • Controlled Release: The porous structure of C-S-H can be utilized to load drugs, which can then be released in a controlled manner, potentially triggered by changes in pH.

  • Targeted Delivery: By attaching specific antibodies or ligands to the nanoparticle surface, C-S-H can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[16][19]

G Application of C-S-H Nanoparticles in Drug Delivery cluster_0 Surface Functionalization cluster_1 Drug Loading cluster_2 Delivery and Release CSH C-S-H Nanoparticle Core Stealth Stealth Coating (e.g., PEG) CSH->Stealth Targeting Targeting Ligand (e.g., Antibody) CSH->Targeting Drug Drug Conjugation CSH->Drug Loading Drug Encapsulation within Porous Structure CSH->Loading Target Targeted Delivery to Specific Cells/Tissues Stealth->Target Targeting->Target Drug->Target Release Controlled Drug Release (e.g., pH-triggered) Loading->Release Target->Release

Conceptual diagram of a functionalized C-S-H nanoparticle for drug delivery.

Conclusion

The surface chemistry and charge of C-S-H nanoparticles are intricate yet controllable properties that are central to their functionality in advanced applications. A thorough understanding of the synthesis-structure-property relationships is paramount for designing and fabricating C-S-H nanoparticles with tailored characteristics for specific applications, from enhancing the durability of construction materials to pioneering novel drug delivery systems. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to further explore and harness the potential of these versatile nanomaterials.

References

Methodological & Application

Application Notes and Protocols for In-situ Monitoring of C-S-H Formation in Cement Paste

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Materials Development Professionals

Introduction: The hydration of Portland cement is a complex process involving the dissolution of anhydrous clinker phases and the precipitation of various hydration products. The primary binding phase responsible for the strength and durability of cement-based materials is Calcium-Silicate-Hydrate (C-S-H) gel. Understanding the kinetics of C-S-H formation is crucial for controlling the properties of concrete, developing novel cementitious materials, and predicting long-term performance. In-situ monitoring techniques are invaluable as they allow for the continuous observation of the hydration process in real-time without disturbing the sample.[1][2] This document provides detailed application notes and experimental protocols for several key in-situ methods used to monitor C-S-H formation.

In-situ X-ray Diffraction (XRD)

Application Note: In-situ X-ray Diffraction (XRD) is a powerful, non-destructive technique for the time-resolved quantitative phase analysis of crystalline components in cement paste during hydration.[3] While C-S-H is largely amorphous or nanocrystalline, its formation can be indirectly quantified by monitoring the dissolution of the main crystalline silicate (B1173343) phase, tricalcium silicate (C₃S or alite), and the formation of a key crystalline hydration product, portlandite (calcium hydroxide, CH).[4][5] Rietveld analysis of the diffraction patterns allows for the quantification of these phases over time, providing a detailed picture of the silicate reaction kinetics.[4][6]

Experimental Protocol: In-situ XRD Analysis

1.1. Principle: This method tracks the change in the intensity of diffraction peaks corresponding to specific crystalline phases in the cement paste as hydration proceeds. The consumption of anhydrous phases (e.g., C₃S) and the appearance of crystalline hydrate (B1144303) phases (e.g., portlandite) are directly related to the formation of C-S-H.

1.2. Apparatus and Materials:

  • Laboratory X-ray diffractometer with a controlled-temperature sample stage.

  • Airtight sample holder (e.g., Bruker airtight holder).[7]

  • Kapton® or Mylar® film (X-ray transparent) to cover the sample and prevent drying.[4][7]

  • Syringe or spatula for sample loading.

  • Deionized water.

  • Type I Portland cement or specific clinker phases (e.g., alite).

1.3. Sample Preparation and Loading:

  • Prepare the cement paste by mixing the cement powder with deionized water at the desired water-to-cement (w/c) ratio (e.g., 0.5 or 0.6).[6]

  • Manually stir the mixture for a standardized time (e.g., 1-2 minutes) to ensure homogeneity.[4][6]

  • Immediately after mixing, transfer the fresh paste into the airtight XRD sample holder.

  • Smooth the surface of the paste to be level with the holder's rim.

  • Carefully cover the surface with an X-ray transparent Kapton film, ensuring no air bubbles are trapped and the film is taut.[4][7] This film prevents water evaporation and carbonation during the measurement period.

  • Mount the sample holder onto the diffractometer stage.

1.4. Data Acquisition:

  • Set the desired temperature for the experiment (e.g., 25 °C, 40 °C, or 60 °C) using the temperature-controlled stage.[6]

  • Configure the XRD scan parameters. Typical settings include:

    • Geometry: Bragg-Brentano geometry.[7]

    • X-ray Source: Cu Kα radiation (operating at 40 kV and 40 mA).[7]

    • Scan Range: 5° to 70° 2θ.[7][8]

    • Step Size: 0.02°.[7][8]

    • Acquisition Time: 0.5 to 2 seconds per step, resulting in a total scan time of approximately 15-30 minutes.[7][8]

  • Begin acquiring diffraction patterns continuously at regular intervals (e.g., every 30 minutes) for the desired duration (e.g., 24 to 48 hours or longer).[7][8]

1.5. Data Analysis:

  • Perform a Quantitative Phase Analysis (QPA) on the collected series of XRD patterns using the Rietveld refinement method with appropriate software (e.g., TOPAS).[3][4]

  • Refine the crystal structures of the known anhydrous phases (alite, belite, C₃A, gypsum) and hydration products (portlandite, ettringite).

  • The amount of C-S-H, being poorly crystalline, is often determined by difference or by using advanced methods like the PONKCS (Partial or No Known Crystal Structure) method.[5]

  • Plot the weight percentage of each crystalline phase (e.g., C₃S, portlandite) as a function of hydration time to visualize the reaction kinetics. The rate of C₃S consumption and portlandite formation correlates with the rate of C-S-H production.[4]

Workflow for In-situ XRD Monitoring of Cement Hydration

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis mix Mix Cement and Water (w/c ratio) load Load Paste into Airtight Holder mix->load cover Cover with Kapton Film load->cover mount Mount Sample in XRD Diffractometer cover->mount setup Set Temperature and Scan Parameters mount->setup scan Acquire XRD Patterns (Continuous Scans) setup->scan rietveld Rietveld Refinement of XRD Patterns scan->rietveld quantify Quantify Crystalline Phases (C₃S, CH, etc.) rietveld->quantify kinetics Plot Phase Content vs. Time quantify->kinetics

Caption: Workflow for in-situ XRD analysis of cement hydration.

Ultrasonic Monitoring

Application Note: Ultrasonic monitoring is a real-time, non-destructive technique that tracks the setting and hardening of cement paste by measuring changes in the propagation of ultrasonic waves.[1] As C-S-H and other hydration products form, they bridge the cement particles, transforming the material from a fluid slurry to a rigid solid. This microstructural evolution causes a significant change in the material's elastic properties, which can be detected by monitoring the velocity and amplitude of ultrasonic shear (S-waves) and compressional (P-waves) waves.[9] S-waves are particularly sensitive to the formation of a connected solid matrix, making them excellent indicators of the initial and final setting times.[9]

Experimental Protocol: Ultrasonic Wave Propagation

2.1. Principle: An ultrasonic pulse is transmitted through the cement paste sample. The time of flight and amplitude of the received signal are recorded continuously. The increase in wave velocity and changes in amplitude are correlated with the stiffening of the paste due to C-S-H gel formation and the development of a solid skeleton.[1][10]

2.2. Apparatus and Materials:

  • Ultrasonic measurement device (e.g., Vicasonic) with a pulse generator and data acquisition system.[10]

  • A pair of ultrasonic transducers (transmitter and receiver) for either P-waves or S-waves (bender elements are effective for shear waves in fresh paste).[11]

  • A mold for the cement paste sample (e.g., a standard Vicat ring).[10]

  • Thermocouple for monitoring internal temperature.[10]

  • Deionized water and cement.

2.3. Sample Preparation and Setup:

  • Prepare the cement paste to the desired w/c ratio.

  • Position the ultrasonic transducers on opposite sides of the mold. Ensure good contact with the paste once it is poured. For embedded sensors, place them within the mold before casting.[1]

  • Insert a thermocouple into the center of the sample to record the internal temperature, which is influenced by the heat of hydration.[10]

  • Pour the freshly mixed cement paste into the mold, ensuring it completely surrounds the sensors and is free of large air voids.

2.4. Data Acquisition:

  • Begin monitoring immediately after the sample is cast.

  • The system should send ultrasonic pulses at regular intervals (e.g., every few minutes) and record the transit time and amplitude of the received waveform.

  • Simultaneously, record the internal temperature of the sample.

  • Continue the measurement for at least 24 hours to capture the initial set, final set, and subsequent hardening.

2.5. Data Analysis:

  • Calculate the ultrasonic pulse velocity (UPV) from the transit time and the known distance between the transducers.

  • Plot the S-wave (or P-wave) velocity, signal amplitude, and internal temperature as a function of time.

  • Identify key points in the evolution of the ultrasonic parameters:

    • Initial Set: Often corresponds to the inflection point of the S-wave velocity curve or the minimum value of the received signal amplitude.[1][9]

    • Final Set: Can be correlated with the inflection point of the dynamic Young's modulus curve, which is calculated from both S-wave and P-wave velocities.[9]

  • These points can be calibrated against standard methods like the Vicat needle test.[9][10]

Data Summary: Ultrasonic vs. Standard Setting Times
TechniqueParameter for Initial SetParameter for Final SetKey Advantage
Ultrasonic Monitoring Inflection point of S-wave velocity; Minimum signal amplitude.[1][9]Inflection point of dynamic Young's modulus.[9]Continuous, non-destructive, in-situ.[1]
Vicat Needle Test Needle penetration stops at 6 ± 3 mm from the bottom plate.[9]Needle penetrates only 0.5 mm.[9]Standardized, but invasive and discontinuous.[10]

In-situ Raman Spectroscopy

Application Note: In-situ Raman spectroscopy is a powerful molecular spectroscopy technique used to probe the chemical changes during cement hydration.[2][12] It can identify and monitor the evolution of both anhydrous clinker phases and various hydration products, including C-S-H, portlandite, and sulfate (B86663) phases like ettringite and monosulfate.[13][14] Because Raman can analyze samples through glass or in aqueous environments, it is well-suited for in-situ studies of fresh cement paste without sample preparation that might alter the hydration process.[12][15]

Experimental Protocol: In-situ Raman Analysis

3.1. Principle: A monochromatic laser is focused on the hydrating cement paste. The inelastic scattering of light (Raman scattering) provides a vibrational spectrum that acts as a chemical fingerprint for the different compounds present. By collecting spectra over time, the consumption of reactants and formation of products can be tracked.[12]

3.2. Apparatus and Materials:

  • Raman microscope or a system with a fiber-optic probe.[15]

  • Laser source (e.g., 532 nm green laser).[16]

  • Sample container (e.g., glass slide with a raised coverslip or a small beaker).

  • Deionized water and cement.

3.3. Sample Preparation and Measurement:

  • Prepare a small amount of fresh cement paste.

  • Place the paste in the sample container. For underwater measurements that mimic real-world conditions, place the cement powder in the container and add water directly under the microscope objective.[12]

  • Focus the laser onto the surface of the paste.

  • Begin acquiring Raman spectra at regular intervals (e.g., every 5-10 minutes) from the moment of water addition.

  • Collect spectra from multiple points on the sample to account for heterogeneity.

3.4. Data Analysis:

  • Identify the characteristic Raman peaks for the major phases:

    • C₃S and C₂S (Alite/Belite): Strong peaks around 835-880 cm⁻¹.[16]

    • Portlandite (CH): Sharp, intense peak around 356 cm⁻¹.[16]

    • Ettringite (AFt): Peak around 970-990 cm⁻¹.[13]

    • C-S-H: Broad bands, often observed in the 600-700 cm⁻¹ region.[13]

  • Plot the intensity of these characteristic peaks over time to monitor the relative changes in the amount of each phase.

  • The decrease in the intensity of alite/belite peaks and the increase in portlandite and C-S-H signals indicate the progress of the silicate hydration reaction.[13][15]

Logical Workflow for In-situ Monitoring Techniques

cluster_methods In-situ Monitoring Techniques cluster_props Measured Properties cluster_info Derived Information start Fresh Cement Paste (Cement + Water) xrd XRD start->xrd us Ultrasonic start->us raman Raman start->raman cal Calorimetry start->cal phase Crystalline Phase Content (wt%) xrd->phase stiffness Wave Velocity & Amplitude (m/s) us->stiffness chem Chemical Bond Vibrations (cm⁻¹) raman->chem heat Heat Flow (mW/g) cal->heat kinetics Reaction Kinetics & Degree of Hydration phase->kinetics setting Setting Times & Hardening stiffness->setting products Hydration Product Formation chem->products heat->kinetics end Understanding of C-S-H Formation kinetics->end setting->end products->end

Caption: Relationship between different in-situ techniques and the information derived.

Isothermal Calorimetry

Application Note: Isothermal calorimetry is a fundamental technique for studying cement hydration kinetics by measuring the heat released from the exothermic reactions.[17] The resulting heat flow curve provides a signature of the hydration process, which is typically divided into five stages. The main peak, occurring during the acceleration period (Stage III), is dominated by the heat released from the hydration of C₃S and the formation of C-S-H and CH.[17] This method is highly effective for assessing the influence of chemical admixtures, supplementary cementitious materials (SCMs), and temperature on the rate of C-S-H formation.[17][18]

Experimental Protocol: Isothermal Calorimetry

4.1. Principle: The cement paste sample and an inert reference are placed in a highly sensitive calorimeter maintained at a constant temperature. The instrument measures the difference in thermal power required to keep the sample and reference at the same temperature, which corresponds to the heat flow from the hydrating sample.[17]

4.2. Apparatus and Materials:

  • Isothermal calorimeter (e.g., TAM Air).[19]

  • Sample ampoules (glass or plastic) and caps.

  • Syringe for water addition.

  • Inert reference material (e.g., sand, hydrated cement).

  • Deionized water and cement.

4.3. Sample Preparation and Measurement:

  • Weigh a precise amount of cement powder (e.g., 5-10 grams) directly into the sample ampoule.

  • Place the ampoule and a separate container with the corresponding amount of water (for the desired w/c ratio) into the calorimeter to allow them to reach thermal equilibrium with the set temperature (e.g., 23 °C).

  • Once equilibrated, mix the water and cement. This can be done externally and then quickly placing the sample in the calorimeter, or internally using specialized mixing ampoules.

  • Place an equal mass of inert reference material in a reference ampoule.

  • Start the measurement and record the heat flow (in mW/g) as a function of time for 48-72 hours.

4.4. Data Analysis:

  • Plot the normalized heat flow (mW/g) versus time.

  • Identify the characteristic periods of hydration from the curve: initial dissolution, induction period, acceleration period (main peak), deceleration period, and long-term reaction.

  • Integrate the heat flow curve over time to obtain the cumulative heat release (J/g).

  • The time to the main peak, the slope of the acceleration period, and the total heat evolved are key parameters used to quantify the kinetics of C-S-H formation.

Data Summary: Heat of Hydration for Cement Paste
Hydration StageTypical Time Range (at 23°C)Dominant ReactionsHeat Flow Signature
I. Initial Dissolution 0 - 15 minC₃A hydration, Gypsum dissolution, Ettringite formation.[4]Sharp initial peak.[17]
II. Induction Period 15 min - ~2-4 hrSlow dissolution/precipitation, C-S-H nucleation.Very low heat flow.[17]
III. Acceleration Period ~2-4 hr - ~12 hrRapid C₃S hydration, massive C-S-H and CH precipitation.[17]Main exothermic peak.
IV. Deceleration Period ~12 hr - ~24 hrDiffusion-controlled hydration as product layers thicken.Decreasing heat flow after the peak.
V. Long-term Reactions > 24 hrSlow, continued hydration of remaining clinker.Very low, steady heat flow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile, non-invasive technique for probing the local chemical environment of specific nuclei. For cement hydration, both low-field ¹H NMR and solid-state ²⁹Si Magic Angle Spinning (MAS) NMR provide unique insights. ¹H NMR monitors the changes in the state of water (free, physically bound, chemically bound) as it is consumed during hydration, allowing for the tracking of the overall reaction progress.[20][21] ²⁹Si MAS NMR is a powerful tool for quantitatively analyzing the silicate structures, distinguishing between anhydrous silicates (Q⁰ units in C₃S/C₂S) and the silicate chains of varying lengths within the C-S-H gel (Q¹, Q² units), thereby directly monitoring C-S-H formation and polymerization.[22][23]

Experimental Protocol: ²⁹Si MAS NMR

5.1. Principle: This technique measures the resonance frequencies of ²⁹Si nuclei in a strong magnetic field. The chemical shift is sensitive to the local bonding environment, specifically the number of other silicate tetrahedra connected to the one being observed (Qⁿ notation). This allows for the quantification of unhydrated C₃S/C₂S (Q⁰) and the silicate chains in C-S-H (Q¹, Q²).[22]

5.2. Apparatus and Materials:

  • Solid-state NMR spectrometer with a Magic Angle Spinning (MAS) probe.

  • Zirconia rotors for sample packing.

  • Hydrating cement paste.

  • Solvent (e.g., isopropanol) and acetone (B3395972) for stopping hydration.

5.3. Sample Preparation and Measurement:

  • Prepare cement paste at the desired w/c ratio and allow it to hydrate for a specific time point (e.g., 6 hours, 1 day, 7 days).[23]

  • To stop the hydration at the desired time, crush the hardened paste and immerse the fragments in isopropanol, followed by washing with acetone and drying under vacuum. This is an ex-situ step required for solid-state NMR.

  • Pack the dried powder tightly into a zirconia rotor.

  • Acquire the ²⁹Si MAS NMR spectrum. Typical parameters involve a high magnetic field, a specific pulse sequence, and a sufficient number of scans to achieve a good signal-to-noise ratio.

5.4. Data Analysis:

  • Deconvolute the resulting spectrum into individual peaks corresponding to different silicate environments:

    • Q⁰: Anhydrous C₃S and C₂S.

    • Q¹: End-chain silicate groups in C-S-H.

    • Q²: Middle-chain silicate groups in C-S-H.

  • Calculate the degree of hydration by comparing the integrated intensity of the Q⁰ signal to the total integrated signal (Q⁰ + Q¹ + Q²).[22]

  • Determine the mean silicate chain length (MCL) of the C-S-H gel using the ratio of the integrated intensities of the Q¹ and Q² peaks.[23]

Data Summary: ²⁹Si NMR Results for Cement Hydration
Hydration TimeDegree of Hydration (%)Mean Silicate Chain Length (MCL)Predominant Silicate Species
Anhydrous 0%N/AQ⁰
6 hours ~87.0%[23]~3.7[23]Q⁰, Q¹, Q²
1 day ~88.8%[23]~3.7[23]Q¹, Q², decreasing Q⁰
7 days ~93.7%[23]~4.1[23]Q¹, Q², minimal Q⁰
Note: Data is indicative and based on a specific calcium silicate-based cement (Biodentine™), but illustrates the type of quantitative information obtainable.[23]

References

Application of X-ray Diffraction (XRD) for Calcium-Silicate-Hydrate (C-S-H) Phase Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

X-ray Diffraction (XRD) is a powerful and widely used analytical technique for the characterization of crystalline materials. In the field of cement chemistry and materials science, XRD is indispensable for the qualitative and quantitative analysis of the phases present in both anhydrous cement and hydrated cement paste.[1][2][3][4] One of the most critical phases in hydrated cement is Calcium-Silicate-Hydrate (C-S-H), the primary binding phase responsible for the strength and durability of concrete.

However, the analysis of C-S-H by XRD presents a significant challenge due to its poorly crystalline or nanocrystalline nature.[1][5][6] This results in broad, diffuse scattering features in the XRD pattern rather than sharp, well-defined Bragg peaks, making conventional analysis methods difficult. The characteristic feature of C-S-H in an XRD pattern is a broad hump typically observed in the 2θ range of 29-32° (for Cu Kα radiation).[7][8]

Despite these challenges, several advanced XRD techniques have been developed and refined to enable the quantitative analysis of the C-S-H phase. These methods are crucial for understanding hydration kinetics, the influence of supplementary cementitious materials (SCMs), and the overall performance of cementitious systems.

The primary methods for quantitative C-S-H analysis using XRD include:

  • Rietveld Refinement with an Internal/External Standard: The Rietveld method is a full-pattern fitting technique that allows for the quantification of crystalline phases in a mixture.[9][10][11] To quantify the amorphous or nanocrystalline content (which includes C-S-H), a known amount of a highly crystalline internal standard (e.g., corundum, ZnO, rutile) is added to the sample.[10][12] By quantifying the crystalline phases relative to the known amount of the standard, the percentage of the X-ray amorphous/nanocrystalline fraction can be determined. The external standard method involves a separate measurement of the standard under identical conditions.[10]

  • PONKCS (Partial or No Known Crystal Structure) Method: This is a powerful approach within the Rietveld framework that allows for the modeling of phases with poorly defined or unknown crystal structures, such as C-S-H and glassy phases in SCMs.[8][13][14][15][16][17] A pseudo-crystal structure or a representative diffraction profile for the C-S-H phase is developed and calibrated. This allows for the direct quantification of the C-S-H phase alongside the other crystalline phases in the hydrated cement paste.

  • G-Factor Method: This method provides an alternative for quantifying amorphous content without the need for an internal standard.[8][18] It relies on the determination of a calibration factor (G-factor) from a mixture of the amorphous phase and a crystalline phase with a known crystal structure.

The choice of method depends on the specific research question, the composition of the cementitious system, and the available software and expertise. For systems where C-S-H is the primary amorphous phase, the internal standard method can be effective. However, in blended systems containing other amorphous components like fly ash or slag, the PONKCS method is generally more accurate for distinguishing between the different amorphous phases.[15]

Experimental Protocols

Protocol 1: Sample Preparation for Ex-situ XRD Analysis of Hydrated Cement Paste

This protocol describes the steps for preparing a hydrated cement paste sample for XRD analysis at a specific hydration time.

1. Materials and Reagents:

  • Cement powder
  • Deionized water
  • Isopropanol (B130326) or acetone (B3395972) (for hydration stoppage)
  • Internal standard (e.g., NIST certified corundum, ZnO)
  • Mortar and pestle (agate or zirconia)
  • Sieve (< 45 µm)
  • Sample holders for XRD

2. Procedure:

  • Mixing and Curing:
  • Prepare the cement paste by mixing the cement powder with deionized water at the desired water-to-cement (w/c) ratio.
  • Homogenize the paste for a defined period (e.g., 2-5 minutes).
  • Seal the paste in a container to prevent moisture loss and cure at a controlled temperature for the desired duration (e.g., 1, 3, 7, 28 days).
  • Hydration Stoppage:
  • At the desired hydration time, crush the hardened cement paste into small fragments.
  • Immediately immerse the fragments in a solvent such as isopropanol or acetone to stop the hydration process.[13][16] The solvent exchange should be carried out for a sufficient period (e.g., 7 days), with the solvent being replaced periodically.
  • Drying:
  • After solvent exchange, dry the sample to remove the solvent. This is typically done in a vacuum desiccator or a vacuum oven at a low temperature (e.g., 40°C) to avoid any alteration of the hydrated phases.
  • Grinding and Homogenization:
  • Grind the dried sample into a fine powder using a mortar and pestle. A particle size of less than 10 µm is generally recommended for quantitative analysis to minimize microabsorption and preferred orientation effects.[19][20]
  • If using an internal standard, accurately weigh the dried sample powder and the internal standard (e.g., 10-20 wt% of the standard) and mix them thoroughly. The mixing can be done by further grinding in the mortar and pestle.
  • Sample Mounting:
  • Carefully load the powdered sample into the XRD sample holder. Back-loading or side-loading techniques are recommended to reduce preferred orientation of crystalline phases like portlandite.[1][19] Ensure a flat and densely packed surface.

Protocol 2: XRD Data Acquisition

1. Instrument:

  • Powder X-ray diffractometer with a copper (Cu) Kα radiation source.

2. Instrument Settings (Typical):

  • X-ray Tube Voltage and Current: 40 kV and 40 mA.
  • Goniometer Scan Range (2θ): 5° to 70°.
  • Step Size: 0.02° 2θ.
  • Time per Step: 1-5 seconds (longer times improve signal-to-noise ratio).
  • Optics: Divergence slit, anti-scatter slit, and receiving slit settings should be chosen to optimize intensity and resolution. A monochromator or a Kβ filter is used to remove Cu Kβ radiation.
  • Detector: A position-sensitive detector or a scintillation counter can be used.
  • Sample Rotation: Spinning the sample during data collection can help to reduce the effects of preferred orientation.

Protocol 3: Quantitative Phase Analysis using Rietveld Refinement (with Internal Standard)

1. Software:

  • Rietveld refinement software (e.g., GSAS-II, TOPAS, FullProf, Profex).

2. Procedure:

  • Data Import: Import the collected XRD data into the software.
  • Phase Identification: Identify all the crystalline phases present in the sample by comparing the experimental pattern with a crystallographic database (e.g., ICDD PDF, COD). This will include unhydrated cement clinker phases (alite, belite, aluminate, ferrite), hydration products (portlandite, ettringite), and the internal standard.
  • Rietveld Refinement:
  • Load the crystal structure information files (CIF) for all identified crystalline phases, including the internal standard.
  • Refine the background, scale factors, lattice parameters, peak shape parameters, and preferred orientation parameters for all phases.
  • The software will perform a least-squares fit of the calculated diffraction pattern (based on the crystal structures) to the experimental data.
  • Quantification of Amorphous Content:
  • The Rietveld refinement will provide the weight fractions of all crystalline phases relative to each other.
  • Knowing the exact weight fraction of the added internal standard, the total weight fraction of the crystalline phases in the original sample can be calculated.
  • The amorphous content (including C-S-H) is then determined by subtracting the total crystalline content from 100%.[12]

Data Presentation

The quantitative results from the XRD analysis can be summarized in a table for clear comparison.

Hydration TimePortlandite (wt%)Ettringite (wt%)Alite (wt%)Belite (wt%)Internal Standard (wt%)C-S-H & other amorphous (wt%)
1 day15.28.545.320.110.00.9
7 days22.810.125.618.510.013.0
28 days28.411.310.216.110.024.0

Note: The values in the table are for illustrative purposes only.

Visualization of Experimental Workflow

The logical workflow for the quantitative analysis of C-S-H using XRD with an internal standard can be visualized as follows:

XRD_CSH_Analysis_Workflow A Sample Preparation (Mixing, Curing) B Hydration Stoppage (Solvent Exchange) A->B Desired Hydration Time C Drying B->C D Grinding & Homogenization with Internal Standard C->D E XRD Data Acquisition D->E F Rietveld Refinement E->F XRD Pattern H Quantitative Phase Analysis F->H Refined Parameters G Phase Identification (Crystalline Phases) G->F I Calculation of Amorphous Content (C-S-H) H->I J Data Reporting & Interpretation I->J

References

Unlocking the Nanostructure of Cement: 29Si NMR Spectroscopy for C-S-H Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and materials development professionals in the fields of cement chemistry, materials science, and engineering.

Introduction

Calcium-Silicate-Hydrate (C-S-H) is the primary binding phase in Portland cement concrete, governing its strength and durability. Due to its poorly crystalline nature, conventional characterization techniques like X-ray diffraction (XRD) provide limited structural information. Solid-state 29Si Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-destructive technique for quantitatively probing the local chemical environment of silicon atoms within the C-S-H gel. This allows for a detailed elucidation of its nanostructure, including the degree of silicate (B1173343) polymerization and the connectivity of silicate tetrahedra.

This application note provides a comprehensive overview and detailed protocols for utilizing 29Si NMR spectroscopy in the structural analysis of C-S-H.

Principle of 29Si NMR for C-S-H Analysis

29Si NMR spectroscopy distinguishes silicon atoms based on their local bonding environment. The chemical shift of a 29Si nucleus is sensitive to the number of bridging oxygen atoms connecting its SiO4 tetrahedron to neighboring tetrahedra. This gives rise to the "Qn" classification, where 'n' represents the number of bridging oxygens (from 0 to 4).

  • Q0: Isolated silicate tetrahedra (nesosilicates), found in unhydrated cement phases like alite (C3S) and belite (C2S).

  • Q1: End-chain silicate tetrahedra (sorosilicates).

  • Q2: Middle-chain silicate tetrahedra (inosilicates).

  • Q3: Branching sites in silicate chains or layers (phyllosilicates).

  • Q4: Fully cross-linked, three-dimensional silicate networks (tectosilicates), such as in silica (B1680970) fume.

By deconvoluting the 29Si NMR spectrum, the relative abundance of each Qn species can be quantified, providing critical insights into the structure of the C-S-H gel.

Quantitative Data from 29Si NMR of C-S-H

The deconvolution of 29Si MAS NMR spectra allows for the quantification of different silicate species. The following table summarizes typical chemical shift ranges for these species in C-S-H and related materials.[1][2][3][4]

Silicate Species (Qn)DescriptionTypical Chemical Shift Range (ppm)
Q0Monomeric silicate tetrahedra in anhydrous phases (e.g., C3S, C2S)-68 to -75
Q0(H)Hydrated monomeric silicate species~ -73
Q1End-of-chain silicate tetrahedra in C-S-H-75 to -82
Q2Middle-of-chain silicate tetrahedra in C-S-H-82 to -87
Q2BBridging Q2 tetrahedra in silicate chains~ -82.5
Q2(1Al)Q2 tetrahedra with one neighboring Al tetrahedron~ -81 to -84
Q3Branching sites in the silicate structure-88 to -98
Q4Three-dimensionally cross-linked silica (e.g., silica fume)-95 to -120

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The exact positions can vary depending on the specific C-S-H composition, Ca/Si ratio, and presence of other ions like aluminum.[5][6]

From the integrated intensities of the deconvoluted peaks, key structural parameters of the C-S-H gel can be calculated:

1. Degree of Hydration (α):

The degree of hydration can be estimated by quantifying the consumption of the anhydrous silicate phases (Q0) and the formation of hydrated products (Q1, Q2, etc.).[1][7]

2. Mean Silicate Chain Length (MCL):

The MCL of the silicate chains in C-S-H provides a measure of the degree of polymerization. It can be calculated from the relative intensities of the Q1 and Q2 peaks using the following formula:[1][7][8]

MCL = 2 * (I(Q1) + I(Q2)) / I(Q1)

where I(Qn) is the integrated intensity of the corresponding Qn peak.

The following table presents example data from a study on the hydration of Biodentine™, a calcium silicate-based cement, demonstrating the evolution of these parameters over time.[1][7]

Hydration TimeDegree of Hydration (%)Mean Silicate Chain Length (MCL)
6 hours87.03.7
1 day88.83.7
1 week93.74.1

Experimental Protocols

A generalized protocol for the preparation and analysis of C-S-H samples by 29Si MAS NMR is provided below. This should be adapted based on the specific experimental goals and available instrumentation.

1. Sample Preparation (Hydrated Cement Paste)

  • Mixing: Prepare the cement paste by mixing the cement powder with deionized water at the desired water-to-cement ratio.

  • Curing: Cure the paste in a sealed container at a constant temperature for the desired time period to allow for hydration.

  • Hydration Stoppage: To halt the hydration process at a specific time point, crush the hardened paste into small pieces and immerse it in a solvent like isopropanol (B130326) or acetone. This is followed by washing to remove the solvent and any dissolved species.

  • Drying: Dry the sample to remove the solvent and unbound water. This is typically done under vacuum or by gentle heating (e.g., 40-60 °C) to avoid altering the C-S-H structure.

  • Grinding: Grind the dried sample into a fine powder using a mortar and pestle.

  • Sample Packing: Pack the powdered sample into an NMR rotor (typically zirconia) for analysis.

2. 29Si Solid-State NMR Spectroscopy

  • Instrumentation: A solid-state NMR spectrometer equipped with a Magic Angle Spinning (MAS) probe is required. High magnetic field strengths are advantageous for better spectral resolution.

  • Acquisition Parameters (Typical):

    • Technique: Single-pulse direct-polarization 29Si MAS NMR. For distinguishing hydrated from anhydrous species, 1H-29Si Cross-Polarization (CP) MAS NMR can be used.[1]

    • Magic Angle Spinning (MAS) Rate: 5-10 kHz is common.

    • Pulse Width: A calibrated 90° pulse for 29Si.

    • Recycle Delay: A sufficiently long delay is crucial for quantitative analysis to ensure full relaxation of the 29Si nuclei. This can range from 60 to 300 seconds for C-S-H.

    • Number of Scans: Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans.

    • Chemical Shift Referencing: The 29Si chemical shifts are typically referenced externally to tetramethylsilane (TMS) at 0 ppm.

3. Data Processing and Analysis

  • Fourier Transformation: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Phase and Baseline Correction: The spectrum is phased and the baseline is corrected.

  • Deconvolution: The overlapping resonances in the spectrum are deconvoluted using fitting software. A combination of Gaussian and Lorentzian lineshapes is typically used to model the peaks corresponding to the different Qn species.[8][9] The second derivative of the spectrum can be used to identify the number and positions of the underlying peaks.[9]

  • Integration and Quantification: The integrated areas of the deconvoluted peaks are used to determine the relative proportions of each Qn species.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships within C-S-H as determined by 29Si NMR.

experimental_workflow cluster_prep Sample Preparation cluster_nmr 29Si NMR Analysis cluster_output Structural Elucidation p1 Cement Powder + Water Mixing p2 Curing (Hydration) p1->p2 p3 Hydration Stoppage (e.g., Isopropanol) p2->p3 p4 Drying p3->p4 p5 Grinding p4->p5 p6 Packing into NMR Rotor p5->p6 n1 MAS NMR Acquisition p6->n1 n2 Data Processing (FT, Phasing) n1->n2 n3 Spectral Deconvolution n2->n3 n4 Quantification of Qn Species n3->n4 o1 Degree of Hydration n4->o1 o2 Mean Silicate Chain Length n4->o2 o3 C-S-H Structural Model o2->o3 Qn_species cluster_anhydrous Anhydrous Phases cluster_hydrated Hydrated Phases (C-S-H) cluster_silica Silica Additive Q0 Q0 (-71 ppm) Q1 Q1 (-79 ppm) Q0->Q1 Hydration Q2 Q2 (-85 ppm) Q1->Q2 Polymerization Q3 Q3 (-92 ppm) Q2->Q3 Branching Q4 Q4 (-110 ppm)

References

Application Notes and Protocols for TEM and SEM Imaging of C-S-H Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the characterization of Calcium-Silicate-Hydrate (C-S-H) morphology using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).

Calcium-Silicate-Hydrate is the primary binding phase in Portland cement paste, and its nano- and micro-scale structure dictates the mechanical strength, durability, and transport properties of concrete.[1] Understanding the morphology of C-S-H is therefore crucial for the development of advanced cementitious materials and for assessing the long-term performance of concrete structures. Electron microscopy techniques, with their high resolution, are indispensable tools for visualizing the intricate and variable morphology of C-S-H.[1][2]

Morphological Characteristics of C-S-H

The morphology of C-S-H is highly variable and depends on factors such as the water-to-cement ratio, curing temperature, and the presence of chemical admixtures.[1] Generally, two main types of C-S-H are distinguished based on their location within the hydrated cement paste:

  • Inner Product (or high-density C-S-H): This forms in the space originally occupied by the anhydrous cement grains and typically exhibits a fine, dense, and homogeneous morphology.[3]

  • Outer Product (or low-density C-S-H): This precipitates in the water-filled pore space and often presents a more open, fibrillar, or foil-like structure.[1][3]

Quantitative Morphological Data

The following tables summarize quantitative data on C-S-H morphology obtained from TEM and SEM analyses in various studies.

Table 1: Porosity of C-S-H with Different Ca/Si Ratios Determined by TEM Tomography

Ca/Si RatioPorosity (%)Average Pore Size (nm) (CPSD)Dominant Pore Size(s) (nm) (CMIP)Pore Size Range (nm)
1.069.272.024.2, 28.6, 41.80 - 250
1.649.826.413.20 - 100

Data sourced from Viseshchitra et al. (2020).[4][5] CPSD: Continuous Pore Size Distribution; CMIP: Continuous Pore Size Distribution with MIP simulation.

Table 2: Particle and Pore Size of C-S-H from Various Studies

C-S-H Type/ConditionTechniqueFeatureSize (nm)
Synthetic C-S-HTEMAverage Particle Size~157.3
Synthetic C-S-H (Ca/Si = 1.0)TEM TomographyDominant Pore Sizes22.2, 28.8, 37.7
Synthetic C-S-H (Ca/Si = 1.0)STEM TomographyDominant Pore Size6.0
C-S-H Interlayer PoresNMR & SEMPore Size~0.94
C-S-H Gel PoresNMR & SEMPore Size~3.1

Data compiled from multiple sources.[6][7][8]

Experimental Protocols

Detailed protocols for sample preparation and imaging are crucial for obtaining high-quality and artifact-free images of C-S-H.

Scanning Electron Microscopy (SEM)

SEM is widely used to study the surface topography and microstructure of C-S-H at the micron and sub-micron scale.[2]

This protocol is suitable for hardened cement paste samples.

  • Sample Sectioning: Cut a representative sample from the bulk material using a low-speed diamond saw to a size suitable for the SEM stub (e.g., 10 mm x 10 mm x 5 mm).

  • Drying: To remove water, which would otherwise evaporate under the high vacuum of the SEM chamber, the sample must be dried. Common methods include:

    • Solvent Exchange: Immerse the sample in a series of ethanol-water solutions with increasing ethanol (B145695) concentrations (e.g., 50%, 75%, 90%, 100%), followed by critical point drying.[9]

    • Oven Drying: Dry the sample in an oven at a controlled temperature (e.g., 60-105°C) until a constant weight is achieved. Note that this can induce drying shrinkage and potential microcracking.

  • Mounting: Securely attach the dried sample to an aluminum SEM stub using conductive carbon tape or epoxy.[10]

  • Surface Preparation:

    • Fracturing: For observing the internal morphology, the sample can be fractured to expose a fresh surface.

    • Polishing: For quantitative analysis using backscattered electrons, the surface should be ground flat and polished with a series of diamond pastes of decreasing grit size to a mirror finish.

  • Conductive Coating: As cement paste is non-conductive, a thin layer of a conductive material (e.g., gold, gold-palladium, or carbon) must be sputter-coated onto the sample surface to prevent charging under the electron beam.[10][11]

Cryo-SEM is a powerful technique for observing C-S-H in its native, hydrated state, thus avoiding artifacts associated with drying.[12]

  • Sample Mounting: Mount a small, fresh sample of cement paste onto a cryo-SEM holder.

  • Cryo-fixation (Plunge Freezing): Rapidly freeze the sample by plunging it into a cryogen such as liquid nitrogen slush or liquid propane. This vitrifies the water, preventing the formation of damaging ice crystals.[13]

  • Cryo-transfer: Transfer the frozen sample to a cryo-preparation chamber under vacuum.

  • Fracturing and Sublimation (Etching): The sample can be fractured at low temperature to expose an internal surface. A controlled sublimation of surface ice (etching) can be performed by slightly warming the sample (e.g., to -95°C) to reveal the underlying microstructure.[14]

  • Coating: Apply a thin conductive coating (e.g., platinum) at low temperature.

  • Imaging: Transfer the coated sample to the cold stage in the SEM chamber for imaging.

FIB-SEM allows for site-specific cross-sectioning and 3D reconstruction of the C-S-H microstructure.[15]

  • Sample Preparation: Prepare a polished, coated sample as for standard SEM.

  • Site Selection: Identify the region of interest using the SEM.

  • Protective Layer Deposition: Deposit a protective layer (e.g., platinum) over the area of interest to prevent damage during ion milling.[16]

  • Trench Milling: Use a high-energy focused ion beam (typically Gallium ions) to mill two trenches on either side of the region of interest, creating a lamella.[15]

  • Serial Sectioning and Imaging ("Slice and View"): The FIB is used to sequentially mill away thin layers (a few nanometers) from the face of the lamella.[15] After each slice is removed, the newly exposed surface is imaged by the SEM. This process is repeated automatically to generate a stack of images.

  • 3D Reconstruction: The image stack is then computationally reconstructed to create a 3D model of the microstructure.

Transmission Electron Microscopy (TEM)

TEM provides much higher resolution than SEM, enabling the visualization of the nano-scale features of C-S-H, such as its layered structure and gel pores.[1]

Preparing electron-transparent samples of C-S-H is challenging due to the hardness of the material.

  • Sample Sectioning: Cut a thin wafer (less than 0.5 mm) from the hardened cement paste.[17]

  • Grinding and Polishing: Mechanically grind the wafer to a thickness of approximately 100 µm.

  • Dimpling: Create a dimple in the center of the wafer, reducing the thickness to about 10-20 µm at its thinnest point.

  • Ion Milling: Use an argon ion mill to further thin the central part of the sample until a small perforation appears. The area around the edge of the hole should be electron-transparent (typically < 100 nm thick).[18]

  • Carbon Coating: Apply a light carbon coat to improve conductivity and stability under the electron beam.

An alternative method for preparing powdered C-S-H samples involves dispersing the powder in a solvent (e.g., ethanol), sonicating to break up agglomerates, and then depositing a drop of the suspension onto a carbon-coated TEM grid.[19]

Diagrams of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows described above.

Standard_SEM_Workflow cluster_prep Sample Preparation cluster_imaging SEM Imaging A Sample Sectioning B Drying (Solvent Exchange or Oven) A->B C Mounting on Stub B->C D Surface Preparation (Fracturing or Polishing) C->D E Conductive Coating D->E F Insert into SEM E->F G Image Acquisition (SE and/or BSE modes) F->G

Caption: Workflow for standard SEM imaging of C-S-H.

Cryo_SEM_Workflow cluster_prep Cryo-Preparation cluster_imaging Cryo-SEM Imaging A Sample Mounting B Plunge Freezing A->B C Cryo-Transfer B->C D Fracturing & Sublimation C->D E Low-Temperature Coating D->E F Transfer to Cold Stage E->F G Image Acquisition F->G

Caption: Workflow for cryo-SEM imaging of hydrated C-S-H.

FIB_SEM_Workflow cluster_prep FIB-SEM Preparation cluster_imaging 3D Imaging A Sample Preparation (Polished & Coated) B Site Selection A->B C Protective Layer Deposition B->C D Trench Milling C->D E Serial Sectioning (FIB) D->E F Imaging (SEM) E->F G Repeat E & F F->G G->E H 3D Reconstruction G->H

Caption: Workflow for 3D imaging of C-S-H using FIB-SEM.

TEM_Sample_Prep_Workflow cluster_prep TEM Sample Preparation cluster_imaging TEM Imaging A Sample Sectioning (<0.5 mm) B Grinding & Polishing (~100 µm) A->B C Dimpling (~10-20 µm) B->C D Ion Milling to Perforation C->D E Carbon Coating D->E F Mount on TEM Grid E->F G Image Acquisition F->G

Caption: Workflow for preparing C-S-H samples for TEM analysis.

References

Application Notes and Protocols for Studying C-S-H Hydration Kinetics using Isothermal Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing isothermal calorimetry to study the hydration kinetics of Calcium Silicate (B1173343) Hydrate (B1144303) (C-S-H), the primary binding phase in Portland cement. Understanding the formation kinetics of C-S-H is crucial for controlling the properties of cementitious materials, with applications extending to biomaterials and drug delivery systems where calcium silicates are employed.

Introduction to Isothermal Calorimetry for C-S-H Hydration

Isothermal calorimetry is a powerful, non-destructive technique used to continuously monitor the heat flow from a sample maintained at a constant temperature.[1] As the hydration of tricalcium silicate (C₃S) and dicalcium silicate (C₂S) to form C-S-H is an exothermic process, isothermal calorimetry allows for the real-time study of the reaction kinetics. The resulting data, a plot of heat flow versus time, provides a signature of the hydration process, revealing distinct stages and allowing for the quantification of reaction rates and total heat release.[2] This information is critical for understanding the influence of various factors, such as chemical composition, particle size, temperature, and admixtures, on the hydration process.

The hydration of the primary silicate phases in Portland cement, C₃S and C₂S, are responsible for the formation of C-S-H and calcium hydroxide (B78521) (CH), as shown in the following reactions:

  • Tricalcium Silicate (C₃S) Hydration: 2(3CaO·SiO₂) + 6H₂O → 3CaO·2SiO₂·3H₂O + 3Ca(OH)₂

  • Dicalcium Silicate (C₂S) Hydration: 2(2CaO·SiO₂) + 4H₂O → 3CaO·2SiO₂·3H₂O + Ca(OH)₂

C₃S is characterized by a more rapid hydration rate and higher heat evolution, contributing to the early strength development of cement. In contrast, C₂S hydrates more slowly, releasing less heat and contributing to long-term strength.[3]

Key Stages of C-S-H Hydration Observed by Isothermal Calorimetry

The heat flow curve obtained from isothermal calorimetry of cement hydration can be divided into five distinct periods:

  • Initial Hydrolysis (Period I): A sharp initial peak of heat release occurs within minutes of mixing cement with water. This is attributed to the rapid dissolution of free lime and the initial wetting and dissolution of silicate and aluminate phases.

  • Induction Period (Period II): Following the initial peak, the rate of heat evolution decreases significantly and remains low for a period of one to several hours. During this stage, the concentrations of calcium and silicate ions in the solution increase, leading to supersaturation with respect to C-S-H and CH.

  • Acceleration Period (Period III): The heat flow begins to increase again, leading to a second, broader peak. This acceleration is associated with the nucleation and growth of C-S-H and the precipitation of CH. The peak of this exotherm corresponds to the maximum rate of C₃S hydration.

  • Deceleration Period (Period IV): After reaching the peak, the rate of heat evolution gradually decreases. This is attributed to the slowing down of the reaction as the reactants are consumed and the diffusion of water and ions through the formed hydrate layers becomes the rate-limiting step.

  • Long-Term, Slow Reaction (Period V): A very low and steady rate of heat evolution continues for an extended period, primarily due to the slow hydration of C₂S and the continued, diffusion-controlled growth of C-S-H.

Data Presentation: Quantitative Analysis of Hydration Kinetics

The following tables summarize typical quantitative data obtained from isothermal calorimetry studies on the hydration of pure C₃S and C₂S phases. These values can vary depending on factors such as particle size, water-to-solid ratio, and temperature.

Table 1: Typical Isothermal Calorimetry Data for Tricalcium Silicate (C₃S) Hydration at 25°C

ParameterValueUnitReference
Time to Peak Heat Flow (Acceleration Period)8 - 12hours
Peak Heat Flow3 - 5mW/g
Total Heat Release at 24 hours200 - 250J/g[4]
Total Heat Release at 72 hours300 - 350J/g[4]

Table 2: Typical Isothermal Calorimetry Data for Dicalcium Silicate (C₂S) Hydration at 25°C

ParameterValueUnitReference
Time to Peak Heat Flow (Acceleration Period)> 48hours[5]
Peak Heat Flow< 1mW/g[5]
Total Heat Release at 24 hours< 50J/g[6]
Total Heat Release at 72 hours80 - 120J/g[6]

Experimental Protocols

This section provides a detailed methodology for conducting isothermal calorimetry experiments to study C-S-H hydration kinetics, based on ASTM C1702.[7][8]

Materials and Equipment
  • Isothermal Calorimeter: A multi-channel isothermal calorimeter (e.g., TAM Air) capable of maintaining a constant temperature with high stability (±0.02°C).

  • Sample Ampoules: Glass or plastic ampoules with airtight seals.

  • Reference Ampoules: Inert material with a similar heat capacity to the sample (e.g., sand or alumina).

  • Syringes: For precise addition of water.

  • Mixing Equipment: A small spatula or vortex mixer for external mixing. Some calorimeters have internal mixing capabilities.

  • Analytical Balance: With a precision of at least 0.1 mg.

  • Tricalcium Silicate (C₃S) and Dicalcium Silicate (C₂S): High-purity powders.

  • Deionized Water: For sample preparation.

Experimental Procedure
  • Instrument Preparation:

    • Set the isothermal calorimeter to the desired experimental temperature (e.g., 25°C) and allow it to equilibrate for at least 12 hours to ensure a stable baseline.

    • Calibrate the instrument according to the manufacturer's instructions.

  • Sample Preparation (External Mixing):

    • Accurately weigh a precise amount of the silicate powder (e.g., 5.000 g of C₃S or C₂S) into a sample vial.

    • In a separate syringe, draw the required amount of deionized water to achieve the desired water-to-solid ratio (e.g., 0.5).

    • Place the sealed sample vial and the syringe in a temperature-controlled environment matching the calorimeter's temperature for at least 1 hour to reach thermal equilibrium.

    • Inject the water into the vial containing the silicate powder.

    • Immediately and vigorously mix the paste for a standardized time (e.g., 30 seconds) to ensure homogeneity.

  • Measurement:

    • Quickly place the sealed sample ampoule into the designated channel of the isothermal calorimeter.

    • Place a reference ampoule containing an inert material with a similar thermal mass in the reference channel.

    • Start the data acquisition immediately. The initial 30-60 minutes of data may be disregarded to allow for thermal equilibration after sample insertion.[9]

    • Record the heat flow (in mW/g) as a function of time for the desired duration (e.g., 72 hours or longer).

  • Data Analysis:

    • The raw data will be in the form of thermal power (mW) versus time (hours). Normalize the heat flow by the mass of the silicate powder to obtain the specific heat flow (mW/g).

    • Integrate the specific heat flow curve over time to calculate the cumulative heat release (J/g).

    • From the heat flow curve, determine key kinetic parameters such as the time to the main peak, the maximum heat flow, and the duration of the induction period.

Mandatory Visualizations

C-S-H Hydration Pathway

The following diagram illustrates the key stages of C-S-H formation from the dissolution of silicate phases to the growth of the hydrate structure.

CSH_Hydration_Pathway cluster_0 Initial Stage cluster_1 Nucleation & Growth cluster_2 Microstructure Development Dissolution Dissolution of C₃S and C₂S Ion_Saturation Ion Supersaturation (Ca²⁺, H₂SiO₄²⁻, OH⁻) Dissolution->Ion_Saturation Wetting & Hydrolysis Nucleation Nucleation of C-S-H and CH Ion_Saturation->Nucleation Induction Period Growth Growth of C-S-H Gel Nucleation->Growth Acceleration Period Microstructure Formation of Hydrate Microstructure Growth->Microstructure Deceleration Period

Caption: The C-S-H hydration pathway from dissolution to microstructure formation.

Experimental Workflow for Isothermal Calorimetry

This diagram outlines the step-by-step workflow for conducting an isothermal calorimetry experiment to study C-S-H hydration kinetics.

Isothermal_Calorimetry_Workflow cluster_workflow Experimental Workflow Start Start Prep_Instrument Instrument Preparation (Equilibration & Calibration) Start->Prep_Instrument Prep_Sample Sample Preparation (Weighing & Tempering) Prep_Instrument->Prep_Sample Mixing Mixing of Silicate and Water Prep_Sample->Mixing Measurement Isothermal Calorimetry Measurement Mixing->Measurement Data_Analysis Data Analysis (Heat Flow & Cumulative Heat) Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for isothermal calorimetry analysis.

References

Application Notes and Protocols for Utilizing Calcium-Silicate-Hydrate (C-S-H) as a Seeding Material in Concrete

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of Calcium-Silicate-Hydrate (C-S-H) as a seeding material to accelerate the hydration and enhance the early-age properties of concrete.

Introduction

Calcium-Silicate-Hydrate (C-S-H) is the primary binding phase in hydrated cement paste, responsible for its strength and durability. The introduction of nano-sized C-S-H particles, or "seeds," into fresh cementitious mixtures provides nucleation sites for the precipitation of further C-S-H.[1][2] This seeding effect accelerates the hydration of cement, leading to a more rapid development of strength and a refined microstructure.[3][4][5] The use of C-S-H seeding is a promising strategy for developing low-carbon cements and for applications requiring high early strength, such as precast concrete and rapid repair materials.[2][6]

The primary mechanism of C-S-H seeding involves reducing the energy barrier for nucleation of hydration products.[1] By providing a large surface area of chemically similar material, the seeds facilitate the precipitation of C-S-H away from the cement grains, leading to a more homogeneous and dense microstructure.[7] This results in decreased porosity and enhanced mechanical performance at early ages.[3][5][8]

Data Presentation: Effects of C-S-H Seeding

The following tables summarize the quantitative effects of C-S-H seeding on the key properties of cementitious materials, compiled from various research findings.

Table 1: Effect of C-S-H Seed Dosage on Compressive Strength

C-S-H Seed Dosage (% by weight of cement)Curing TimeCompressive Strength (MPa)% Increase Compared to ControlReference
0 (Control)3 days20.7-[3][5]
3.03 days31.351.2%[3][5]
0.51 day-53.0%[1]
0.53 days-62.7%[1]
0.528 days-4.1%[1]
1.0 (synthesized at room temp. for 1 day)12 hours~30 MPa increase-[4][9]

Table 2: Effect of C-S-H Seed Dosage on Porosity and Setting Time

C-S-H Seed Dosage (% by weight of cement)PropertyValue% Change Compared to ControlReference
0 (Control)Open Porosity (3 days)15.5%-[3]
3.5Open Porosity (3 days)10.9%-29.7%[3]
0 (Control)Time to Main Heat Flow Peak (Isothermal Calorimetry)7.12 hours-[5]
3.5Time to Main Heat Flow Peak (Isothermal Calorimetry)5.54 hours-22.2%[5]
0 (Control)Second Exothermic Peak10.9 h-[1]
2.0Second Exothermic PeakProgressively earlier with increasing dosage-[1]

Experimental Protocols

This section details the methodologies for the synthesis of C-S-H seeds and their evaluation in cementitious systems.

Synthesis of C-S-H Seeding Material

Several methods can be employed for the synthesis of C-S-H seeds, with the co-precipitation method being widely used due to its simplicity and cost-effectiveness.[1][10]

Protocol 3.1.1: Co-Precipitation Method

This protocol describes the synthesis of C-S-H seeds by the chemical co-precipitation of calcium and silicate (B1173343) sources.

Materials:

  • Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O) or Calcium chloride (CaCl₂)

  • Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O)

  • Sodium hydroxide (B78521) (NaOH) solution (30 wt%)

  • Deionized water

  • Polycarboxylate-based superplasticizer (PCE) (optional, as a dispersant)

Equipment:

  • Round-bottom flask (500 mL)

  • Magnetic stirrer

  • pH meter

  • Burette or dropping funnel

  • Spray dryer (for powder form)

Procedure:

  • Prepare a sodium metasilicate solution by dissolving a predetermined amount in deionized water in the round-bottom flask. If using a dispersant, add the PCE to this solution.

  • Adjust the pH of the silicate solution to approximately 12 using the NaOH solution.

  • Prepare a calcium nitrate solution in a separate beaker.

  • While continuously stirring the silicate solution, slowly add the calcium nitrate solution dropwise over a period of 10 minutes. The immediate precipitation of C-S-H will be observed.

  • Continue stirring the resulting suspension for an additional 180 minutes to ensure a complete reaction.

  • For suspension-type seeds, the resulting product can be used directly. For powdered seeds, the suspension is then spray-dried. Typical spray-drying conditions are an inlet temperature of 150°C and an outlet temperature of 80°C.[1]

Protocol 3.1.2: Hydrothermal Synthesis

This method is typically used to produce more crystalline C-S-H phases.

Materials:

  • Calcium hydroxide (Ca(OH)₂)

  • Silicon dioxide (SiO₂)

  • Deionized water

Equipment:

  • Autoclave (sealed reaction vessel)

  • Oven or heating mantle

Procedure:

  • Mix stoichiometric amounts of Ca(OH)₂ and SiO₂ with deionized water in the autoclave.

  • Seal the autoclave and heat it to a specified temperature (e.g., 150-200°C) for a defined period (e.g., 24-72 hours).

  • After the reaction, allow the autoclave to cool to room temperature.

  • The resulting solid product is then collected, dried, and may require grinding to achieve the desired particle size for seeding.

Characterization of C-S-H Seeds

The synthesized C-S-H seeds should be characterized to determine their physical and chemical properties.

Techniques:

  • Particle Size Distribution: Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Phase Composition: X-ray Diffraction (XRD).

  • Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) and ²⁹Si Nuclear Magnetic Resonance (NMR).

Evaluation of C-S-H Seeding Effects on Cement Paste/Mortar

Protocol 3.3.1: Isothermal Calorimetry

This protocol measures the heat evolution during cement hydration to assess the accelerating effect of C-S-H seeds.

Materials:

  • Ordinary Portland Cement (OPC)

  • Synthesized C-S-H seeds

  • Deionized water

Equipment:

  • Isothermal calorimeter (e.g., TAM Air)

Procedure:

  • Prepare cement paste samples with varying dosages of C-S-H seeds (e.g., 0%, 0.5%, 1%, 2%, 3.5% by weight of cement). Maintain a constant water-to-cement ratio for all samples.

  • Accurately weigh the cement and C-S-H seeds into the calorimeter ampoule.

  • Add the required amount of deionized water and mix thoroughly for a specified time (e.g., 60 seconds).

  • Immediately place the sealed ampoule into the calorimeter and record the heat flow and cumulative heat release over a period of at least 72 hours.

  • Analyze the data to determine the time to the main hydration peak and the total heat released.[1][6]

Protocol 3.3.2: Compressive Strength Testing

This protocol determines the effect of C-S-H seeds on the mechanical properties of mortar or concrete.

Materials:

  • OPC, fine aggregate (sand), C-S-H seeds, and water.

Equipment:

  • Mortar mixer

  • Molds (e.g., 50x50x50 mm cubes)

  • Curing tank

  • Compression testing machine

Procedure:

  • Prepare mortar mixtures with different dosages of C-S-H seeds.

  • Cast the mortar into molds and cure them under standard conditions (e.g., >95% relative humidity, 20°C).

  • Demold the specimens after 24 hours and continue curing in a water bath until the testing age (e.g., 1, 3, 7, and 28 days).

  • At each testing age, determine the compressive strength of at least three specimens for each mixture according to standard testing procedures.[1][9]

Protocol 3.3.3: Porosity Measurement

This protocol assesses the refinement of the pore structure due to C-S-H seeding.

Equipment:

  • Helium pycnometer

  • Mercury Intrusion Porosimetry (MIP)

Procedure:

  • Prepare hardened cement paste samples with and without C-S-H seeds at a specific curing age.

  • Stop the hydration of the samples using solvent exchange (e.g., isopropanol) and then dry them (e.g., oven drying or vacuum drying).

  • The open porosity can be determined using helium pycnometry to measure the bulk and true densities.[5][8]

  • For a detailed pore size distribution, MIP can be employed.

Visualizations

The following diagrams illustrate key workflows and concepts related to C-S-H seeding.

experimental_workflow cluster_synthesis C-S-H Seed Synthesis cluster_characterization Characterization cluster_application Application & Evaluation s1 Precursor Solutions (e.g., Na2SiO3, Ca(NO3)2) s2 Co-Precipitation s1->s2 s3 C-S-H Suspension s2->s3 s4 Spray Drying (Optional) s3->s4 c1 XRD, SEM, DLS s3->c1 a1 Cement Paste/Mortar Preparation s3->a1 s5 C-S-H Powder s4->s5 s5->c1 s5->a1 a2 Isothermal Calorimetry a1->a2 a3 Compressive Strength Testing a1->a3 a4 Porosity Analysis a1->a4

Caption: Experimental workflow for C-S-H seeding in concrete.

logical_relationship start Addition of C-S-H Seeds process1 Provides Nucleation Sites start->process1 process2 Reduces Nucleation Energy Barrier process1->process2 process3 Accelerated Cement Hydration process2->process3 outcome1 Faster Strength Development process3->outcome1 outcome2 Refined Pore Structure process3->outcome2 outcome3 Denser Microstructure outcome2->outcome3 outcome4 Reduced Porosity outcome3->outcome4

Caption: Mechanism of C-S-H seeding in cementitious systems.

References

Application Notes and Protocols for Calcium Silicate Hydrate in Radioactive Waste Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of Calcium Silicate Hydrate (C-S-H), a primary component of cement, for the effective immobilization of radioactive waste. C-S-H is a versatile material that offers a robust and cost-effective solution for the long-term storage and disposal of low- and intermediate-level radioactive waste streams. Its unique crystal structure allows for the chemical and physical encapsulation of a variety of radionuclides, minimizing their release into the environment.

Introduction

This compound (C-S-H) is the main binding phase in hydrated Portland cement systems, responsible for their strength and durability. Its amorphous to poorly crystalline nature and high surface area make it an excellent sorbent for various ions, including hazardous radionuclides. The immobilization efficacy of C-S-H is attributed to several mechanisms, including sorption onto the surface of the C-S-H gel, substitution for calcium in the C-S-H structure, and physical encapsulation within the hardened cement matrix. The versatility of C-S-H allows for its application in the solidification and stabilization of diverse radioactive waste forms.

Data Presentation

The following tables summarize key quantitative data from various studies on the performance of C-S-H in immobilizing radioactive waste.

Table 1: Leachability Index (LI) for Key Radionuclides in Cementitious Waste Forms

The leachability index (LI) is a dimensionless figure of merit used to evaluate the resistance of a solidified waste form to leaching. An LI value greater than 6.0 is generally considered acceptable for the disposal of radioactive waste.[1]

RadionuclideWaste Form CompositionLeachability Index (LI)Reference(s)
Cesium-137 Ordinary Portland Cement (OPC)6.4 - 9.51[2][3]
OPC + 5% Polyacrylamide-Bentonite9.59[2]
OPC + 5% Polyacrylamide-Zeolite9.24[2]
Boiling Water Reactor (BWR) Waste in Cement6.5[3]
Pressurized Water Reactor (PWR) Waste in Cement6.4[3]
Strontium-90 Ordinary Portland Cement (OPC)7.1 - 8.6[3][4]
BWR Waste in Cement8.6[3]
PWR Waste in Cement7.1[3]
Cobalt-60 Ordinary Portland Cement (OPC)9.64 - 11.1[2][3]
OPC + 5% Polyacrylamide-Bentonite9.54[2]
OPC + 5% Polyacrylamide-Zeolite9.44[2]
BWR Waste in Cement11.1[3]
PWR Waste in Cement10.4[3]
Europium-152 Ordinary Portland Cement (OPC)> 6.0[4]
Table 2: Compressive Strength of Cementitious Waste Forms

The compressive strength is a critical parameter for the mechanical integrity of the waste form during handling, transportation, and long-term disposal. A minimum compressive strength of 3.44 MPa is often required.[5]

Waste Form CompositionWaste LoadingCuring Time (days)Compressive Strength (MPa)Reference(s)
Ordinary Portland Cement (OPC)0 wt%2810.09 - 12.03[5]
OPC40 wt% cement content2810.93 - 12.89[5]
OPC50 wt% cement content2810.09 - 18.02[5]
OPC60 wt% cement content2810.46 - 21.3[5]
OPC + 5% Contaminated Composite--40.7 - 51.0[2]
Magnesium Silicate Hydrate Cement (MSHC) + Cs⁺ Resin-3~2.5[6]
MSHC + Sr²⁺ Resin-3~2.3[6]
MSHC + Cs⁺/Sr²⁺ Resin-3~1.8[6]
MSHC + Cs⁺ Resin-90~10.5[6]
MSHC + Sr²⁺ Resin-90~8.5[6]
MSHC + Cs⁺/Sr²⁺ Resin-90~10.0[6]
Table 3: Radionuclide Distribution Coefficients (Kd) in C-S-H and Cementitious Systems

The distribution coefficient (Kd) represents the ratio of the concentration of a radionuclide sorbed onto the solid phase to its concentration in the liquid phase at equilibrium. Higher Kd values indicate greater retention by the solid.

RadionuclideSolid PhaseKd Value (mL/g or L/kg)Reference(s)
Cesium Cement Leachate Simulant>3700[7]
Iodine-129 Cement Leachate Simulant>3700[7]
Technetium-99 Cement Leachate Simulant>3700[7]
Uranium Cementitious materialsNot specified[8]
Thorium (IV) C-S-H10⁵ - 10⁷ L/kg[9]
Uranium (VI) C-S-H10⁴ - 10⁶ L/kg[9]

Experimental Protocols

Protocol 1: Synthesis of this compound (C-S-H) by Co-Precipitation

This protocol describes the synthesis of C-S-H with a controlled Calcium-to-Silicon (Ca/Si) ratio, suitable for investigating radionuclide incorporation.

Materials:

  • Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Sodium metasilicate (B1246114) nonahydrate (Na₂SiO₃·9H₂O)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Nitric acid (HNO₃) solution (for pH adjustment)

  • Deionized water

  • Radionuclide surrogate salt solution (e.g., non-radioactive CsCl, SrCl₂)

Equipment:

  • Three-necked flask

  • Peristaltic pump

  • Magnetic stirrer

  • pH meter

  • Centrifuge and centrifuge tubes

  • Drying oven or vacuum desiccator

Procedure:

  • Prepare Reactant Solutions:

    • Prepare an aqueous solution of calcium nitrate tetrahydrate.

    • Prepare an aqueous solution of sodium metasilicate nonahydrate.

    • The concentrations of these solutions should be calculated to achieve the desired final Ca/Si molar ratio in the C-S-H product.

  • Co-precipitation:

    • Place a specific volume of deionized water into the three-necked flask and begin stirring.

    • Using a peristaltic pump, slowly and simultaneously add the calcium nitrate and sodium metasilicate solutions to the flask.[10]

    • If incorporating a radionuclide surrogate, it can be added to the initial deionized water or co-fed with the reactant solutions.

    • Maintain a constant temperature (e.g., 30°C) and pH (e.g., 11.6 ± 0.1) throughout the addition process.[10] The pH can be adjusted by adding NaOH or HNO₃ solution as needed.

  • Aging:

    • After the complete addition of the reactants, continue stirring the suspension for a designated period (e.g., 3 hours to several days) to allow for the aging and crystallization of the C-S-H precipitate.[10]

  • Separation and Washing:

    • Separate the solid C-S-H precipitate from the solution by centrifugation.

    • Wash the precipitate repeatedly with deionized water to remove any unreacted precursors and soluble salts. This can be done by resuspending the pellet in deionized water and centrifuging again. Repeat this washing step 3-5 times.

  • Drying:

    • Dry the final C-S-H product in an oven at a low temperature (e.g., 60-80°C) or under vacuum to a constant weight.

Protocol 2: Radionuclide Leaching Test (Adapted from ANSI/ANS-16.1)

This protocol outlines a standardized method to measure the leachability of radionuclides from a solidified C-S-H waste form.[1]

Materials:

  • C-S-H waste form specimen (monolithic, of known dimensions)

  • Leachant (typically deionized water)

  • Leaching container (inert material, e.g., polyethylene)

  • Radionuclide detection system (e.g., gamma spectrometer, liquid scintillation counter)

Equipment:

  • Calipers for specimen measurement

  • Support to suspend the specimen in the leachant

Procedure:

  • Specimen Preparation:

    • Prepare a monolithic C-S-H specimen containing the radionuclide of interest. The specimen should have a well-defined geometry (e.g., cylinder) to allow for accurate surface area calculation.

    • Measure the dimensions of the specimen to calculate its geometric surface area (A) and volume (V).

  • Leaching Test Setup:

    • Place the specimen in the leaching container. Use a support to suspend the specimen so that all surfaces are exposed to the leachant.

    • Add a volume of leachant (VL) to the container such that the ratio of the leachant volume to the specimen surface area (VL/A) is 10 ± 0.2 cm.[4]

  • Leachant Sampling and Replacement:

    • The standard ANSI/ANS-16.1 test involves a series of leaching intervals. A typical schedule for a 90-day test includes leachant replacement at 2 hours, 7 hours, 24 hours (1 day), 48 hours (2 days), 72 hours (3 days), 96 hours (4 days), 120 hours (5 days), 19 days, 47 days, and 90 days.[4]

    • At the end of each interval, remove the entire volume of leachate from the container for analysis.

    • Immediately replenish the container with a fresh volume of leachant.

  • Analysis of Leachate:

    • Determine the concentration of the radionuclide in each leachate sample using an appropriate analytical technique.

  • Data Calculation:

    • Cumulative Fraction Leached (CFL): Calculate the cumulative fraction of the radionuclide leached from the specimen over time.

    • Effective Diffusion Coefficient (Dₑ): Determine the effective diffusion coefficient for the radionuclide from the leaching data.

    • Leachability Index (LI): Calculate the leachability index using the formula: LI = -log(Dₑ), where Dₑ is in cm²/s.

Visualizations

The following diagrams illustrate key processes in the use of C-S-H for radioactive waste immobilization.

G cluster_0 C-S-H Synthesis Precursors Precursors Mixing Mixing Precursors->Mixing Ca²⁺, SiO₃²⁻ sources Precipitation Precipitation Mixing->Precipitation Aging Aging Precipitation->Aging Washing_Drying Washing & Drying Aging->Washing_Drying C-S-H_Product C-S-H Product Washing_Drying->C-S-H_Product

Caption: Workflow for the synthesis of this compound (C-S-H).

G cluster_mechanisms Immobilization Mechanisms Radionuclides Radionuclides Sorption Sorption Radionuclides->Sorption Substitution Substitution Radionuclides->Substitution for Ca²⁺ Encapsulation Encapsulation Radionuclides->Encapsulation C-S-H_Matrix C-S-H Matrix Immobilized_Waste Immobilized Waste Form C-S-H_Matrix->Immobilized_Waste Sorption->C-S-H_Matrix Substitution->C-S-H_Matrix Encapsulation->C-S-H_Matrix

Caption: Mechanisms of radionuclide immobilization in C-S-H.

G Start Start Prepare_Specimen Prepare Waste Form Specimen Start->Prepare_Specimen Measure_Dimensions Measure Dimensions (Surface Area, Volume) Prepare_Specimen->Measure_Dimensions Leaching_Setup Place Specimen in Leachant Measure_Dimensions->Leaching_Setup Sampling_Cycle Sampling_Cycle Leaching_Setup->Sampling_Cycle Start Cycle Remove_Leachate Remove Leachate for Analysis Sampling_Cycle->Remove_Leachate Interval End End End Sampling_Cycle->End Test Complete Replenish_Leachant Replenish with Fresh Leachant Remove_Leachate->Replenish_Leachant Analyze_Leachate Analyze Radionuclide Concentration Remove_Leachate->Analyze_Leachate Replenish_Leachant->Sampling_Cycle Next Interval Calculate_Data Calculate LI, Dₑ, CFL Analyze_Leachate->Calculate_Data

Caption: Experimental workflow for the ANSI/ANS-16.1 leach test.

References

Application Notes and Protocols: Synthesis of Nano-C-S-H for Enhanced Cement Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of nano-scale Calcium-Silicate-Hydrate (nano-C-S-H) and its application in enhancing the properties of cementitious materials. The information is intended to guide researchers in the controlled synthesis of nano-C-S-H and its effective utilization for developing high-performance cement composites.

Introduction

Calcium-Silicate-Hydrate (C-S-H) is the primary binding phase in hydrated Portland cement, governing its strength and durability. The synthesis of nano-sized C-S-H particles and their incorporation into cement paste can significantly accelerate hydration, improve mechanical properties, and enhance durability.[1][2] Nano-C-S-H particles act as nucleation sites, promoting the growth of C-S-H gel and leading to a denser and more refined microstructure.[1][3] This results in notable improvements in early-age compressive strength, which is particularly beneficial for applications requiring rapid strength development, such as in low-temperature construction or precast concrete production.[2][4]

Mechanism of Enhancement

The addition of nano-C-S-H to cementitious systems enhances properties through several mechanisms:

  • Nucleation Seeding: Nano-C-S-H particles provide a high surface area for the precipitation of hydration products, reducing the energy barrier for nucleation and accelerating the hydration of cement clinker phases like tricalcium silicate (B1173343) (C₃S).[2][3][5]

  • Microstructure Refinement: The accelerated hydration and formation of additional C-S-H gel fill capillary pores, leading to a denser and less permeable microstructure.[1][3] This refined pore structure contributes to increased strength and improved durability against aggressive environments.[1][3]

  • Pozzolanic Reaction: In some cases, nano-C-S-H with a low Ca/Si ratio can react with calcium hydroxide (B78521) (CH), a byproduct of cement hydration, to form additional C-S-H, further enhancing the binder matrix.[6]

The logical relationship of how nano-C-S-H enhances cement properties is illustrated in the following diagram:

G cluster_synthesis Nano-C-S-H Addition cluster_cement Cement Hydration cluster_mechanism Enhancement Mechanism cluster_properties Enhanced Properties Nano-C-S-H_Particles Nano-C-S-H Particles Nucleation_Sites Provision of Nucleation Sites Nano-C-S-H_Particles->Nucleation_Sites Cement_Grains Cement Grains (e.g., C₃S) Hydration Hydration Reaction Cement_Grains->Hydration Water Water Water->Hydration Accelerated_Hydration Accelerated Hydration Hydration->Accelerated_Hydration Nucleation_Sites->Accelerated_Hydration Pore_Refinement Pore Structure Refinement Accelerated_Hydration->Pore_Refinement Denser_Microstructure Denser Microstructure Pore_Refinement->Denser_Microstructure Increased_Strength Increased Compressive Strength Denser_Microstructure->Increased_Strength Improved_Durability Improved Durability Denser_Microstructure->Improved_Durability

Caption: Mechanism of cement property enhancement by nano-C-S-H.

Data Presentation: Impact of Nano-C-S-H on Cement Properties

The following tables summarize the quantitative effects of nano-C-S-H addition on the compressive strength of cementitious materials, as reported in various studies.

Table 1: Effect of Nano-C-S-H on Compressive Strength of Cement Paste/Mortar

ReferenceNano-C-S-H Dosage (% by wt. of cement)Curing Temperature (°C)Compressive Strength Increase (%)
Time 8h
[2][5]1.5%20176.0
[4]Not SpecifiedLow Temperature-
[7]3%Not Specified203.4
[8]3%Room Temperature-
[9]Not SpecifiedNot Specified-

Table 2: Influence of Curing Temperature on the Effectiveness of Nano-C-S-H

ReferenceNano-C-S-H Dosage (% by wt. of cement)Curing Temperature (°C)Compressive Strength Increase (%)
Time 8h
[2]1.5%20176.0
[2]1.5%10170.0

Experimental Protocols

This section provides detailed methodologies for the synthesis of nano-C-S-H. The co-precipitation method is widely used and is described here in detail.

Synthesis of Nano-C-S-H via Co-precipitation Method

This protocol is based on the synthesis of nano-C-S-H-polycarboxylate (PCE) nanocomposites, which has been shown to be effective in accelerating cement hydration.[4]

Materials:

  • Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)[2][8]

  • Sodium metasilicate (B1246114) pentahydrate (Na₂SiO₃·5H₂O) or Sodium metasilicate nonahydrate (Na₂SiO₃·9H₂O)[2][8][9]

  • Polycarboxylate-based superplasticizer (PCE)[2][4][8][9]

  • Sodium hydroxide (NaOH) solution (e.g., 30 wt.%)[4]

  • Distilled water[8]

Equipment:

  • Beakers

  • Magnetic stirrer or mechanical agitator

  • pH meter

  • Burettes or dropping funnels

  • Centrifuge

  • Drying oven

Protocol:

  • Preparation of Precursor Solutions:

    • Prepare an aqueous solution of calcium nitrate tetrahydrate.

    • Prepare an aqueous solution of sodium metasilicate. The molar ratio of Ca/Si is a critical parameter and is often set between 1.0 and 1.5.[4][10]

    • Dilute the polycarboxylate superplasticizer (PCE) solution with distilled water.

  • Reaction Setup:

    • Place the diluted PCE solution in a beaker on a magnetic stirrer.

    • Adjust the pH of the PCE solution to a specific value (e.g., 10.0 ± 0.5) using the NaOH solution.[4]

  • Co-precipitation:

    • Simultaneously and slowly add the calcium nitrate and sodium metasilicate solutions dropwise into the stirring PCE solution.[4]

    • Maintain a constant pH during the addition of the precursor solutions (e.g., 11.7 ± 0.5) by adding NaOH solution as needed.[4]

    • Continue stirring for a defined period after the addition is complete to allow for aging of the precipitate.[4]

  • Purification:

    • Separate the resulting nano-C-S-H precipitate from the solution by centrifugation (e.g., ~4500 rpm).[8]

    • Remove the supernatant and wash the precipitate with distilled water to remove impurities.[8]

    • Repeat the washing and centrifugation steps multiple times (e.g., three times).[8]

  • Final Product:

    • The final product is an opaque white gel or suspension of nano-C-S-H.[8] The solid content can be determined by drying a small sample.

The following diagram illustrates the experimental workflow for the co-precipitation synthesis of nano-C-S-H.

G cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_product 4. Final Product Ca_Sol Calcium Nitrate Solution Addition Slow Dropwise Addition Ca_Sol->Addition Si_Sol Sodium Silicate Solution Si_Sol->Addition PCE_Sol Diluted PCE Solution Reactor Stirred Reactor (pH adjusted PCE) PCE_Sol->Reactor Aging Stirring & Aging Reactor->Aging Addition->Reactor Centrifuge Centrifugation Aging->Centrifuge Washing Washing with Distilled Water Centrifuge->Washing Repeat Repeat 3x Washing->Repeat Nano_CSH Nano-C-S-H Suspension/Gel Washing->Nano_CSH Repeat->Centrifuge

Caption: Workflow for nano-C-S-H synthesis via co-precipitation.

Characterization of Nano-C-S-H and Modified Cement

To evaluate the synthesized nano-C-S-H and its effect on cement, the following characterization techniques are recommended:

  • Particle Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) can be used to determine the size distribution and morphology of the synthesized nano-C-S-H particles.[4]

  • Chemical Composition and Structure: X-ray Photoelectron Spectroscopy (XPS) can be used to determine the Ca/Si ratio.[8] X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FT-IR) are employed to analyze the crystalline and chemical structure.[2][8]

  • Cement Hydration: Isothermal calorimetry is used to measure the heat of hydration and assess the accelerating effect of nano-C-S-H.[8][11] Thermogravimetric Analysis (TGA) can quantify the amount of hydration products.[2][8]

  • Mechanical Properties: Compressive strength testing of mortar or paste specimens is performed at various ages (e.g., 8 hours, 16 hours, 1 day, 3 days, 7 days, 28 days) to quantify the impact on mechanical performance.[4][8]

  • Microstructure: Scanning Electron Microscopy (SEM) is used to observe the microstructure of the hardened cement paste.[2] Mercury Intrusion Porosimetry (MIP) can be used to analyze the pore structure.[8]

Conclusion

The synthesis of nano-C-S-H offers a promising avenue for the development of high-performance cement-based materials with enhanced early strength and durability. The co-precipitation method provides a versatile approach for producing nano-C-S-H with controlled properties. By acting as nucleation seeds, these nanoparticles accelerate cement hydration, leading to a denser and stronger cement matrix. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize the use of nano-C-S-H in various cementitious applications.

References

Application Note: Vibrational Analysis of Calcium-Silicate-Hydrate (C-S-H) using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-Silicate-Hydrate (C-S-H) is the primary binding phase in Portland cement paste, playing a crucial role in the strength and durability of concrete. Its amorphous to poorly crystalline nature makes it challenging to characterize using traditional diffraction techniques. Raman spectroscopy, a non-destructive analytical technique, has emerged as a powerful tool for probing the vibrational structure of C-S-H. This application note provides a detailed protocol for the vibrational analysis of C-S-H using Raman spectroscopy, including data interpretation and presentation. Raman spectroscopy offers valuable insights into the molecular structure of C-S-H, including the degree of silicate (B1173343) polymerization, which is critical for understanding and predicting the performance of cementitious materials.[1][2]

Principle of Raman Spectroscopy for C-S-H Analysis

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, it can excite vibrational modes within the molecule, resulting in the scattered light having a different frequency. The difference in frequency between the incident and scattered light is known as the Raman shift and corresponds to the energy of the molecular vibrations. For C-S-H, Raman spectra are dominated by the symmetrical silicate bending bands at approximately 670 cm⁻¹ and the symmetrical stretching bands in the 800–1050 cm⁻¹ region.[1] These bands are sensitive to the degree of silicate polymerization, providing a means to characterize the structure of the C-S-H gel.[1]

Experimental Protocols

A generalized protocol for the Raman analysis of C-S-H is outlined below. It is important to note that specific instrument parameters may need to be optimized based on the sample and the Raman spectrometer being used.

Sample Preparation

Proper sample preparation is critical to obtain high-quality Raman spectra and to avoid issues such as carbonation.[3]

For Synthetic C-S-H:

  • Synthesize C-S-H with varying Calcium/Silica (C/S) ratios as required for the study.

  • Ensure the fresh phases are analyzed promptly to minimize exposure to atmospheric CO₂, which can lead to the formation of calcium carbonate.[4]

  • Mount a small amount of the powdered sample onto a glass slide.

For Hydrated Cement Paste:

  • Cut the hydrated cement paste sample to obtain a small, flat surface.[5]

  • Polish the surface using a series of grit powders and water to achieve a smooth finish.[5]

  • Rinse the polished surface with ethanol (B145695) or isopropanol (B130326) to remove any debris and allow it to air dry completely.

  • Store the prepared sample in a desiccator to prevent surface carbonation prior to analysis.

Raman Spectrometer Setup and Data Acquisition
  • Instrumentation: A confocal Raman microscope is typically used for the analysis of C-S-H.

  • Excitation Laser: A 532 nm or 785 nm laser is commonly employed.[6][7] The choice of laser wavelength may be critical to avoid fluorescence from the sample.[1]

  • Laser Power: Use a low laser power (e.g., 10 mW) to avoid thermal damage to the sample.[6]

  • Objective Lens: A high magnification objective (e.g., 50x or 100x) is used to focus the laser beam onto the sample surface.

  • Grating: A grating with 600 gr/mm is suitable for resolving the characteristic Raman bands of C-S-H.[6]

  • Acquisition Parameters:

    • Spectral Range: 200 cm⁻¹ to 4000 cm⁻¹. This range covers the key vibrational modes of C-S-H and other cement phases.[8]

    • Acquisition Time and Accumulations: These will need to be optimized to achieve an adequate signal-to-noise ratio. Typical values might be 10-30 seconds per acquisition with 2-5 accumulations.

  • Calibration: Calibrate the spectrometer using a silicon standard (peak at 520.7 cm⁻¹) before sample analysis.

Data Presentation: Characteristic Raman Bands of C-S-H

The Raman spectrum of C-S-H is characterized by several key vibrational bands. The position and intensity of these bands can provide information about the structure of the silicate chains.

Raman Shift (cm⁻¹)Vibrational Mode AssignmentDescriptionReferences
~450O-Si-O bending (ν₂)Internal deformations of the [SiO₄]⁴⁻ tetrahedra.[8]
~670Si-O-Si symmetric bending (Q²-SB)Bending vibrations of Si-O-Si linkages in silicate chains (Q² units). This is a main characteristic feature.[1][4][8]
~882-889Q¹ symmetric stretching (Q¹-SS)Stretching vibrations of terminal non-bridging Si-O bonds in silicate dimers or chain ends (Q¹ units). Becomes more prominent in calcium-rich phases.[8]
~1000O-Si-O symmetric stretching (SS)Symmetrical stretching of silicate tetrahedra.[4]
~1020Q² symmetric stretching (Q²-SS)Symmetric stretching of bridging Si-O bonds within the silicate chains (Q² units).[2]
3000-3800O-H stretchingStretching vibrations of water molecules and hydroxyl groups within the C-S-H structure.[8]

Note: The exact peak positions can vary depending on the C/S ratio and the degree of polymerization.

Data Analysis and Interpretation

The analysis of C-S-H Raman spectra often involves identifying the different silicate species present, denoted as Qⁿ, where 'n' is the number of bridging oxygen atoms connecting a silicon tetrahedron to other tetrahedra.

  • Q⁰: Isolated silicate tetrahedra.

  • Q¹: End-chain silicate tetrahedra (dimers).

  • Q²: Middle-chain silicate tetrahedra.

  • Q³: Branching sites in the silicate chains.

Changes in the Raman spectra can be correlated with changes in the C-S-H structure. For instance, an increase in the intensity of the Q¹ band relative to the Q² band suggests a decrease in the mean silicate chain length.[8] Silicate chains (Q²) are the dominant species irrespective of the C/S ratio.[4] At low C/S ratios, Q³ units may form, while at high C/S ratios, sorosilicates (silicate dimers or Q¹ units) can be observed.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_interpretation Data Interpretation start Start: C-S-H Sample (Synthetic or Cement Paste) prep_synth Synthetic C-S-H: Mount on slide start->prep_synth prep_paste Cement Paste: Cut and Polish Surface start->prep_paste spectrometer Confocal Raman Spectrometer prep_synth->spectrometer clean Rinse and Dry prep_paste->clean store Store in Desiccator clean->store store->spectrometer acquire Acquire Raman Spectra (e.g., 532 nm laser) spectrometer->acquire process Data Processing: Baseline Correction, Normalization acquire->process identify Identify Characteristic Peaks (e.g., Si-O-Si, O-Si-O) process->identify quantify Analyze Peak Ratios (e.g., Q¹/Q² intensity) identify->quantify correlate Correlate with C-S-H Structure (Silicate Polymerization) quantify->correlate end End: Structural Characterization correlate->end

Caption: Experimental workflow for Raman analysis of C-S-H.

csh_structure_spectra cluster_structure C-S-H Silicate Structure cluster_spectra Corresponding Raman Spectral Features low_cs Low C/S Ratio (Longer Silicate Chains) low_cs_spectra Dominant Q² bands (~670 cm⁻¹, ~1020 cm⁻¹) Potential Q³ features low_cs->low_cs_spectra corresponds to high_cs High C/S Ratio (Shorter Silicate Chains) high_cs_spectra Increased intensity of Q¹ band (~885 cm⁻¹) relative to Q² high_cs->high_cs_spectra corresponds to

Caption: Relationship between C-S-H structure and Raman spectra.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phase-Pure Calcium Silicate Hydrate (C-S-H)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phase-pure calcium silicate (B1173343) hydrate (B1144303) (C-S-H). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this versatile biomaterial.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing C-S-H?

A1: The two most prevalent methods for synthesizing C-S-H are direct precipitation and the reaction of calcium oxide (CaO) with silica (B1680970) (SiO₂).[1][2]

  • Direct Precipitation: This technique involves the double precipitation of a calcium salt (e.g., calcium nitrate (B79036), Ca(NO₃)₂) with a silicate source (e.g., sodium silicate, Na₂SiO₃) in an aqueous solution.[1][3] This method allows for good control over the Ca/Si ratio and can produce large quantities of C-S-H.[1]

  • Reaction of CaO and SiO₂: This method involves directly reacting calcium oxide or calcium hydroxide (B78521) (Ca(OH)₂) with a silica source, such as fumed silica or nanosilica, in water.[2]

Q2: Why is it challenging to synthesize phase-pure C-S-H?

A2: Synthesizing phase-pure C-S-H is challenging due to its amorphous or poorly crystalline nature and the tendency for co-precipitation of other calcium-containing phases.[4] Key challenges include:

  • Controlling Stoichiometry: The Ca/Si ratio in C-S-H is variable, and achieving a specific, uniform ratio throughout the material can be difficult.[2][5]

  • Avoiding Impurities: Common impurities include calcium hydroxide (portlandite, Ca(OH)₂) and calcium carbonate (CaCO₃) if the reaction is exposed to atmospheric CO₂.[4][6]

  • Poorly Crystalline Nature: The inherently low crystallinity of C-S-H results in broad, ill-defined peaks in X-ray diffraction (XRD) patterns, making it difficult to confirm phase purity and distinguish from other amorphous phases.[4]

Q3: What is the significance of the Ca/Si ratio in C-S-H synthesis?

A3: The calcium-to-silicon (Ca/Si) molar ratio is a critical parameter that influences the structure, and consequently the properties, of the synthesized C-S-H.[7][8] Different Ca/Si ratios can lead to variations in the silicate chain length, interlayer spacing, and the potential for incorporation of other ions.[8] For drug delivery applications, the Ca/Si ratio can affect the material's surface area, porosity, and ion-exchange capacity, which in turn influences drug loading and release kinetics.

Q4: How can I characterize the phase purity of my synthesized C-S-H?

A4: A multi-technique approach is recommended for characterizing the phase purity of C-S-H:

  • X-ray Diffraction (XRD): Used to identify crystalline impurities like portlandite (Ca(OH)₂) and calcite (CaCO₃). The amorphous nature of C-S-H results in a broad hump, typically around 29-32° 2θ.[3][4]

  • Thermogravimetric Analysis (TGA): Can differentiate between the water loss from C-S-H and the dehydroxylation of Ca(OH)₂ at higher temperatures.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Helps identify the characteristic Si-O-Si bonds in C-S-H and can also detect carbonate impurities.[1][4]

  • Scanning/Transmission Electron Microscopy (SEM/TEM): Provides information on the morphology of the C-S-H particles and can help identify different phases based on their crystal shape.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR can provide detailed information about the silicate chain structure within the C-S-H.[1][9]

Troubleshooting Guides

This section addresses specific issues that may arise during C-S-H synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Presence of sharp peaks corresponding to Portlandite (Ca(OH)₂) in the XRD pattern. High initial Ca/Si ratio in the reactants. Incomplete reaction.- Carefully control the stoichiometry of your calcium and silicon precursors. - Increase the reaction time or temperature to ensure the complete consumption of Ca(OH)₂. - Consider washing the product to remove unreacted lime.
Broad XRD peaks, making phase identification difficult. The inherently amorphous or poorly crystalline nature of C-S-H.[4] Small crystallite size.- This is a characteristic feature of C-S-H. To improve data quality, ensure the sample is finely ground and use longer scan times during XRD analysis. - Complement XRD with other characterization techniques like TGA and FTIR for a more comprehensive analysis.
Presence of carbonate impurities (e.g., calcite, vaterite) detected by XRD or FTIR. Exposure of reactants or the final product to atmospheric CO₂.[6]- Use CO₂-free (decarbonated) water for preparing solutions.[1] - Conduct the synthesis and washing steps under an inert atmosphere (e.g., nitrogen). - Store the final product in a desiccator or under an inert atmosphere.
Inconsistent Ca/Si ratio in the final product. Inhomogeneous mixing of reactants. Fluctuations in pH during precipitation.- Ensure vigorous and continuous stirring throughout the reaction. - For precipitation methods, consider using a micromixer for rapid and uniform mixing.[1] - Monitor and control the pH of the solution during synthesis, as it can influence the precipitation kinetics.[1]
Final product has a very low surface area. Agglomeration of C-S-H particles. Inappropriate drying method.- After synthesis, wash the precipitate with a water-ethanol mixture to reduce agglomeration.[1] - Employ solvent exchange (e.g., with acetone) followed by gentle drying (e.g., under nitrogen flow or vacuum) to preserve the nanostructure.[9]

Experimental Protocols

Protocol 1: Synthesis of C-S-H by Direct Precipitation

This protocol is adapted from the double precipitation method using calcium nitrate and sodium silicate.[1][3]

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Sodium silicate pentahydrate (Na₂SiO₃·5H₂O)

  • Sodium hydroxide (NaOH) for pH adjustment

  • CO₂-free deionized water

  • Ethanol (B145695)

Procedure:

  • Prepare a 0.2 M solution of calcium nitrate in CO₂-free deionized water.

  • Prepare a 0.1 M solution of sodium silicate in CO₂-free deionized water.

  • Adjust the pH of the sodium silicate solution to approximately 13.3 using a concentrated NaOH solution.[1]

  • Under vigorous stirring, add the calcium nitrate solution dropwise to the sodium silicate solution. A gel-like precipitate will form.

  • Continue stirring for a specified reaction time (e.g., 1 to 24 hours) at a controlled temperature.[1]

  • Separate the precipitate by filtration or centrifugation.

  • Wash the precipitate multiple times with a 1:1 mixture of CO₂-free deionized water and ethanol to remove unwanted ions.[1]

  • Perform a final wash with pure ethanol.

  • Dry the product under vacuum or in a desiccator to obtain a fine powder.

Protocol 2: Synthesis of C-S-H from CaO and Nanosilica

This protocol describes a direct reaction method.

Materials:

  • Calcium oxide (CaO) or Calcium hydroxide (Ca(OH)₂)

  • Nanosilica (SiO₂)

  • CO₂-free deionized water

  • Acetone (B3395972)

Procedure:

  • Calculate the required amounts of CaO (or Ca(OH)₂) and nanosilica to achieve the desired Ca/Si ratio.

  • Mix the powders thoroughly in a dry state.

  • Add the CO₂-free deionized water to the powder mixture (a typical water-to-solid ratio is 2).[9]

  • Mix vigorously for a short period (e.g., 2 minutes) to form a paste.

  • Cast the paste into a sealed mold and cure under controlled environmental conditions (e.g., room temperature in a nitrogen atmosphere) for a desired period (e.g., 1 to 28 days).

  • To halt the reaction and remove pore water, immerse the cured sample in acetone for 24 hours.

  • Dry the sample under a constant flow of nitrogen for 24 hours.

  • Grind the dried sample into a fine powder for characterization.

Quantitative Data Summary

The following table summarizes the influence of the Ca/Si ratio on key characterization parameters of C-S-H, compiled from various studies.

Target Ca/Si Ratio Observed Ca/Si Ratio Basal Spacing (d₀₀₂) (Å) Morphology Reference
0.7~0.712.5Poorly ordered[7]
0.81---
1.0~1.011.1-[7]
1.2---[3]
1.5--Foil-like[10]
2.0Close to 2.0-Plate-like/Nanosheet[1]

Note: The exact values can vary depending on the specific synthesis conditions.

Visualizations

Experimental_Workflow_Precipitation cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Processing cluster_characterization Characterization prep_ca Prepare Ca(NO₃)₂ solution mixing Mix solutions under vigorous stirring prep_ca->mixing prep_si Prepare Na₂SiO₃ solution ph_adjust Adjust pH of Silicate Solution prep_si->ph_adjust ph_adjust->mixing aging Age precipitate (1-24h) mixing->aging separation Separate precipitate (filtration/centrifugation) aging->separation washing Wash with H₂O/Ethanol separation->washing drying Dry under vacuum washing->drying characterization Analyze Phase Purity (XRD, TGA, FTIR) drying->characterization

Caption: Workflow for C-S-H synthesis via the direct precipitation method.

Troubleshooting_Logic start Synthesized C-S-H Product xrd Perform XRD Analysis start->xrd sharp_peaks Sharp peaks present? xrd->sharp_peaks impurity_id Identify Impurity (e.g., Portlandite, Carbonate) sharp_peaks->impurity_id Yes broad_hump Broad hump only? sharp_peaks->broad_hump No adjust_casi Adjust Ca/Si Ratio Increase Reaction Time impurity_id->adjust_casi Portlandite inert_atm Use CO₂-free water Work under N₂ atmosphere impurity_id->inert_atm Carbonate broad_hump->impurity_id No, unexpected peaks other_char Proceed with further characterization (TGA, FTIR) broad_hump->other_char Yes pure_csh Phase-Pure C-S-H other_char->pure_csh

Caption: Troubleshooting workflow for identifying impurities in synthesized C-S-H.

References

"preventing carbonation during C-S-H synthesis and storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing carbonation during calcium silicate (B1173343) hydrate (B1144303) (C-S-H) synthesis and storage.

Troubleshooting Guide

This guide addresses common issues encountered during C-S-H synthesis and storage that may lead to unwanted carbonation.

Problem Potential Cause Recommended Solution
Unexpected Carbonate Peaks (e.g., Calcite, Vaterite, Aragonite) in XRD or FTIR Analysis of a Freshly Synthesized C-S-H Sample. Exposure to atmospheric CO2 during synthesis.Perform the synthesis in a CO2-free environment, such as a glove box flushed with nitrogen or argon gas. Use decarbonated water for all solutions.
Carbonate impurities in precursor materials (e.g., CaO, Ca(OH)2).Use high-purity precursor materials. Consider calcining CaO from a pure CaCO3 source immediately before use to ensure freshness and minimize carbonation.
Synthesis method is susceptible to carbonation.The double decomposition method (e.g., using sodium silicate and calcium nitrate) can be more prone to carbonation.[1] Consider using the direct reaction of fumed silica (B1680970) and calcium hydroxide (B78521), which has been shown to result in less carbonation.[1]
Changes in Sample pH and Ca/Si Ratio Over Time During Storage. Gradual carbonation of the C-S-H sample from atmospheric CO2 exposure.Store dried C-S-H samples in a desiccator under vacuum or in a sealed container with a CO2-absorbent material. For slurries, ensure the storage vessel is airtight.
Alteration of C-S-H Morphology (e.g., from foil-like to fibrous) Observed via SEM. Carbonation can induce morphological changes in the C-S-H structure.[2]Review and improve the CO2-free handling and storage procedures to minimize exposure.
Difficulty in Synthesizing High Purity C-S-H with a High Ca/Si Ratio (>1.5) without Ca(OH)2 and CaCO3 Impurities. High Ca/Si ratio C-S-H is more susceptible to carbonation due to higher calcium availability.[3][4]Meticulously control reactant concentrations, temperature, and pH during synthesis. A dropwise precipitation method can help achieve a controlled synthesis of high Ca/Si ratio C-S-H.[4]

Frequently Asked Questions (FAQs)

Q1: What is carbonation and why is it a problem for C-S-H synthesis?

A1: Carbonation is a chemical reaction where calcium-bearing phases, such as C-S-H and calcium hydroxide (Ca(OH)2), react with carbon dioxide (CO2) in the presence of water to form calcium carbonate (CaCO3) polymorphs like calcite, vaterite, and aragonite.[3][5] This is problematic for C-S-H synthesis because it introduces impurities into the final product, altering its chemical composition, microstructure, and physical properties.[1][2] This can be detrimental to research where phase-pure C-S-H is required.

Q2: How can I minimize CO2 exposure during the synthesis process?

A2: To minimize CO2 exposure, it is crucial to create an inert environment. This can be achieved by:

  • Using a Glove Box: Conduct the entire synthesis, including mixing of reactants and filtration, inside a glove box filled with an inert gas like nitrogen or argon.[6]

  • Using Decarbonated Water: Boil and cool deionized water immediately before use to remove dissolved CO2.

  • Flushing with Inert Gas: If a glove box is unavailable, continuously flush the reaction vessel with nitrogen or argon gas.[6]

Q3: What are the best practices for storing synthesized C-S-H to prevent carbonation?

A3: Proper storage is critical to maintain the purity of your C-S-H samples.

  • For Dry Powders: Store the dried C-S-H powder in a vacuum-sealed bag or in a desiccator under vacuum.[7] Including a CO2 absorbent, such as soda lime, inside the storage container is also recommended.

  • For Slurries: Store C-S-H slurries in completely filled and airtight containers to minimize the headspace where CO2 can accumulate.

Q4: How does the Ca/Si ratio of C-S-H affect its susceptibility to carbonation?

A4: C-S-H with a higher Ca/Si ratio is generally more susceptible to carbonation.[3] This is because the higher availability of calcium facilitates a more rapid reaction with CO2.[3] Conversely, C-S-H with a lower Ca/Si ratio has a more polymerized silicate structure, which can exhibit greater resistance to carbonation.[8]

Q5: What analytical techniques can I use to detect carbonation in my C-S-H samples?

A5: Several analytical techniques are effective for identifying and quantifying carbonation:

  • X-ray Diffraction (XRD): Can identify the crystalline phases of calcium carbonate (calcite, aragonite, vaterite) that form as a result of carbonation.[3][9]

  • Thermogravimetric Analysis (TGA): Can quantify the amount of calcium carbonate present by measuring the mass loss associated with its decomposition at a specific temperature range (typically 500-800°C).[3][5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can detect the characteristic vibrational bands of carbonate groups, providing evidence of carbonation.[3][9]

  • ²⁹Si Nuclear Magnetic Resonance (NMR): Can reveal changes in the silicate chain structure of C-S-H due to decalcification during carbonation.[1][10]

Experimental Protocols

Protocol 1: Synthesis of C-S-H via Direct Reaction in a CO2-Free Environment

This protocol describes the synthesis of C-S-H with a target Ca/Si ratio using calcium oxide and fumed silica under an inert atmosphere to prevent carbonation.

Materials:

  • Calcium Oxide (CaO), freshly calcined from CaCO3

  • Fumed Silica (SiO2)

  • Decarbonated, deionized water

  • Nitrogen or Argon gas supply

  • Glove box

Procedure:

  • Preparation of Inert Environment: Place all materials and equipment inside a glove box. Purge the glove box with nitrogen or argon gas to remove atmospheric CO2.

  • Weighing Reactants: Inside the glove box, accurately weigh the required amounts of freshly calcined CaO and fumed silica to achieve the desired Ca/Si molar ratio.

  • Mixing: Combine the CaO and SiO2 powders in a sealed container. Add the decarbonated, deionized water (a typical water-to-solid ratio is around 8-10).

  • Reaction: Seal the container airtight and mix the slurry using a ball mill or a magnetic stirrer for a predetermined duration (e.g., 24-48 hours) to ensure a complete reaction.

  • Filtration: Still within the glove box, filter the resulting C-S-H slurry using a Büchner funnel.

  • Drying: Dry the filtered C-S-H sample. One method is to use a solvent exchange with acetone (B3395972) to remove pore water, followed by drying under a constant flow of nitrogen gas.[7] Alternatively, samples can be dried in a vacuum oven at a low temperature (e.g., 40-60°C).[3][6]

  • Storage: Immediately transfer the dried C-S-H powder to a vacuum-sealed bag or a desiccator under vacuum for storage.

Protocol 2: Detection of Carbonation using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for using TGA to quantify the degree of carbonation in a C-S-H sample.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the dried C-S-H powder into a TGA crucible.

  • TGA Measurement:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

    • Heat the sample from room temperature to 1000°C at a constant heating rate (e.g., 10°C/min).[3]

  • Data Analysis:

    • Plot the mass loss as a function of temperature.

    • The mass loss between approximately 100°C and 400°C corresponds to the dehydration of the C-S-H.[3]

    • The mass loss in the range of approximately 500-800°C is attributed to the decomposition of calcium carbonate.

    • Calculate the percentage of CaCO3 in the sample based on the stoichiometry of the decomposition reaction (CaCO3 → CaO + CO2).

Visualizations

CSH_Synthesis_Workflow Diagram 1: C-S-H Synthesis Workflow to Prevent Carbonation cluster_preparation Preparation in Inert Atmosphere cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing (in Glove Box) cluster_storage Storage prep Place Materials in Nitrogen-filled Glove Box weigh Weigh CaO and SiO2 prep->weigh decarb Use Decarbonated Deionized Water mix Mix Reactants with Water decarb->mix weigh->mix react React in Sealed Container (e.g., Ball Mill) mix->react filter Filter C-S-H Slurry react->filter dry Dry Sample (e.g., Vacuum Oven or N2 Flow) filter->dry store Store in Vacuum-Sealed Container/Desiccator dry->store

Caption: Workflow for C-S-H synthesis designed to minimize carbonation.

Carbonation_Pathway Diagram 2: Chemical Pathway of C-S-H Carbonation CO2_atm Atmospheric CO2(g) H2CO3 H2CO3 (Carbonic Acid) CO2_atm->H2CO3 + H2O H2O H2O (Moisture) H2O->H2CO3 CaCO3 CaCO3 (Calcite, Vaterite, Aragonite) H2CO3->CaCO3 + Ca²⁺ CSH C-S-H (xCaO·SiO2·zH2O) Ca_ions Ca²⁺ ions CSH->Ca_ions Decalcification Silica_gel Decalcified C-S-H (Silica Gel) CSH->Silica_gel Ca_ions->CaCO3

Caption: Simplified reaction pathway for the carbonation of C-S-H.

References

Technical Support Center: Optimizing Ca/Si Ratio in C-S-H for Enhanced Strength

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers and scientists in the fields of materials science and drug development who are working with Calcium-Silicate-Hydrate (C-S-H). Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments focused on optimizing the Ca/Si ratio for improved mechanical properties.

Frequently Asked Questions (FAQs)

Q1: What is the general relationship between the Ca/Si ratio in C-S-H and its compressive strength?

A: There is an inverse relationship between the Ca/Si molar ratio and the compressive strength of C-S-H.[1][2][3] Experimental data consistently demonstrates that as the Ca/Si ratio decreases, the compressive strength of the C-S-H paste increases.[1][2] For instance, after three months of curing, the compressive strength of a C-S-H binder with a Ca/Si ratio of 0.83 was more than double that of one with the highest Ca/Si ratio.[2] This is attributed to factors such as a decrease in the molar volume of the C-S-H phases and higher surface areas at lower Ca/Si ratios.[1][2][3]

Q2: How does the Ca/Si ratio affect the elastic modulus and hardness of C-S-H?

A: Similar to compressive strength, the elastic modulus and hardness of C-S-H increase as the Ca/Si molar ratio decreases.[4] Nanoindentation studies have verified this trend, showing, for example, elastic modulus values of 27 GPa for a Ca/Si ratio of 0.7 and 20 GPa for a ratio of 2.1.[4] C-S-H with a lower Ca/Si ratio (e.g., 0.7) is stiffer (higher elastic modulus) and exhibits lower creep compliance compared to C-S-H with a higher ratio (e.g., 1.5).[5] The increased stiffness at lower Ca/Si ratios is associated with a greater degree of silicate (B1173343) polymerization and longer silicate chains, which may "reinforce" the Ca-O backbone of the C-S-H structure.[6]

Q3: What are the common methods for synthesizing C-S-H with varying Ca/Si ratios?

A: Several methods are used to synthesize C-S-H, including:

  • Direct Synthesis/Reaction: This involves the direct reaction of calcium hydroxide (B78521) (Ca(OH)₂) or calcium oxide (CaO) with a silica (B1680970) source, such as amorphous SiO₂ or fumed silica, in water.[1][2][5][7]

  • Co-precipitation Method: This technique involves the controlled precipitation of C-S-H from aqueous solutions of calcium salts (e.g., calcium nitrate) and silicate salts (e.g., sodium silicate).[8][9] This method allows for careful control over reactant concentrations, temperature, and pH.[9]

  • Hydrothermal Synthesis: This method utilizes elevated temperatures and pressures to accelerate the reaction between calcium and silicon sources.[8]

  • Mechanochemical Method: In this approach, reactants are mixed in a mill, and the formation of C-S-H occurs during the grinding process.[8]

Q4: What are the key characterization techniques for synthesized C-S-H?

A: A multi-technique approach is typically employed to characterize synthesized C-S-H:

  • X-ray Diffraction (XRD): Used to identify the crystalline phases present and to confirm the amorphous or poorly crystalline nature of C-S-H.[4][10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonds and functional groups within the C-S-H structure.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ²⁹Si MAS NMR, is used to investigate the degree of silicate polymerization.[5][11]

  • Thermogravimetric Analysis (TGA): Helps to determine the water content and stoichiometry of the synthesized C-S-H.[11]

  • Nanoindentation: A key technique for measuring the mechanical properties, such as elastic modulus and hardness, at the nanoscale.[4][5]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to observe the morphology and microstructure of the C-S-H particles.[5][12]

Troubleshooting Guides

Issue 1: My XRD pattern for synthesized C-S-H shows very broad, poorly defined peaks.

  • Cause: The amorphous or poorly crystalline nature of C-S-H is the primary reason for broad XRD peaks.[10] This is an inherent characteristic of the material and not necessarily an experimental error.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Ensure your sample is finely and uniformly ground to minimize particle size effects.

    • Instrument Settings: Increase the data acquisition time (scan speed) to improve the signal-to-noise ratio.

    • Data Analysis: While sharp peaks will not be present, you can still analyze the broad humps to confirm the absence of crystalline starting materials (e.g., sharp peaks corresponding to Ca(OH)₂).

Issue 2: I am trying to synthesize high Ca/Si ratio C-S-H (>1.5), but my product is contaminated with Calcium Hydroxide (Ca(OH)₂).

  • Cause: The formation of pure, single-phase C-S-H with a high Ca/Si ratio is challenging, and often results in a mixture of C-S-H (with a Ca/Si ratio of ~1.5 or less) and unreacted Ca(OH)₂.[9]

  • Troubleshooting Steps:

    • Synthesis Method: Consider using a co-precipitation method where reactant concentrations, temperature, and pH are carefully controlled to promote homogeneous precipitation.[9]

    • Reactant Addition: A dropwise addition of reactants can help maintain homogeneity and prevent localized high concentrations of calcium ions that favor Ca(OH)₂ precipitation.[9]

    • Characterization: Use techniques like TGA and XRD to quantify the amount of Ca(OH)₂ impurity in your final product.

Issue 3: There is significant variability in the mechanical properties of my compacted C-S-H samples.

  • Cause: Porosity is a critical factor that influences the mechanical performance of compacted C-S-H samples.[6] Inconsistent compaction pressure and powder distribution can lead to variations in porosity and, consequently, mechanical properties.

  • Troubleshooting Steps:

    • Consistent Compaction: Apply a consistent and known pressure during the compaction of the dried C-S-H powder to create pellets.[5][11] For example, pressures around 500 MPa have been used.[5]

    • Porosity Measurement: Calculate the porosity of each compacted sample to normalize the mechanical property data. This can be done by knowing the apparent and solid volumes of the compact.[6]

    • Drying Conditions: Ensure a consistent drying procedure for the C-S-H gel before compaction, as the water content can affect compactability.[11] Drying in a controlled relative humidity environment (e.g., 11% RH using a saturated LiCl solution) is a common practice.[5]

Data Presentation

Table 1: Effect of Ca/Si Ratio on Mechanical Properties of C-S-H

Ca/Si Molar RatioElastic Modulus (GPa)Hardness (GPa)Compressive Strength (MPa) - 91 days
0.727[4]~1.2[12]-
0.83--~21[2]
1.0-~0.9[12]~16[2]
1.25--~11[2]
1.5-~0.6[12]~9[2]
1.7-~0.5[12]-
2.120[4]--

Note: The values presented are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: Synthesis of C-S-H by Direct Reaction

This protocol is based on the direct synthesis of C-S-H prisms for compressive strength testing.[1][2][7]

  • Reactants: Calcium hydroxide (Ca(OH)₂) and amorphous silica (SiO₂).

  • Mixing:

    • Calculate the required masses of Ca(OH)₂ and SiO₂ to achieve the target Ca/Si molar ratios (e.g., 0.83, 1.0, 1.25, 1.50).

    • Homogeneously mix the dry powders.

    • Add deionized water and mix thoroughly to form a paste.

  • Casting: Cast the paste into prism-shaped molds.

  • Curing:

    • Seal the molds to prevent water evaporation and carbonation.

    • Cure the samples for the desired duration (e.g., up to 3 months) under controlled temperature and humidity.

  • Demolding and Testing:

    • After the curing period, demold the C-S-H prisms.

    • Perform compressive strength testing according to standard procedures.

Protocol 2: Synthesis of C-S-H for Nanoindentation

This protocol describes the synthesis of C-S-H powder for subsequent compaction and nanoindentation analysis.[5]

  • Reactant Preparation:

    • Prepare calcium oxide (CaO) by calcining calcium carbonate (CaCO₃) at 950°C for 24 hours.

    • Use fumed silica (SiO₂) as the silicon source.

  • Reaction:

    • Mix the CaO and SiO₂ with deionized water in the desired Ca/Si molar ratio under a nitrogen atmosphere to prevent carbonation.

    • Continuously stir the slurry at a constant speed for 7 days.

  • Filtration and Drying:

    • Filter the C-S-H slurry to remove excess water.

    • Transfer the resulting C-S-H gel to a drying unit.

    • Purge with nitrogen and maintain a relative humidity of 11% (using a saturated Lithium Chloride solution) for 5 weeks.

  • Compaction:

    • Compact the dried C-S-H powder into discs or pellets using a high pressure (e.g., 500 MPa).

  • Mechanical Testing:

    • Perform nanoindentation on the surface of the compacted C-S-H discs to determine the elastic modulus and hardness.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_processing Processing Stage cluster_characterization Characterization Stage cluster_outcome Outcome reactants Reactants (CaO/Ca(OH)2 + SiO2) mixing Mixing with Deionized Water reactants->mixing curing Curing/ Reaction mixing->curing filtration Filtration curing->filtration drying Drying (Controlled RH) filtration->drying compaction Compaction drying->compaction microstructural Microstructural Analysis (XRD, NMR, SEM) drying->microstructural mechanical Mechanical Testing (Compressive Strength/ Nanoindentation) compaction->mechanical data Strength & Property Data mechanical->data microstructural->data

Caption: Experimental workflow for C-S-H synthesis and characterization.

logical_relationship ca_si_ratio Ca/Si Ratio silicate_poly Silicate Polymerization ca_si_ratio->silicate_poly Decreases molar_volume Molar Volume ca_si_ratio->molar_volume Decreases surface_area Surface Area ca_si_ratio->surface_area Increases porosity Porosity ca_si_ratio->porosity Decreases strength Compressive Strength & Elastic Modulus silicate_poly->strength Increases molar_volume->strength Increases surface_area->strength Increases porosity->strength Increases

Caption: Relationship between Ca/Si ratio and mechanical properties of C-S-H.

References

Technical Support Center: Polymer Effects on C-S-H Formation and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of polymers on the formation and properties of Calcium-Silicate-Hydrate (C-S-H).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving polymers and C-S-H.

Problem Possible Causes Suggested Solutions
Delayed or Inhibited C-S-H Formation (Retardation) - Polymer Adsorption: The polymer may adsorb onto the surface of cement particles or C-S-H nuclei, hindering further hydration and growth.[1][2][3] - Complexation with Calcium Ions: Some polymers can chelate Ca²⁺ ions, reducing their concentration in the solution and inhibiting the nucleation of C-S-H.[1][2] - High Polymer Dosage: An excessive amount of polymer can lead to a more pronounced retarding effect.- Optimize Polymer Dosage: Systematically vary the polymer concentration to find the optimal balance between desired properties and acceptable hydration kinetics. - Modify Polymer Chemistry: Consider polymers with different functional groups or charge densities that have a lower affinity for adsorption or calcium complexation.[2][4] - Staged Addition: Introduce the polymer at a later stage of hydration to minimize its impact on the initial nucleation and growth of C-S-H. - Characterize Polymer-Ion Interactions: Use techniques like isothermal calorimetry to study the heat evolution and identify the extent of retardation.[5][6][7]
Inconsistent Mechanical Properties (e.g., Elastic Modulus, Strength) - Poor Polymer Dispersion: Inhomogeneous distribution of the polymer within the C-S-H matrix can lead to localized weak points. - Phase Separation: The polymer may not be well-integrated into the C-S-H structure, leading to distinct polymer-rich and C-S-H-rich phases with different mechanical responses. - Porosity Changes: The polymer can influence the packing density and pore structure of the C-S-H, which significantly impacts mechanical performance.[8][9]- Improve Mixing Protocol: Employ high-shear mixing to ensure uniform dispersion of the polymer before and during C-S-H synthesis.[8][9] - Surface Modification of Polymer/C-S-H: Functionalize the polymer or C-S-H precursors to enhance their interaction and compatibility. - Characterize Microstructure: Use techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to visualize the polymer distribution and C-S-H morphology.[8][9] - Porosity Measurement: Quantify the porosity of the polymer-modified C-S-H using techniques like mercury intrusion porosimetry or nitrogen adsorption.
Difficulty in Characterizing Polymer-C-S-H Interactions - Overlapping Spectroscopic Signals: Signals from the polymer and C-S-H can overlap in techniques like FTIR and Raman spectroscopy, making interpretation difficult.[5][6][7] - Amorphous Nature of C-S-H: The poorly crystalline nature of C-S-H can lead to broad and ill-defined peaks in X-ray Diffraction (XRD) analysis, masking subtle changes induced by the polymer.[5][6][7] - Complex Microstructure: The nano-scale intermixing of polymer and C-S-H makes it challenging to isolate and analyze their individual contributions.- Deconvolution of Spectra: Use peak-fitting software to deconvolve overlapping peaks in FTIR and Raman spectra to identify specific bond vibrations. - Solid-State NMR: Employ ²⁹Si and ¹³C solid-state Nuclear Magnetic Resonance (NMR) to probe the local chemical environment of silicon in the C-S-H and carbon in the polymer, respectively.[10][11] - Advanced Imaging: Utilize Transmission Electron Microscopy (TEM) with energy-dispersive X-ray spectroscopy (EDX) to map the elemental distribution and visualize the polymer within the C-S-H nanostructure.[4] - Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) can help quantify the amount of polymer and different types of water in the composite, while Differential Scanning Calorimetry (DSC) can identify thermal transitions in the polymer.[5][6][7][12]
Altered C-S-H Morphology (e.g., from fibrillar to foil-like) - Influence on Nucleation and Growth: Polymers can alter the nucleation mechanism and growth habit of C-S-H crystals. For instance, polycarboxylate superplasticizers can stabilize initial globular nanoparticles, delaying their conversion to nanofoils.[4] - Intercalation: Some polymers can intercalate between the layers of the C-S-H structure, causing changes in the interlayer spacing and overall morphology.[5][6][7]- Systematic Variation of Polymer Type: Investigate polymers with different architectures (e.g., linear, branched) and functional groups to understand their structure-property relationship with C-S-H morphology. - Time-Resolved Analysis: Characterize the C-S-H morphology at different stages of hydration to observe the evolution of the microstructure in the presence of the polymer. - Molecular Dynamics Simulations: Use computational modeling to simulate the interaction between polymer molecules and C-S-H surfaces to gain insights into the mechanisms driving morphological changes.[13][14]

Frequently Asked Questions (FAQs)

1. How do polymers generally influence the formation of C-S-H?

Polymers can influence C-S-H formation in several ways:

  • Kinetics: Many polymers, particularly superplasticizers, can retard the initial hydration of cement phases and the formation of C-S-H.[5][6][7][15] This is often due to the adsorption of polymer molecules onto the surfaces of cement grains or C-S-H nuclei, which blocks sites for further reaction.[1][3]

  • Nucleation and Growth: Polymers can affect the nucleation process of C-S-H. For example, some polymers can stabilize early-stage C-S-H globules, delaying their transformation into the more characteristic fibrillar or foil-like morphologies.[4]

  • Morphology: The presence of polymers can alter the morphology of C-S-H, influencing whether it forms as fine-grained, dense structures or more open, porous networks.[14][16]

2. What is the impact of polymers on the mechanical properties of C-S-H?

The effect of polymers on the mechanical properties of C-S-H is highly dependent on the type of polymer and its interaction with the C-S-H matrix.

  • Elastic Modulus: Some polymers, like hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS), can decrease the elastic modulus of C-S-H.[8][9] Conversely, other polymers, when well-integrated, can enhance the toughness and ductility of the C-S-H binder.[15][17]

  • Strength: The incorporation of polymers can lead to either an increase or decrease in compressive and flexural strength, depending on factors such as polymer type, dosage, and the resulting microstructure and porosity.[1][18]

  • Toughness and Ductility: Polymers can improve the toughness and ductility of the typically brittle C-S-H matrix by bridging microcracks and providing energy-dissipating mechanisms.[15][19]

3. Which characterization techniques are essential for studying polymer-modified C-S-H?

A multi-technique approach is typically necessary:

  • Isothermal Calorimetry: To study the heat of hydration and understand the effect of the polymer on the reaction kinetics.[5][6][7]

  • X-ray Diffraction (XRD): To identify the crystalline phases present and monitor the consumption of reactants and formation of products.[5][6][7]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To probe the chemical bonding and identify the functional groups of both the polymer and C-S-H.[5][6][7]

  • Thermogravimetric Analysis (TGA): To quantify the amounts of polymer, bound water, and calcium hydroxide (B78521) in the system.[5][6][7]

  • Electron Microscopy (SEM/TEM): To visualize the microstructure and morphology of the polymer-modified C-S-H.[4]

  • Atomic Force Microscopy (AFM): To investigate the nanoscale morphology and mechanical properties (e.g., elastic modulus) of the C-S-H surface.[8][9]

  • Solid-State Nuclear Magnetic Resonance (NMR): To provide detailed information about the local chemical environment and the degree of silicate (B1173343) polymerization in C-S-H.[10][11][20]

4. Can polymers be used to control the C/S ratio of synthetic C-S-H?

While polymers primarily influence the kinetics and morphology of C-S-H formation, they do not directly control the bulk calcium-to-silica (C/S) ratio of the final product, which is determined by the initial stoichiometry of the reactants.[5][6][7] However, polymers can affect the local distribution of ions at the nanoscale, potentially leading to variations in the C/S ratio within the microstructure. The morphology of C-S-H itself has been shown to be dependent on the C/S ratio.[14][21]

Data Presentation

Table 1: Influence of Polymers on the Elastic Modulus of C-S-H

Polymer TypeC-S-H TypePolymer ConcentrationChange in Average Elastic ModulusReference
Hydroxyl-terminated Polydimethylsiloxane (PDMS)Synthetic C-S-H50% by mass of silica (B1680970)Reduced by ~63.9% (from 30.2 GPa to 10.9 GPa)[8]
Poly(acrylamide-co-acrylic acid) (PAAm-co-PAA)Synthetic C-S-HNot specifiedIncreased temperature sensitivity of reactions, 83.3% higher activation energy[5][6][7]
Styrene-Butadiene Rubber (SBR)Synthetic C-S-HVariedReduction in elastic modulus, increase in strain at failure and ultimate strength[17][19]

Experimental Protocols

1. Synthesis of Polymer-Modified C-S-H (Direct Method)

This protocol is based on the synthesis described for C-S-H modified with poly(acrylamide-co-acrylic acid) (PAAm-co-PAA).[5][6][7]

  • Materials: Calcium oxide (CaO), fumed silica (SiO₂), the chosen polymer (e.g., PAAm-co-PAA), and deionized water.

  • Procedure:

    • Determine the desired Ca/Si molar ratio and polymer content (e.g., as a weight percentage of the cementitious materials).

    • Mix the CaO and SiO₂ powders thoroughly in a sealed container to prevent carbonation.

    • Prepare an aqueous solution of the polymer at the desired concentration.

    • Gradually add the powder mixture to the polymer solution while stirring vigorously to ensure a homogeneous suspension.

    • Seal the container and cure the mixture at a specific temperature (e.g., 25 °C) for the desired duration (e.g., 1, 7, 28 days).

    • At the end of the curing period, stop the hydration by solvent exchange (e.g., with isopropanol) and dry the sample (e.g., in a vacuum oven at a low temperature).

    • The resulting powder can then be used for characterization.

2. Characterization of Polymer-C-S-H Interaction using Isothermal Calorimetry

  • Objective: To measure the heat flow associated with C-S-H formation in the presence of a polymer and determine the effect on the reaction kinetics.

  • Apparatus: Isothermal calorimeter.

  • Procedure:

    • Accurately weigh the reactive powder (e.g., cement or a mixture of CaO and SiO₂) and the polymer solution separately.

    • Place the components inside the calorimeter, keeping them separate until the start of the experiment.

    • Allow the system to thermally equilibrate to the desired temperature.

    • Initiate the reaction by mixing the powder and the solution within the calorimeter.

    • Record the heat flow as a function of time until the reaction rate becomes negligible.

    • Integrate the heat flow curve to obtain the total heat of hydration.

    • Compare the heat flow profiles of samples with and without the polymer to evaluate the extent of acceleration or retardation.

Mandatory Visualization

Experimental_Workflow cluster_synthesis C-S-H Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Interpretation s1 Precursor Selection (CaO, SiO2, Polymer) s2 Mixing and Homogenization s1->s2 s3 Curing (Controlled Temperature and Time) s2->s3 s4 Hydration Stoppage and Drying s3->s4 c1 Kinetics (Isothermal Calorimetry) s4->c1 c2 Phase Analysis (XRD) s4->c2 c3 Chemical Structure (FTIR, Raman, NMR) s4->c3 c4 Microstructure (SEM, TEM) s4->c4 c5 Nanomechanical Properties (AFM) s4->c5 c6 Thermal Properties (TGA) s4->c6 a1 Quantify Hydration Products c1->a1 c2->a1 c3->a1 c4->a1 a2 Determine Mechanical Properties c4->a2 c5->a1 c5->a2 c6->a1 a3 Correlate Structure with Properties a1->a3 a2->a3

Caption: Experimental workflow for synthesis and characterization of polymer-modified C-S-H.

Polymer_Influence_Pathway cluster_effects Primary Interactions cluster_consequences Consequences on C-S-H Formation cluster_properties Resulting Properties polymer Polymer Addition adsorption Adsorption on Cement/C-S-H Surfaces polymer->adsorption chelation Complexation with Ca2+ ions polymer->chelation kinetics Altered Hydration Kinetics (Retardation/Acceleration) adsorption->kinetics chelation->kinetics nucleation Modified Nucleation and Growth kinetics->nucleation morphology Changed C-S-H Morphology nucleation->morphology mechanical Modified Mechanical Properties (Modulus, Strength, Toughness) morphology->mechanical porosity Altered Porosity morphology->porosity

Caption: Logical relationships of polymer influence on C-S-H formation and properties.

References

Technical Support Center: Troubleshooting Inconsistent Results in C-S-H Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of Calcium-Silicate-Hydrate (C-S-H). Inconsistent results are a frequent issue in C-S-H research due to its variable stoichiometry and poorly crystalline nature. This guide offers practical solutions and detailed protocols to enhance the reproducibility and accuracy of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: Why do my synthetic C-S-H batches show different characteristics despite using the same protocol?

A1: Reproducibility in C-S-H synthesis is highly sensitive to several factors. Even minor variations can lead to different C/S ratios, morphology, and degrees of polymerization. Key parameters to control meticulously include:

  • pH of the reaction: The pH significantly influences the C/S ratio and the incorporation of impurities.[1]

  • Reaction temperature: Temperature affects particle size, degree of polymerization, and can even lead to carbonation.

  • Mixing speed and duration: Inadequate mixing can result in localized inhomogeneities in the reactant concentrations.

  • Purity of reagents: The presence of impurities in calcium or silicate (B1173343) sources can alter the reaction kinetics and final product.

  • Atmospheric CO₂ exposure: C-S-H is susceptible to carbonation, which can alter its structure and introduce calcium carbonate phases. Conducting synthesis under a nitrogen atmosphere is recommended.

Q2: My XRD patterns for C-S-H consistently show broad, poorly defined peaks. How can I improve this?

A2: The inherently amorphous or nanocrystalline nature of C-S-H is the primary cause of broad XRD peaks. However, several experimental factors can be optimized to improve data quality:

  • Sample Preparation: Ensure the sample is finely and homogeneously ground to minimize preferred orientation of any minor crystalline phases.

  • Data Acquisition Parameters: Increase the scan time per step and use a smaller step size to improve the signal-to-noise ratio.

  • Instrument Settings: Utilize a high-intensity X-ray source if available. Consider using advanced techniques like Pair Distribution Function (PDF) analysis for a more detailed look at the local atomic structure.

Q3: I am observing charging effects and beam damage when imaging my C-S-H samples with SEM. What can I do to prevent this?

A3: C-S-H is an insulating material, which makes it prone to charging under the electron beam. Beam damage can also occur, especially at high magnifications and accelerating voltages. To mitigate these issues:

  • Conductive Coating: Apply a thin, uniform coating of a conductive material such as gold, palladium, or carbon. This is the most common and effective solution.

  • Low-Voltage SEM: If available, operate the SEM at a lower accelerating voltage (e.g., 1-5 kV) to reduce beam penetration and charging.

  • Low-Vacuum or Environmental SEM (ESEM): These modes allow for imaging non-conductive samples without coating by introducing a small amount of gas into the chamber to dissipate the charge.

  • Beam Settings: Use a lower beam current and faster scan speeds to minimize the electron dose on the sample.

Q4: The interpretation of my FTIR spectra for C-S-H is challenging due to broad and overlapping bands. How can I get more meaningful information?

A4: The broadness of FTIR bands in C-S-H is due to its disordered structure and the presence of water in various states. For better interpretation:

  • Sample Preparation: Ensure the sample is thoroughly dried to minimize the broad O-H stretching and bending bands from adsorbed water, which can obscure other important peaks. The KBr pellet method is common, and it is crucial that the KBr is completely dry.

  • Spectral Deconvolution: Use curve-fitting software to deconvolute the broad Si-O stretching band (around 900-1100 cm⁻¹) into its constituent peaks, which can provide information about the different silicate species (Q¹, Q²).

  • Comparison with Standards: Compare your spectra with well-characterized C-S-H samples with known C/S ratios and silicate structures.

Q5: My 29Si MAS NMR spectra of C-S-H have a low signal-to-noise ratio and broad peaks. How can I improve the spectral quality?

A5: 29Si has a low natural abundance and a long spin-lattice relaxation time, which can make acquiring high-quality NMR spectra of C-S-H challenging. To improve your results:

  • Increase the Number of Scans: A significantly higher number of scans is often necessary to improve the signal-to-noise ratio.

  • Optimize Recycle Delay: The recycle delay should be set to at least 5 times the longest T1 relaxation time of the silicon nuclei in your sample to ensure full relaxation and quantitative results.

  • Cross-Polarization (CP): Use a CP-MAS experiment to enhance the signal from silicon nuclei that are in close proximity to protons.

  • High Magnetic Field: If accessible, use a spectrometer with a higher magnetic field strength to improve spectral resolution and sensitivity.

Troubleshooting Guides

Issue 1: Inconsistent C/S Ratios in Synthesized C-S-H
Symptom Possible Causes Troubleshooting Steps
Variable Ca/Si ratio between batches Inaccurate initial stoichiometry of reactants.1. Precisely weigh all reactants using a calibrated analytical balance.2. Use high-purity calcium and silicon sources.
Inhomogeneous mixing of reactants.1. Ensure vigorous and consistent stirring throughout the synthesis.2. For co-precipitation, add the titrant slowly and at a constant rate.
Fluctuations in reaction pH.1. Continuously monitor the pH of the reaction mixture.2. Use a pH-stat or add acid/base dropwise to maintain a constant pH.
Carbonation of the sample.1. Perform the synthesis and subsequent handling under a nitrogen or argon atmosphere.2. Use decarbonated water for the synthesis.
Issue 2: Poor Quality X-ray Diffraction (XRD) Data
Symptom Possible Causes Troubleshooting Steps
Very broad, featureless "hump" Amorphous nature of C-S-H.1. Increase data collection time per step.2. Use a smaller step size.3. Consider Pair Distribution Function (PDF) analysis for short-range order information.
Presence of sharp, unexpected peaks Contamination with crystalline phases (e.g., calcite, portlandite).1. Review synthesis procedure for potential sources of contamination.2. Ensure proper storage to prevent carbonation.3. Use phase identification software to identify the crystalline impurities.
Noisy data Insufficient X-ray counts.1. Increase the scan time.2. Use a more powerful X-ray source if available.
Issue 3: Artifacts in Scanning Electron Microscopy (SEM) Images
Symptom Possible Causes Troubleshooting Steps
Bright areas, image drift, or distorted images Sample charging due to poor conductivity.1. Apply a thin, even conductive coating (e.g., Au, C).2. Use low vacuum or environmental SEM (ESEM) mode.3. Reduce the accelerating voltage and beam current.
Cracking or "bubbling" of the sample surface Beam damage or dehydration of the sample under vacuum.1. Reduce the accelerating voltage and beam current.2. Use a cryo-SEM stage to image the sample in a frozen-hydrated state.3. For ESEM, control the water vapor pressure in the chamber to maintain sample hydration.
Poor image resolution Improper focus or astigmatism.1. Carefully focus the image at high magnification on a small feature.2. Correct for astigmatism at high magnification.

Experimental Protocols

C-S-H Synthesis via Co-precipitation

This protocol describes a common method for synthesizing C-S-H with a controlled C/S ratio.

Materials:

Procedure:

  • Prepare separate aqueous solutions of calcium nitrate and sodium silicate with the desired molar concentrations in decarbonated water.

  • In a three-necked flask under a nitrogen atmosphere, add the sodium silicate solution.

  • While stirring vigorously, slowly add the calcium nitrate solution to the sodium silicate solution using a peristaltic pump or burette at a constant rate.[2]

  • Continuously monitor the pH of the suspension. Maintain a constant pH (typically between 11 and 13) by adding a solution of NaOH or HNO₃ as needed.[2]

  • After the addition is complete, continue stirring the suspension for a specified period (e.g., 24 hours) to allow the reaction to equilibrate.

  • Filter the resulting precipitate using a Buchner funnel and wash it several times with decarbonated water to remove any soluble byproducts.

  • Dry the collected C-S-H sample. Common methods include oven drying at a low temperature (e.g., 60 °C), vacuum drying, or freeze-drying. The choice of drying method can influence the microstructure of the final product.[3]

X-Ray Diffraction (XRD) Analysis of C-S-H

Instrumentation:

  • Powder X-ray diffractometer with a copper (Cu) Kα radiation source.

Sample Preparation:

  • Grind the dried C-S-H sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of particles.

  • Mount the powdered sample onto a low-background sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

Data Collection:

  • Set the 2θ scan range typically from 5° to 70°.

  • Use a step size of 0.02° and a scan speed that allows for sufficient data collection time per step (e.g., 1-2 seconds/step).

  • If quantitative analysis is desired, mix a known amount of an internal standard (e.g., corundum, ZnO) with the sample before data collection.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) of C-S-H

Instrumentation:

  • Scanning Electron Microscope equipped with Secondary Electron (SE) and Backscattered Electron (BSE) detectors, and an EDS system.

Sample Preparation:

  • Mount a small amount of the C-S-H powder onto an aluminum stub using double-sided carbon tape.

  • For imaging cross-sections of bulk material, the sample can be embedded in epoxy resin, polished to a fine finish, and then carbon-coated.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., 5-10 nm of gold or carbon) to prevent charging.

Imaging and Analysis:

  • Insert the sample into the SEM chamber and pump down to the required vacuum.

  • Start with a low magnification to get an overview of the sample and locate areas of interest.

  • Use the SE detector to visualize the surface topography and morphology of the C-S-H particles.

  • Use the BSE detector to obtain compositional contrast, which can help differentiate C-S-H from other phases like unreacted silica (B1680970) or calcium hydroxide.

  • Perform EDS analysis on specific points or map the elemental distribution over a larger area to determine the local Ca/Si ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy of C-S-H

Instrumentation:

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry both the C-S-H sample and potassium bromide (KBr) powder in an oven to remove any adsorbed water.

  • In an agate mortar, mix a small amount of the C-S-H sample (approx. 1 mg) with about 100-200 mg of dry KBr.

  • Grind the mixture to a very fine, homogeneous powder.

  • Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

Data Collection:

  • Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Place the sample pellet in the spectrometer's sample holder.

  • Collect the sample spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • The final spectrum is presented in absorbance or transmittance mode after automatic background subtraction.

29Si Magic-Angle Spinning Nuclear Magnetic Resonance (MAS NMR) Spectroscopy of C-S-H

Instrumentation:

  • Solid-state NMR spectrometer with a magic-angle spinning probe.

Sample Preparation:

  • Pack the powdered C-S-H sample into a zirconia rotor (typically 4 mm or 7 mm diameter).

  • Ensure the sample is packed tightly and symmetrically to ensure stable spinning at the magic angle.

Data Collection:

  • Tune the probe to the 29Si frequency.

  • Set the magic-angle spinning speed (typically 5-10 kHz).

  • Use a single-pulse experiment with high-power proton decoupling.

  • Set the recycle delay to be at least 5 times the longest 29Si T1 relaxation time to obtain quantitative data.

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • The chemical shifts are typically referenced to an external standard like tetramethylsilane (B1202638) (TMS).

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Inconsistent C-S-H Characterization cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Data Analysis Stage start Inconsistent Characterization Results check_synthesis Review Synthesis Protocol (pH, Temp, Purity, Mixing) start->check_synthesis re_synthesize Re-synthesize with Tight Parameter Control check_synthesis->re_synthesize Identify Deviation check_prep Review Sample Preparation check_synthesis->check_prep No Deviation re_synthesize->check_prep check_params Review Instrument Parameters check_prep->check_params re_characterize Re-characterize Sample check_params->re_characterize Identify Issue check_analysis Review Data Processing & Interpretation check_params->check_analysis No Issue re_characterize->check_analysis re_analyze Re-analyze Data check_analysis->re_analyze Identify Error end Consistent Results check_analysis->end No Error, Inherent Variability re_analyze->end

Caption: A flowchart for troubleshooting inconsistent C-S-H characterization results.

Carbonation_Effects Effect of Carbonation on C-S-H Characterization cluster_xrd XRD Analysis cluster_ftir FTIR Analysis cluster_sem SEM/EDS Analysis csh Pristine C-S-H carbonation Exposure to CO₂ csh->carbonation xrd_pristine Broad C-S-H peaks csh->xrd_pristine ftir_pristine Dominant Si-O stretch (~970 cm⁻¹) csh->ftir_pristine sem_pristine Homogeneous morphology Consistent C/S ratio csh->sem_pristine carbonated_csh Carbonated C-S-H (Lower C/S ratio, increased porosity) carbonation->carbonated_csh xrd_carbonated Broad C-S-H peaks + Sharp Calcite peaks carbonated_csh->xrd_carbonated ftir_carbonated Si-O stretch shifts + Appearance of CO₃²⁻ bands (~1420, 875 cm⁻¹) carbonated_csh->ftir_carbonated sem_carbonated Presence of distinct CaCO₃ crystals Variable C/S ratio carbonated_csh->sem_carbonated

Caption: The impact of carbonation on various C-S-H characterization techniques.

References

Technical Support Center: Refining Drying Methods for C-S-H Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical process of drying Calcium-Silicate-Hydrate (C-S-H) samples. Proper drying is essential for accurate microstructural analysis, and this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the drying of C-S-H samples.

ProblemPossible CausesSuggested Solutions
Significant sample cracking and shrinkage. High Capillary Stress: Rapid removal of water from the pore structure, especially during oven drying, creates strong capillary forces that can collapse the delicate C-S-H microstructure.[1][2]- Employ a gentler drying method: Consider freeze-drying or critical point drying, which avoid the liquid-vapor interface that causes surface tension. - Solvent Exchange: Replace water with a solvent that has a lower surface tension, such as isopropanol (B130326) or ethanol (B145695), before drying.[3] This reduces the capillary forces during evaporation.
Altered C-S-H morphology observed under SEM. Dehydration and Restructuring: High temperatures, as used in oven drying, can remove not only free water but also interlayer and chemically bound water from the C-S-H structure, leading to irreversible changes in its morphology.[1][3]- Avoid high temperatures: Use drying methods that operate at or below ambient temperature, such as freeze-drying or vacuum drying at a low temperature. - Solvent exchange followed by vacuum drying: This can be a good compromise to remove water without excessive heat.
Formation of new, unexpected crystalline phases. Carbonation: Exposure of the sample to atmospheric CO2 during drying or storage can lead to the carbonation of calcium hydroxide (B78521) (portlandite) and even the C-S-H phase itself.[1] Solvent Interaction: Some solvents, like acetone, can react with the cementitious phases.[3]- Work in a CO2-free environment: When possible, handle and dry samples in a nitrogen-purged glovebox or desiccator. - Choose an inert solvent: Isopropanol is generally considered to be more inert with cementitious phases than methanol (B129727) or acetone.[1]
Low surface area measurements (e.g., via BET). Pore Collapse: Aggressive drying methods can cause the collapse of the nanoporous structure of C-S-H, leading to a reduction in the measurable surface area.- Critical Point Drying: This method is considered the gold standard for preserving the pore structure and obtaining high surface area measurements. - Freeze-Drying: While some structural damage can occur due to ice crystal formation, it is generally better at preserving the pore structure than oven drying.
Inconsistent or non-reproducible results. Variability in Sample Preparation: Inconsistent drying times, temperatures, or solvent exchange procedures can lead to significant variations in the final sample microstructure.- Standardize your protocol: Ensure that all parameters of the chosen drying method are kept consistent between samples. - Document everything: Keep detailed records of your drying procedure for each sample to help identify potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor to consider when choosing a drying method for C-S-H?

A1: The most critical factor is the preservation of the C-S-H microstructure. Different analytical techniques have different sensitivities to drying-induced artifacts. For instance, techniques aimed at characterizing the pore structure and surface area, such as gas sorption or high-resolution electron microscopy, require methods that minimize microstructural damage, like critical point drying or freeze-drying. For simple compositional analysis, a less gentle method might be acceptable, but caution is always advised.[1][3]

Q2: How does oven drying affect C-S-H samples?

A2: Oven drying, particularly at temperatures around 105°C, is a harsh method. It removes not only the free pore water but also adsorbed and interlayer water from the C-S-H gel. This leads to significant shrinkage, cracking, and a densification of the C-S-H structure due to high capillary stresses.[1][2][3] It can also lead to the decomposition of other hydrate (B1144303) phases like ettringite.[3]

Q3: What are the advantages and disadvantages of freeze-drying (lyophilization)?

A3: The main advantage of freeze-drying is that it avoids the damaging effects of surface tension by sublimating the water from a solid to a gaseous state. This generally results in better preservation of the pore structure compared to oven drying. However, the formation of ice crystals during the freezing step can still cause some mechanical damage to the microstructure.[4]

Q4: When is solvent exchange a suitable method?

A4: Solvent exchange is a valuable intermediate step before a final drying process (like air or vacuum drying). By replacing water with a solvent that has a lower surface tension (e.g., isopropanol), the capillary forces that cause shrinkage and cracking are significantly reduced.[3] It is crucial to use a solvent that is inert to the cementitious phases.

Q5: What is critical point drying and when should it be used?

A5: Critical point drying is a technique that brings a liquid (typically liquid CO2 that has replaced the pore water via solvent exchange) to its critical point, where the distinction between liquid and gas disappears.[5][6][7] This eliminates the liquid-vapor interface and thus the surface tension, resulting in excellent preservation of the sample's delicate pore structure.[5][6] It is the preferred method for high-resolution imaging of the C-S-H nanostructure.[8][9]

Data Presentation: Comparison of Drying Methods

The following table summarizes the qualitative and quantitative effects of different drying methods on C-S-H samples.

Drying MethodPrincipleEffect on MicrostructureSurface AreaPorosity
Oven Drying (105°C) Evaporation of water at elevated temperature.Severe shrinkage, cracking, and densification of C-S-H.[1][3]Significantly ReducedAppears higher due to coarsening of pores.[3]
Freeze-Drying (Lyophilization) Sublimation of frozen water under vacuum.Good preservation of pore structure, but potential for damage from ice crystal formation.[4]Generally higher than oven drying.Well-preserved.
Solvent Exchange Replacement of water with a low surface tension solvent prior to evaporation.Reduced shrinkage and cracking compared to direct oven drying.[3]Higher than oven drying.Well-preserved.
Critical Point Drying Transitioning a fluid from liquid to gas at its critical point, avoiding surface tension.Excellent preservation of the delicate pore structure with minimal shrinkage.[5][6][7]Highest values, closest to the native state.Best preservation of original porosity.

Experimental Protocols

Oven Drying
  • Place the C-S-H sample in a suitable container.

  • Set the oven to the desired temperature (e.g., 60°C for gentle drying or 105°C for complete water removal, though the latter is more damaging).

  • Dry the sample for a predetermined period (e.g., 24 hours) or until a constant weight is achieved.

  • Allow the sample to cool to room temperature in a desiccator to prevent rehydration and carbonation.

Freeze-Drying (Lyophilization)
  • Rapidly freeze the C-S-H sample by immersing it in liquid nitrogen or placing it in a freezer at a very low temperature (-80°C).

  • Place the frozen sample in the freeze-dryer chamber.

  • Start the freeze-drying process, which involves applying a high vacuum.

  • The water in the sample will sublimate (turn directly from a solid to a gas).

  • Continue the process until all the ice has sublimated, which can take several hours to days depending on the sample size.[10]

Solvent Exchange
  • Immerse the hydrated C-S-H sample in an excess of a chosen solvent (e.g., isopropanol or ethanol).

  • Allow the sample to soak for a sufficient period to ensure complete replacement of the pore water. This may involve several changes of the solvent over a period of days.[11]

  • After the final solvent exchange, the sample can be dried by gentle heating, vacuum, or simply allowing the solvent to evaporate in a controlled environment (e.g., a fume hood or desiccator).

Critical Point Drying
  • Perform a solvent exchange as described above, typically with ethanol or acetone.

  • Place the solvent-exchanged sample into the pressure chamber of the critical point dryer.

  • Flush the chamber with liquid CO2 to replace the intermediate solvent. This is typically done multiple times to ensure complete replacement.[5][6]

  • Seal the chamber and slowly heat it to above the critical temperature of CO2 (31°C). The pressure will rise above the critical pressure (1072 psi).[7]

  • Once the critical point is passed, the CO2 is in a supercritical state.

  • Slowly vent the chamber to release the supercritical CO2 as a gas, leaving behind a dry sample with a well-preserved microstructure.[5]

Visualizations

Experimental_Workflow_Oven_Drying start Hydrated C-S-H Sample oven Place in Oven (e.g., 105°C) start->oven dry Dry until Constant Weight oven->dry cool Cool in Desiccator dry->cool end Dried C-S-H Sample cool->end

Caption: Workflow for Oven Drying of C-S-H Samples.

Experimental_Workflow_Freeze_Drying start Hydrated C-S-H Sample freeze Rapid Freezing (e.g., Liquid Nitrogen) start->freeze vacuum Place in Freeze-Dryer (High Vacuum) freeze->vacuum sublimate Sublimation of Ice vacuum->sublimate end Dried C-S-H Sample sublimate->end

Caption: Workflow for Freeze-Drying of C-S-H Samples.

Experimental_Workflow_Solvent_Exchange start Hydrated C-S-H Sample immerse Immerse in Solvent (e.g., Isopropanol) start->immerse soak Soak and Replace Solvent immerse->soak evaporate Evaporate Solvent (Air/Vacuum) soak->evaporate end Dried C-S-H Sample evaporate->end

Caption: Workflow for Solvent Exchange Drying of C-S-H Samples.

Experimental_Workflow_Critical_Point_Drying cluster_prep Preparation cluster_cpd Critical Point Drying start Hydrated C-S-H Sample solvent_exchange Solvent Exchange (e.g., Ethanol) start->solvent_exchange load Load into CPD Chamber solvent_exchange->load flush Flush with Liquid CO2 load->flush heat_pressurize Heat & Pressurize to Supercritical State flush->heat_pressurize vent Slowly Vent Gas heat_pressurize->vent end Dried C-S-H Sample vent->end

Caption: Workflow for Critical Point Drying of C-S-H Samples.

References

Technical Support Center: Controlling the Morphology of Synthetic C-S-H Particles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for controlling the morphology of synthetic Calcium-Silicate-Hydrate (C-S-H) particles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for controlling C-S-H particle morphology?

A1: The primary parameters that dictate the final morphology of synthetic C-S-H particles are the initial Calcium-to-Silica (Ca/Si or C/S) molar ratio, reaction temperature, curing time, and the presence of chemical admixtures or additives.[1] The C/S ratio is particularly influential, often determining whether the resulting particles are fibrillar, foil-like, or reticular.[1]

Q2: How does the Ca/Si ratio specifically affect C-S-H morphology?

A2: Generally, as the Ca/Si ratio increases, the morphology of C-S-H tends to transform from sheet-like or foil-like structures to more elongated, fibrillar, or reticular fiber networks.[1] Lower C/S ratios often result in a higher degree of polymerization of the silicate (B1173343) chains, which is associated with different morphologies compared to the shorter silicate chains found at higher C/S ratios.[1][2] For instance, one study showed that as the C/S ratio increased, the morphology varied from sheet shapes to long reticular fibers.[1]

Q3: What is the difference between C-S-H synthesized via co-precipitation versus a hydrothermal method?

A3: Both are common methods for synthesizing C-S-H.[3]

  • Co-precipitation (or double decomposition) involves mixing aqueous solutions of calcium and silicate salts at room temperature, leading to a rapid precipitation of C-S-H.[3][4] This method is often used to produce nano-sized C-S-H particles.[3]

  • Hydrothermal synthesis involves reacting calcium oxide (or hydroxide) and a silica (B1680970) source in water under elevated temperature and pressure in a sealed autoclave.[1][3] This method is often more favorable for producing more crystalline C-S-H phases like Tobermorite or Xonotlite.[1][5]

Q4: Can additives be used to modify C-S-H morphology?

A4: Yes, various additives can influence C-S-H morphology. Ultrafine additives can act as nucleation sites, affecting the structure and adhesion of the resulting C-S-H.[6][7] For example, the presence of nanosilica can promote the formation of hydration products on its surface.[6] Other additives like carbon nanotubes can serve as templates, influencing the geometry of the hardened cement paste.[7] The incorporation of ions like aluminum or iron can also alter the C-S-H structure and morphology.[8]

Q5: What are the common techniques for characterizing C-S-H particle morphology?

A5: The most common and direct methods for visualizing and characterizing C-S-H morphology are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[1][9] These techniques provide high-resolution images of the particle shapes and sizes. Additionally, X-ray Diffraction (XRD) is used to assess the crystallinity of the C-S-H, as amorphous or poorly crystalline structures are common and result in broad, ill-defined peaks.[10] 29Si Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for understanding the silicate chain structure, which is closely linked to morphology.[2][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
XRD pattern shows only broad, amorphous humps, but a crystalline phase was expected. The reaction temperature and/or time may be insufficient for crystallization. Hydrothermal methods, for example, often require elevated temperatures to yield crystalline C-S-H.[1][3]Increase the reaction temperature or prolong the curing/reaction time. Verify that the synthesis method chosen (e.g., room temperature precipitation) is suitable for forming crystalline phases.
The resulting morphology is foil-like, but a fibrillar structure was desired. The Ca/Si ratio is likely too low. Higher Ca/Si ratios are known to promote the formation of fibrillar or fibrous network morphologies.[1][9]Increase the initial Ca/Si molar ratio in your precursor mixture. A ratio above ~1.2-1.5 often favors fibrillar structures.[1][11]
The resulting morphology is fibrillar, but a foil-like/sheet-like structure was desired. The Ca/Si ratio is likely too high. Lower Ca/Si ratios are associated with sheet-like or foil-like morphologies.[1][9]Decrease the initial Ca/Si molar ratio. Ratios around 0.8-1.0 are more likely to produce foil-like or sheet-like particles.[1][2]
Particles are heavily agglomerated, making characterization difficult. C-S-H particles, especially at the nanoscale, have a high surface energy and tend to agglomerate. The pH of the solution can also influence particle clustering.[1]Use ultrasonication to disperse the particles in a suitable solvent (e.g., ethanol) before analysis.[3] Consider using a dispersant or surfactant during synthesis, such as a polycarboxylate ether (PCE).[3]
The final product contains unreacted precursors (e.g., Ca(OH)₂ or SiO₂). The reaction may be incomplete due to insufficient mixing, time, or temperature. The stoichiometry may also be incorrect.Ensure vigorous and continuous mixing during the reaction to promote homogeneity.[12][13] Extend the reaction time or increase the temperature (if using a hydrothermal method). Re-verify the calculations for precursor amounts.

Data Presentation: Synthesis Parameters vs. Morphology

The following tables summarize quantitative data on the relationship between key synthesis parameters and the resulting C-S-H morphology.

Table 1: Effect of Ca/Si Molar Ratio on C-S-H Morphology

Initial Ca/Si RatioSynthesis MethodTemperatureResulting MorphologyAdditional Notes
0.7Reaction of CaO, SiO₂, H₂ORoom Temp.N/A (Stiffer material)Nanoindentation showed a higher elastic modulus compared to a 1.5 ratio.[12]
0.8Hydrothermal180 °CFibrous Network (Optimal for adsorption)Co-grinding of waste-derived precursors was used.[1]
1.0Hydrothermal180 °CWell-ordered tobermorite/xonotlite structure with a high surface area and fibrous network.[1]This ratio was found to be optimal for producing adsorbents.[1]
1.0 - 1.7HydrothermalN/AMorphology varied from sheet shapes to long reticular fibers as the C/S ratio increased.[1]A higher C/S ratio was also found to decrease the polymerization of silica tetrahedra.[1]
≥ 28d CuringReaction in SolutionRoom Temp.Leaf-like structure observed.[2]This was for a sample with an initial C/S ratio of 1.0.[2]
HighN/AN/ATransforms from platelike to long fibrous networks.[1]A higher Ca/Si ratio reduces the degree of polymerization of silica tetrahedra.[1]

Experimental Protocols

Protocol 1: Synthesis of C-S-H by Direct Reaction (Slurry Method)

This protocol is a generalized method based on the direct reaction of calcium oxide and fumed silica in water at room temperature.[12][13]

Materials:

  • Calcium Oxide (CaO) - Note: CaO can be freshly prepared by calcining Calcium Carbonate (CaCO₃) at 950 °C for 24 hours.[12][13]

  • Fumed Silica (SiO₂)

  • Deionized, CO₂-free water

  • Nitrogen gas supply

  • Sealed reaction vessel with a magnetic stirrer

Procedure:

  • Preparation: All powder handling should be performed in a glove box or dry box under a nitrogen atmosphere to prevent carbonation of the CaO.[13]

  • Precursor Calculation: Calculate the required masses of CaO and SiO₂ to achieve the desired Ca/Si molar ratio. For example, for a C/S ratio of 1.5, you would use approximately 44.9 g of CaO for every 30 g of SiO₂.[13]

  • Mixing: In the sealed reaction vessel, add the deionized water. While stirring vigorously, slowly add the pre-weighed CaO and SiO₂ powders to create a slurry. A typical water-to-solids ratio can be high to ensure proper mixing.

  • Reaction: Seal the vessel, ensuring a nitrogen atmosphere is maintained. Continue to mix the slurry continuously at a constant speed for an extended period, typically 7 days, to allow the reaction to proceed to completion.[12][13]

  • Washing & Filtration: After the reaction period, transfer the slurry to a filtration system (e.g., a Büchner funnel connected to a vacuum). Wash the product several times with deionized water to remove any unreacted ions, followed by a solvent like ethanol (B145695) or acetone (B3395972) to remove the water.

  • Drying: Dry the resulting C-S-H gel/powder. A common method is to dry under a nitrogen flow or in a vacuum desiccator containing a drying agent (e.g., saturated Lithium Chloride solution for 11% RH) for several days to weeks until a constant weight is achieved.[12][13]

  • Characterization: The dried powder is now ready for characterization using techniques such as XRD, SEM, and TEM.

Visualizations

Logical Relationships in C-S-H Morphology Control

Morphology_Control cluster_params Synthesis Parameters cluster_structure Intermediate Properties cluster_morphology Resulting Morphology CS_Ratio Ca/Si Molar Ratio Polymerization Silicate Polymerization CS_Ratio->Polymerization Higher ratio decreases polymerization Foil Foil-like / Sheet-like CS_Ratio->Foil Low Ratio (~0.8) Fibrillar Fibrillar / Needle-like CS_Ratio->Fibrillar High Ratio (>1.2) Temp Temperature Crystallinity Crystallinity Temp->Crystallinity Higher temp. increases crystallinity Additives Additives (e.g., Al, Organics) Additives->Crystallinity Time Curing Time Time->Crystallinity Longer time increases crystallinity Polymerization->Foil High polymerization favors foils Polymerization->Fibrillar Low polymerization favors fibrils Crystallinity->Fibrillar e.g., Tobermorite

Caption: Key parameters influencing C-S-H nanostructure and final morphology.

General Experimental Workflow for C-S-H Synthesis

Synthesis_Workflow start Start: Define Target (C/S Ratio, Morphology) precursors 1. Precursor Preparation (e.g., Calcine CaCO₃ to CaO) - Work under N₂ atmosphere start->precursors mixing 2. Mix Precursors in Water (CaO, SiO₂, H₂O) - Continuous stirring precursors->mixing reaction 3. Reaction / Curing - Sealed vessel - e.g., 7 days at room temp. mixing->reaction filtration 4. Filtration & Washing - Remove excess water/ions - Solvent exchange (optional) reaction->filtration drying 5. Drying - Under N₂ or vacuum - e.g., 11% RH until constant weight filtration->drying characterization 6. Characterization (SEM, TEM, XRD, NMR) drying->characterization finish End: C-S-H Powder characterization->finish

Caption: A typical workflow for the laboratory synthesis of C-S-H particles.

References

Technical Support Center: Overcoming Agglomeration of C-S-H Nanoparticles in Suspension

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Calcium-Silicate-Hydrate (C-S-H) nanoparticle agglomeration in suspension.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Visible Aggregates or Sedimentation in the C-S-H Suspension

Possible Cause: High surface energy of C-S-H nanoparticles leads to strong van der Waals attractive forces, causing them to clump together and settle out of the suspension.[1][2]

Solutions:

  • Sonication: Apply ultrasonic energy to break apart existing agglomerates. This is often the first and most immediate step to redisperse particles.[1][3][4][5] The optimal sonication time and power should be determined experimentally for your specific system.[3]

  • Use of Stabilizers/Dispersants: Introduce chemical agents that prevent re-agglomeration through electrostatic or steric hindrance.[2][3][6]

    • Electrostatic Stabilization: Utilizes charged molecules that adsorb to the nanoparticle surface, creating repulsive forces between particles.[3] Inorganic electrolytes like sodium silicate (B1173343) can be used.[2]

    • Steric Stabilization: Employs long-chain polymers that form a physical barrier around the nanoparticles, preventing them from coming into close contact.[3][7] Polycarboxylate (PCE) and polysulfonate (PSE) polymers are effective for C-S-H.[8][9]

  • pH Adjustment: The pH of the suspension can significantly influence the surface charge of the nanoparticles and thus their stability.[3][10] Adjusting the pH away from the isoelectric point (IEP), where the net surface charge is zero, can enhance electrostatic repulsion. For C-S-H, a pH of around 11.7 has been found to be effective when using PCE stabilizers.[11]

  • Surface Modification: Covalently bonding molecules to the nanoparticle surface can provide long-term stability.[12][13] This can involve creating a core-shell structure, for instance by coating with silica (B1680970) (SiO2) or polymers like PVP or PEG.[2]

Issue 2: C-S-H Nanoparticle Suspension Agglomerates Over Time

Possible Cause: The initial dispersion method (e.g., sonication) may not provide long-term stability, or the chosen stabilizer is not effective under the storage conditions.

Solutions:

  • Optimize Stabilizer Concentration: Too little stabilizer will not provide adequate surface coverage, while too much can lead to depletion flocculation.[3] A concentration optimization study is recommended.

  • Select a Different Stabilizer: The effectiveness of a stabilizer can depend on the solvent, temperature, and the specific surface chemistry of the C-S-H nanoparticles.[6] Consider switching between different types of polymers (e.g., PCE vs. PSE) or surfactants.[6][8]

  • Combine Stabilization Methods: Employing both electrostatic and steric stabilization (electrosteric stabilization) can offer enhanced stability.[3]

  • Control Storage Conditions: Minimize exposure to conditions that can destabilize the suspension, such as temperature fluctuations or changes in pH due to atmospheric CO2 absorption (carbonation).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of C-S-H nanoparticle agglomeration?

A1: C-S-H nanoparticles have a high surface area-to-volume ratio, resulting in high surface energy. To minimize this energy, they tend to agglomerate.[11][14] This process is driven by attractive van der Waals forces between the particles.

Q2: How can I tell if my C-S-H nanoparticles are agglomerated?

A2: Agglomeration can be observed visually as cloudiness, sedimentation, or the formation of visible particulates in the suspension. For a quantitative assessment, techniques like Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic diameter of the particles in suspension. An increase in the average particle size over time is an indication of agglomeration. Transmission Electron Microscopy (TEM) can also be used to directly visualize the morphology and aggregation state of the nanoparticles.[3][11]

Q3: What is the difference between electrostatic and steric stabilization?

A3:

  • Electrostatic stabilization involves creating a net electrical charge on the surface of the nanoparticles.[3] This causes the particles to repel each other, preventing them from getting close enough to agglomerate. The effectiveness of this method is often assessed by measuring the zeta potential of the suspension.[3]

  • Steric stabilization involves the adsorption of large molecules, typically polymers, onto the nanoparticle surface.[3] These molecules create a physical barrier that prevents the particles from coming into direct contact.[6][7]

Q4: Which stabilizers are recommended for C-S-H nanoparticles?

A4: Polycarboxylate (PCE) and polysulfonate (PSE) polymers have been shown to be effective stabilizers for C-S-H nanoparticles, often used during the synthesis process (co-precipitation).[8][9][15][16] Amino acids have also been explored as stabilizers.[17] The choice of stabilizer can influence the final particle size and properties of the C-S-H.[8]

Q5: How does sonication help in dispersing C-S-H nanoparticles?

A5: Sonication uses high-frequency sound waves to create cavitation bubbles in the liquid. The collapse of these bubbles generates localized high-energy shockwaves that can break apart nanoparticle agglomerates.[4][18] It is a physical method for achieving a more uniform dispersion.[1][5]

Data Presentation

Table 1: Effect of Polymer Stabilizers on C-S-H Nanoparticle Size

StabilizerAverage Particle Size (nm)Reference
Polycarboxylate (PCE)82.6 - 589.9
Polysulfonate (PSE)Larger than PCE-stabilized particles[8]
C-S-H-PCE (MW: 88k)182.1
C-S-H-PCE (MW: 36k)230.7[11]

Table 2: Influence of Synthesis Parameters on C-S-H-PCE Nanoparticle Size

ParameterValueAverage Particle Size (nm)Reference
Reaction Temperature25 °C176.0[11]
Reaction Temperature35 °CLargest particle size[11]
Drip Flow Rate2.2 mL/minOptimal for strength enhancement[11]
Drip Flow Rate8.6 mL/minNegative effect on long-term strength[11]

Experimental Protocols

Protocol 1: Dispersion of Agglomerated C-S-H Nanoparticles using Sonication

  • Preparation: Prepare a dilute suspension of the C-S-H nanoparticles in the desired solvent.

  • Sonication:

    • If using a probe sonicator, immerse the tip into the suspension.[3]

    • If using a sonication bath, place the vessel containing the suspension in the bath.

  • Process: Sonicate the suspension for a predetermined duration (e.g., 15-30 minutes).[3] The optimal time and power should be determined experimentally for your specific nanoparticles and concentration.[3]

  • Post-Sonication: Immediately after sonication, use the suspension for your experiment or for characterization to minimize re-agglomeration.[3]

Protocol 2: Synthesis of Stabilized C-S-H Nanoparticles by Co-Precipitation with PCE

  • Solution Preparation:

    • Prepare an aqueous solution of a calcium salt (e.g., calcium nitrate (B79036) tetrahydrate).[11][16]

    • Prepare an aqueous solution of a silicate source (e.g., sodium metasilicate (B1246114) pentahydrate).[11][16]

    • Prepare a dilute solution of polycarboxylate (PCE) dispersant in deionized water.[11][16]

  • pH Adjustment: Adjust the pH of the PCE solution to approximately 10.0-11.0 using a sodium hydroxide (B78521) solution.[11]

  • Reaction:

    • Under high-speed stirring, slowly drip the calcium nitrate and sodium silicate solutions into the PCE solution.[11]

    • Maintain the pH of the reaction system at around 11.7 throughout the addition process.[11]

  • Aging: After the addition is complete, continue stirring the suspension at room temperature for a specified aging period to allow for the formation and stabilization of the C-S-H nanoparticles.[11]

  • Characterization: Characterize the resulting stabilized C-S-H nanoparticle suspension using techniques such as DLS for particle size analysis and TEM for morphology.[11]

Visualizations

experimental_workflow cluster_start Start: Agglomerated C-S-H Suspension cluster_dispersion Dispersion Methods cluster_stabilization_mechanisms Stabilization Mechanisms cluster_synthesis Alternative: In-situ Stabilization cluster_end End: Stable Suspension start Agglomerated C-S-H Nanoparticle Suspension sonication Physical Dispersion: Sonication start->sonication Break up agglomerates stabilizers Chemical Stabilization: Add Dispersants/Stabilizers start->stabilizers Prevent re-agglomeration coprecipitation Co-precipitation Synthesis with Polymer Stabilizers (e.g., PCE) start->coprecipitation Synthesize stable nanoparticles directly end Stable C-S-H Nanoparticle Suspension sonication->end Immediate use electrostatic Electrostatic Repulsion (Control pH, Zeta Potential) stabilizers->electrostatic steric Steric Hindrance (Polymer Coating) stabilizers->steric electrostatic->end steric->end coprecipitation->end

Caption: Workflow for overcoming C-S-H nanoparticle agglomeration.

stabilization_mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization a1 C-S-H a2 C-S-H a1->a2 b1 C-S-H +Polymer b2 C-S-H +Polymer b1->b2

Caption: Mechanisms of nanoparticle stabilization.

troubleshooting_flowchart start Start: C-S-H Suspension Shows Agglomeration q1 Is the suspension newly prepared or has it been stored? start->q1 action1 Apply Sonication to Re-disperse q1->action1 Newly Prepared action2 Add Stabilizer (e.g., PCE, Surfactant) q1->action2 Stored q2 Does it re-agglomerate quickly? action1->q2 q2->action2 Yes end_good Stable Suspension Achieved q2->end_good No q3 Is the stability still poor? action2->q3 action3 Optimize Stabilizer Concentration and/or Adjust pH q3->action3 Yes q3->end_good No action3->q3 Re-test action4 Consider a Different Stabilizer or Surface Modification action3->action4 If still unstable end_bad Re-evaluate Synthesis Protocol (Consider Co-precipitation) action4->end_bad

Caption: Troubleshooting flowchart for C-S-H agglomeration issues.

References

"strategies to accelerate the hydration of belite-rich cements using C-S-H seeds"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on strategies to accelerate the hydration of belite-rich cements using Calcium-Silicate-Hydrate (C-S-H) seeds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which C-S-H seeds accelerate the hydration of belite-rich cements?

A1: While it is often assumed that C-S-H seeds primarily accelerate the hydration of the main silicate (B1173343) phases (belite and alite), recent studies indicate a more complex mechanism. In many commercial cements, C-S-H seeding does not significantly accelerate the hydration rate of belite or alite directly[1][2][3]. Instead, the acceleration at very early ages is mainly attributed to the enhanced dissolution of sulphate and aluminate phases (like tricalcium aluminate, C₃A, and tetracalcium aluminoferrite, C₄AF)[1][2][3]. This leads to a more rapid crystallization of ettringite, which contributes to earlier setting and improved mechanical strength[1][3]. The seeds provide nucleation sites, not just for C-S-H from silicate hydration, but for various hydration products, shifting their formation into the pore space rather than solely on the surface of clinker grains.

Q2: What is a typical dosage for C-S-H seeds and what are the effects of varying the dosage?

A2: Typical dosages of C-S-H seeds range from 0.5% to 4.0% by weight of cement[4][5]. Increasing the seed dosage generally leads to a shorter induction period, a more pronounced main hydration peak in calorimetry, and higher early-age strength[6][7]. For example, increasing the dosage from 0% to 3.5% can decrease setting times and reduce porosity, while significantly increasing compressive strength at 3 days[4][7][8]. However, some studies suggest that at later stages, a very high dosage of C-S-H seeds might slightly compromise the degree of alite reaction[6]. An optimal dosage, often around 2-4%, is typically sought to balance performance and cost[5][7].

Q3: What are the common methods for synthesizing C-S-H seeds?

A3: The most common methods for synthesizing C-S-H seeds are:

  • Chemical Co-precipitation: This is a widely used method due to its simplicity, rapid reaction, and cost-effectiveness[9][10]. It typically involves mixing a calcium salt solution (e.g., calcium nitrate) with a silicate solution (e.g., sodium silicate).

  • Sol-Gel Process: This method offers good control over the particle size and properties of the C-S-H seeds[9][11].

  • Mechanochemical Synthesis: This approach uses grinding of raw materials like silica (B1680970) and lime to produce C-S-H seeds[11][12].

  • Wet Grinding: A simplified process where cement itself is wet-ground to create a stable C-S-H seed suspension, often with the help of a polycarboxylate ether (PCE) superplasticizer[13][14].

Q4: How do C-S-H seeds affect the long-term strength of belite cements?

A4: A key advantage of using C-S-H seeds is that the enhancement of early-age strength generally does not compromise, and can sometimes improve, later-age performance[1][2][15]. The improved microstructure, characterized by a more homogeneous distribution of hydration products and refined pore structure, contributes to sustained strength development[6][7]. Belite cements are known for low early strength but good long-term strength; C-S-H seeds help mitigate the early-age weakness without a negative trade-off[1][16].

Q5: Are powdered C-S-H seeds a viable alternative to suspensions?

A5: Yes, powdered C-S-H seeds are a viable and increasingly researched alternative. C-S-H seed suspensions, while effective, can be unstable and prone to precipitation over time[9][10]. They also have a high water content (often >80%), which increases transportation costs[9][10]. Powdered seeds, often produced by spray-drying a C-S-H/PCE suspension, offer a longer storage life and are more economical to transport[9]. While their immediate strengthening effect might be slightly lower than a fresh suspension, they still significantly enhance hydration and strength, making them a promising alternative[9][10].

Troubleshooting Guide

Issue / ObservationPotential CausesSuggested Solutions & Next Steps
Inconsistent or No Acceleration Effect Observed 1. Poor Seed Quality: Incorrect Ca/Si ratio, amorphous character, or large particle size of synthesized seeds.[11][16] 2. Seed Agglomeration: Poor dispersion in the cement paste prevents seeds from acting as nucleation sites.[9] 3. Cement Chemistry: The specific mineralogy of the belite-rich cement may react differently. C-S-H seeding is less effective in accelerating belite hydration compared to its effect on aluminate phases.[1][3] 4. Incorrect Dosage: Dosage may be too low to have a measurable effect.1. Characterize Seeds: Use XRD, SEM, and TGA to confirm the phase, morphology, and purity of your C-S-H seeds.[17] Synthesize seeds with varying Ca/Si ratios to find the optimal composition.[16] 2. Improve Dispersion: Use a polycarboxylate ether (PCE) superplasticizer during synthesis or when mixing seeds into the paste.[9][10] Apply ultrasonication to the seed suspension before adding it to the mix. 3. Analyze Cement: Perform a thorough characterization (e.g., Rietveld quantitative phase analysis) of your belite cement to understand its aluminate and sulphate content. The acceleration mechanism is linked to these phases.[3] 4. Optimize Dosage: Conduct a dosage-response study, testing a range from 0.5% to 4.0% by weight of cement.[7]
Agglomeration of C-S-H Seeds in Paste 1. High Specific Surface Area: Nanoparticles naturally tend to agglomerate to reduce surface energy.[9] 2. Inadequate Dispersant: Insufficient or incompatible dispersant (e.g., PCE) used. 3. Poor Mixing Protocol: Insufficient mixing energy or time to break down agglomerates.[1]1. In-situ Dispersant: Incorporate a PCE superplasticizer during the co-precipitation synthesis of the seeds to create a stable C-S-H/PCE nanocomposite.[9][10] 2. Two-Step Mixing: First, create a stable aqueous suspension of the C-S-H seeds with PCE, using high-shear mixing or sonication. Then, add this pre-dispersed suspension to the dry cement components.[1]
Unexpected Isothermal Calorimetry Results 1. Shifted Peaks: The main hydration peak shifting to an earlier time is the expected result of acceleration.[7] 2. Reduced Total Heat: At later ages, high seed dosages may slightly reduce the total extent of the alite/belite reaction, which could be reflected in the cumulative heat.[6] 3. Interaction with Other Admixtures: Superplasticizers or other admixtures can interact with the seeds, altering the hydration kinetics.1. Confirm Acceleration: An earlier and higher heat flow peak is a primary indicator of successful acceleration.[6] 2. Analyze Degree of Hydration: Use TGA to measure bound water and portlandite (CH) content at different time points to correlate with heat release. Note that seeding may lead to lower CH content as it favors C-S-H precipitation.[1] 3. Isolate Variables: Run control experiments with each admixture separately before testing them in combination with C-S-H seeds to understand potential synergistic or antagonistic effects.
Difficulty Synthesizing Stable C-S-H Suspensions 1. Precipitation/Settling: The synthesized C-S-H/PCE suspension is known to be unstable over time.[9][10] 2. Incompatible PCE: The molecular structure of the PCE may not be optimal for stabilizing the C-S-H particles.1. Use Fresh Suspensions: For maximum effectiveness, use the synthesized suspension shortly after preparation. 2. Convert to Powder: Consider spray-drying the suspension to create a stable powder form for long-term storage and use.[9][10] 3. Optimize PCE: Experiment with different types of PCE superplasticizers that have varying charge densities and side-chain lengths to improve steric/electrostatic stabilization.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effect of C-S-H seeds.

Table 1: Effect of C-S-H Seed Dosage on 3-Day Compressive Strength and Porosity of Cement Pastes

C-S-H Seed Dosage (% by cement weight)Compressive Strength (MPa)Open Porosity (%)Data Source(s)
0% (Control)20.715.5[4][7][8]
3.0%31.3-[7]
3.5%-10.9[4][7][8]

Table 2: Effect of C-S-H Seeding on Early Age Hydration Kinetics and Strength (Portland Cement, w/c = 0.50)

| Admixture (2 wt%) | 1-Day Compressive Strength (MPa) | Time to Main Heat Flow Peak (hours) | Cumulative Heat at 24h (J/g) | Data Source(s) | | :--- | :--- | :--- | :--- | | None (Control) | 15 | ~10-12 | ~180 |[1][2] | | C-S-H Seeds (XS130) | 24 | ~8-9 | ~220 |[1][2] | | C-S-H Seeds (STE53) | 22 | ~8-9 | ~210 |[1][2] |

Experimental Protocols

Protocol 1: Synthesis of C-S-H Seeds via Co-Precipitation with PCE

This protocol describes a common method for synthesizing a C-S-H/PCE nanocomposite suspension.

Materials & Equipment:

  • Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Sodium silicate solution (Na₂SiO₃·5H₂O)

  • Polycarboxylate ether (PCE) superplasticizer

  • Deionized water

  • Magnetic stirrer and stir bars

  • Beakers and graduated cylinders

  • Filtration apparatus (optional, for washing)

Procedure:

  • Prepare Solutions:

    • Prepare a calcium nitrate solution by dissolving Ca(NO₃)₂·4H₂O in deionized water.

    • Prepare a sodium silicate solution by dissolving Na₂SiO₃·5H₂O in deionized water.

    • Prepare a PCE solution by diluting the superplasticizer in deionized water.

  • Mixing:

    • Place the sodium silicate solution and the PCE solution in a beaker on a magnetic stirrer. Stir vigorously.

    • Slowly add the calcium nitrate solution dropwise to the silicate/PCE mixture. A white precipitate (C-S-H) will form immediately.

  • Aging:

    • Continue stirring the suspension for a set period (e.g., 30 minutes to 2 hours) to allow the reaction to complete and the particles to stabilize.

  • Characterization (Recommended):

    • Analyze the resulting suspension/powder for particle size, morphology (SEM), and composition (XRD, TGA) to ensure quality and consistency.[17]

  • Storage:

    • Store the suspension in a sealed container. For long-term stability, consider spray-drying to create a powder.[9]

Protocol 2: Isothermal Calorimetry

This protocol outlines the measurement of hydration heat evolution to assess the accelerating effect of C-S-H seeds.

Materials & Equipment:

  • Isothermal calorimeter (e.g., TAM Air)

  • Belite-rich cement powder

  • C-S-H seed suspension or powder

  • Mixing water

  • External mixer (e.g., vortex mixer or small paste mixer)

  • Syringe or pipette for accurate water/suspension dosing

  • Glass ampoules for the calorimeter

Procedure:

  • Sample Preparation:

    • Accurately weigh the belite-rich cement powder into a small container.

    • Accurately weigh the required dose of C-S-H seed powder (if using) and dry mix with the cement.

    • Calculate the total water required, accounting for the water content in the C-S-H seed suspension if used.

  • Mixing (External):

    • Add the water (or C-S-H suspension) to the cement powder.

    • Mix vigorously for a standardized time (e.g., 60 seconds) using a vortex mixer to ensure homogeneity.[1]

  • Loading the Calorimeter:

    • Immediately after mixing, accurately weigh a specific amount of the fresh paste into a glass ampoule.

    • Seal the ampoule and place it into the calorimeter, alongside a reference ampoule containing an inert material of similar heat capacity (e.g., sand).

  • Data Acquisition:

    • Start the measurement and record the heat flow (in mW/g) and cumulative heat (in J/g) for a desired period (e.g., 72 hours).

  • Analysis:

    • Compare the heat flow curves of the seeded samples to the control (unseeded) sample. Look for a reduction in the induction period duration and an earlier, higher peak of the main hydration curve.[18]

Visualizations

Experimental and Analytical Workflow

experimental_workflow Experimental Workflow for C-S-H Seed Efficacy Testing cluster_prep 1. Preparation cluster_test 2. Performance Testing cluster_analysis 3. Microstructural Analysis C1 Synthesize C-S-H Seeds (e.g., Co-precipitation) C2 Characterize Seeds (XRD, SEM, TGA) C1->C2 C3 Prepare Cement Pastes (Control vs. Seeded) C2->C3 T1 Isothermal Calorimetry (Hydration Kinetics) C3->T1 T2 Compressive Strength (Mortar Cubes) C3->T2 A1 XRD / Rietveld (Phase Quantification) C3->A1 A2 TGA (Bound Water, CH) C3->A2 A3 SEM / EDX (Morphology) C3->A3 Result Data Analysis & Conclusion T1->Result T3 Porosity Measurement (e.g., MIP) T2->T3 T3->Result A1->Result A2->Result A3->Result

Caption: Workflow for preparing, testing, and analyzing belite-rich cements with C-S-H seeds.

Proposed Mechanism of Hydration Acceleration

mechanism Mechanism of Early-Age Acceleration by C-S-H Seeding cluster_input Initial Components cluster_process Primary Acceleration Effect (Early Age) cluster_output Observed Outcomes cluster_secondary Secondary Effect Belite Belite (C₂S) Grains S1 Slow hydration of Belite continues, providing long-term strength Belite->S1 (slow) Aluminate Aluminate/Ferrite Phases (C₃A, C₄AF) P2 Enhanced dissolution of Aluminate & Sulphate phases Aluminate->P2 Sulphate Sulphate Carriers (e.g., Gypsum) Sulphate->P2 Seeds Added C-S-H Seeds (in pore solution) P1 Seeds provide abundant nucleation sites in pore space Seeds->P1 P1->P2 facilitates P3 Rapid crystallization of Ettringite in pores P2->P3 O1 Faster Setting Time P3->O1 O2 Higher Early Strength P3->O2 O3 Refined Pore Structure P3->O3 S1->O2 contributes to long-term strength

Caption: C-S-H seeds primarily accelerate aluminate/sulphate reactions, not belite hydration itself.

References

Technical Support Center: Mitigating Impurity Effects on C-S-H Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental investigation of Calcium-Silicate-Hydrate (C-S-H) formation in the presence of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities that affect C-S-H formation?

A1: Common impurities that can significantly impact C-S-H formation during cement hydration include heavy metals (e.g., lead, zinc, chromium, cadmium), phosphates, sulfates, and chlorides. Additionally, the alkali-silica reaction (ASR), which involves reactive silica (B1680970) from aggregates, is a major concern.[1][2][3]

Q2: How do heavy metals interfere with C-S-H formation?

A2: Heavy metals can interfere with cement hydration in several ways. Lead and zinc are known to retard both the initial and final setting times.[4] This is often attributed to the formation of a protective layer of metal hydroxide (B78521) on the surface of cement grains, which hinders the dissolution of cement phases and the precipitation of hydration products like C-S-H.[4] Chromium can accelerate the initial hydration, while cadmium may shorten the initial set but inhibit further hydration.[4]

Q3: What is the primary mechanism of sulfate (B86663) attack on C-S-H?

A3: Sulfate attack involves the ingress of sulfate ions that react with the hydration products of cement. This can lead to the formation of expansive products like ettringite and gypsum, which can cause cracking and deterioration of the cement matrix.[5] The presence of sulfate ions can also facilitate the decalcification of C-S-H, leading to a loss of cohesive strength.[6]

Q4: How do chlorides affect the C-S-H structure?

A4: Chloride ions can be physically adsorbed onto the surface of C-S-H or chemically bound within its structure.[7][8] While chloride binding can reduce the concentration of free chlorides in the pore solution, high concentrations can still be detrimental. Chlorides can accelerate the hydration process of cement, which may lead to a less uniform microstructure.[1] They can also react with the expansive phases formed by certain additives, potentially reducing their effectiveness.[1]

Q5: What is the Alkali-Silica Reaction (ASR) and how does it impact C-S-H?

A5: The Alkali-Silica Reaction (ASR) is a chemical reaction between the alkali hydroxides in cement and reactive forms of silica present in some aggregates.[9] This reaction forms a gel that absorbs water and swells, leading to expansion and cracking of the concrete. While not a direct impurity in the initial mix, the reactive aggregates act as an internal source of impurity that disrupts the integrity of the C-S-H binder.

Q6: What are Supplementary Cementitious Materials (SCMs) and how do they help mitigate impurity effects?

A6: Supplementary Cementitious Materials (SCMs) are materials that, when used in conjunction with Portland cement, contribute to the properties of the hardened concrete through hydraulic or pozzolanic activity. Common SCMs include fly ash, slag cement, and silica fume. They can help mitigate the effects of impurities by reducing the permeability of the concrete, which limits the ingress of aggressive ions like sulfates and chlorides.[10] They can also consume calcium hydroxide, a byproduct of cement hydration, to form additional C-S-H, which can improve strength and durability.[11]

Troubleshooting Guides

Issue 1: Unexpected Retardation of Setting Time in the Presence of Heavy Metals

Problem: Your cement paste containing heavy metals (e.g., lead or zinc) shows a significantly delayed setting time compared to the control.

Possible Cause: Heavy metal ions are known to retard cement hydration.[4] This is often due to the precipitation of a metal hydroxide layer on the cement particles, which acts as a diffusion barrier and inhibits the dissolution of cement minerals and the subsequent precipitation of C-S-H.[4]

Troubleshooting Steps:

  • Verify Impurity Concentration: Accurately determine the concentration of the heavy metal impurity in your sample. The degree of retardation is often concentration-dependent.

  • Isothermal Calorimetry: Use isothermal calorimetry to quantify the effect of the heavy metal on the heat evolution profile of the cement paste. A delayed and flattened main hydration peak is indicative of retardation.

  • Microstructural Analysis (SEM): Employ Scanning Electron Microscopy (SEM) on hardened paste samples to observe the microstructure. Look for evidence of a coating on the unhydrated cement grains.

  • Mitigation with Accelerators: Consider the addition of chemical accelerators to your mix. Certain accelerators have been shown to counteract the retarding effect of some heavy metals.[4]

  • Use of SCMs: Investigate the incorporation of Supplementary Cementitious Materials (SCMs) like fly ash or slag. SCMs can alter the chemistry of the pore solution and may help to bind heavy metals, reducing their inhibitory effect.

Issue 2: Poor C-S-H Formation and Strength Development in the Presence of Phosphates

Problem: Your experiments show that the addition of phosphate-containing compounds leads to poor strength development and altered C-S-H morphology.

Possible Cause: Phosphate (B84403) ions can adsorb onto the surface of clinker particles and form calcium phosphate complexes, which can prevent the normal process of hydration.

Troubleshooting Steps:

  • Characterize the Phosphate Source: Identify the specific phosphate compound and its solubility, as different phosphates can have varying effects on hydration.

  • XRD Analysis: Use X-ray Diffraction (XRD) to identify the crystalline phases in your hardened paste. Look for the presence of calcium phosphate phases and a reduction in the expected C-S-H and calcium hydroxide peaks.

  • FTIR/Raman Spectroscopy: These techniques can provide information on the chemical bonding within the C-S-H and may reveal the incorporation or interaction of phosphate groups.

  • Vary the Ca/Si Ratio: Investigate if adjusting the initial calcium-to-silicon ratio of your starting materials influences the inhibitory effect of the phosphate.

  • Test Different SCMs: Evaluate the effect of adding different types of SCMs. Some SCMs may interact with the phosphate ions or alter the hydration kinetics in a way that mitigates the negative effects.

Issue 3: Evidence of Cracking and Expansion in Mortar Bars During ASR Testing

Problem: Mortar bars prepared with your test aggregate show significant expansion and cracking when subjected to ASTM C1260 testing.

Possible Cause: The aggregate contains reactive silica that is undergoing the Alkali-Silica Reaction (ASR) with the alkalis in the cement paste.[12]

Troubleshooting Steps:

  • Confirm ASR: While expansion in ASTM C1260 is a strong indicator, it can sometimes produce false positives.[13] Confirm the presence of ASR gel through petrographic examination of the mortar bars.

  • Quantify Expansion: Carefully follow the measurement protocol of ASTM C1260 to quantify the expansion over time. Expansion greater than 0.10% at 14 days is generally considered potentially deleterious.[9]

  • Evaluate Mitigation Strategies:

    • Low-Alkali Cement: Repeat the test using a low-alkali cement to see if this reduces the expansion.

    • SCMs: Test the effectiveness of various SCMs (e.g., Class F fly ash, slag cement, silica fume) by replacing a portion of the cement.[9] The goal is to reduce the expansion to below the 0.10% threshold.

    • Lithium-Based Admixtures: Lithium admixtures are known to be effective in mitigating ASR.[9] Conduct tests with varying dosages of a lithium-based admixture to determine the amount needed to control the expansion.

Data Presentation

Table 1: Effect of Various Impurities on Cement Setting Time

ImpurityConcentrationEffect on Initial Setting TimeEffect on Final Setting TimeReference
Lead (Pb)VariesStrong RetardationStrong Retardation[4]
Zinc (Zn)VariesStrong RetardationStrong Retardation[4]
Chromium (Cr)VariesAccelerationVaries[4]
Cadmium (Cd)VariesShorteningInhibition of further hydration[4]
Sugar0.01%RetardationRetardation[3]

Table 2: Mitigation of Alkali-Silica Reaction (ASR) Expansion (ASTM C1260)

Mitigation StrategyDosage14-Day Expansion (%)EfficacyReference
None (Control)-> 0.20Potentially Deleterious[9]
Low-Alkali Cement< 0.60% Na₂O eq.VariesCan be effective
Class F Fly Ash15-20% replacement< 0.10Effective Mitigation[9]
Slag CementVaries< 0.10Effective Mitigation[9]
Lithium AdmixtureVaries< 0.10Effective Mitigation[9]

Experimental Protocols

Isothermal Calorimetry for Assessing Hydration Kinetics

Objective: To measure the heat flow of cementitious paste during hydration to understand the effect of impurities on the reaction kinetics.

Methodology (based on ASTM C1679): [14]

  • Sample Preparation:

    • Precisely weigh the cement and any other powdered components (e.g., SCMs, impurities).

    • Prepare the mixing water, dissolving any soluble admixtures or impurities.

    • The water-to-cement (w/c) ratio should be kept constant across all samples for comparison. A typical w/c for paste is 0.5.

  • Mixing:

    • Add the powdered components to the mixing water.

    • Mix vigorously for a specified duration (e.g., 1 minute) using a high-shear mixer to ensure homogeneity.

  • Calorimeter Loading:

    • Immediately after mixing, accurately weigh a specific amount of the paste (e.g., 6.00 g) into a sample ampoule.

    • Seal the ampoule to prevent moisture loss.

    • Load the ampoule into the isothermal calorimeter, which has been pre-equilibrated to the desired reaction temperature (e.g., 20 °C).

  • Data Acquisition:

    • Record the heat flow data for a period sufficient to capture the main hydration peaks (e.g., 72 hours).

  • Data Analysis:

    • Plot the heat flow (in mW/g) versus time.

    • Analyze the resulting curve to identify key features: the timing and intensity of the main hydration peak, and the duration of the induction period. Compare these features between the control and impurity-containing samples.

Scanning Electron Microscopy (SEM) of Hardened Cement Paste

Objective: To visualize the microstructure of hardened cement paste to observe the morphology of C-S-H and the effects of impurities.

Methodology:

  • Sample Preparation:

    • After a specific curing time, stop the hydration of a small piece of the cement paste sample. This can be done by solvent exchange (e.g., with isopropanol) followed by drying.

    • Embed the dried sample in a low-viscosity epoxy resin under vacuum to fill the pore space.[15][16]

  • Grinding and Polishing:

    • After the epoxy has cured, grind the sample to expose a flat surface.

    • Polish the surface using a series of successively finer diamond pastes to achieve a mirror-like finish.[15] This is crucial for high-quality backscattered electron imaging.[15]

  • Coating:

    • Apply a thin conductive coating (e.g., carbon or gold) to the polished surface to prevent charging under the electron beam.[17]

  • Imaging:

    • Place the sample in the SEM chamber.

    • Use backscattered electron (BSE) imaging to differentiate between phases based on their average atomic number. Unhydrated cement grains will appear brightest, followed by calcium hydroxide, C-S-H, and porosity (filled with epoxy) will appear darkest.[18]

    • Use secondary electron (SE) imaging to observe the surface topography and morphology of the hydration products.

    • Energy-Dispersive X-ray Spectroscopy (EDS) can be used to obtain elemental maps of the imaged area to identify the distribution of impurities.

Mandatory Visualization

Impurity_Effects_on_CSH_Formation cluster_impurities Impurities cluster_mechanisms Inhibitory Mechanisms cluster_effects Effects on C-S-H cluster_mitigation Mitigation Strategies Heavy Metals (Pb, Zn) Heavy Metals (Pb, Zn) Protective Layer Formation Protective Layer Formation Heavy Metals (Pb, Zn)->Protective Layer Formation Sulfates (SO4^2-) Sulfates (SO4^2-) Expansive Product Formation (Ettringite) Expansive Product Formation (Ettringite) Sulfates (SO4^2-)->Expansive Product Formation (Ettringite) Phosphates (PO4^3-) Phosphates (PO4^3-) Adsorption & Complexation Adsorption & Complexation Phosphates (PO4^3-)->Adsorption & Complexation Delayed Precipitation Delayed Precipitation Protective Layer Formation->Delayed Precipitation Decalcification & Decomposition Decalcification & Decomposition Expansive Product Formation (Ettringite)->Decalcification & Decomposition Altered Morphology Altered Morphology Adsorption & Complexation->Altered Morphology SCMs (Fly Ash, Slag) SCMs (Fly Ash, Slag) Delayed Precipitation->SCMs (Fly Ash, Slag) Decalcification & Decomposition->SCMs (Fly Ash, Slag) Chemical Admixtures Chemical Admixtures Altered Morphology->Chemical Admixtures ASR_Mitigation_Workflow cluster_testing ASR Potential Assessment cluster_mitigation Mitigation Strategy Evaluation cluster_outcome Outcome A Prepare Mortar Bars with Test Aggregate (ASTM C1260) B Immerse in 1N NaOH at 80°C A->B C Measure Length Change for 14 Days B->C D Expansion > 0.10%? C->D H Aggregate is Potentially Reactive D->H Yes I Aggregate is Innocuous D->I No E Incorporate Mitigation Measure (SCM, Lithium) F Repeat ASTM C1260/C1567 Test E->F G Expansion < 0.10%? F->G J Mitigation is Effective G->J Yes K Adjust Mitigation Strategy G->K No H->E K->E

References

Validation & Comparative

Bridging the Gap: Validating Molecular Dynamics Simulations of C-S-H with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Materials Science and Cement Chemistry

The intricate nanoscale structure of Calcium-Silicate-Hydrate (C-S-H), the primary binding phase in cement, has long been a subject of intense scientific scrutiny. Molecular dynamics (MD) simulations have emerged as a powerful tool to probe the atomic-level behavior of this complex material, offering insights that are often difficult to obtain through experimental means alone. However, the credibility and predictive power of these simulations hinge on rigorous validation against experimental data. This guide provides an objective comparison of MD simulation results with key experimental techniques used to characterize C-S-H, offering researchers a comprehensive overview of the current state of validation.

The Synergy of Simulation and Experiment

MD simulations provide a "bottom-up" approach to understanding C-S-H, starting from the fundamental interactions between atoms.[1] These simulations can predict a range of properties, from mechanical strength to the diffusion of water and ions.[1] Experimental techniques, on the other hand, offer "top-down" characterization of the bulk material, providing essential data for validating and refining the molecular models used in simulations. The synergy between these two approaches is crucial for advancing our understanding of C-S-H and for the rational design of more durable and sustainable cementitious materials.

A critical parameter in both simulations and experimental synthesis of C-S-H is the Calcium-to-Silica (Ca/Si) ratio, which significantly influences the material's structure and properties.[1][2][3] Researchers often vary this ratio in their models and experiments to mimic the conditions found in hydrated cement paste.[1][2][3]

Comparative Analysis of Key Properties

To facilitate a clear comparison, the following tables summarize quantitative data obtained from both MD simulations and common experimental techniques.

Mechanical Properties: A Tale of Two Scales

Nanoindentation is a primary experimental technique for measuring the mechanical properties of C-S-H at the nanoscale.[4][5][6] While MD simulations can also calculate these properties, discrepancies often arise due to differences in scale and the idealized nature of the simulated structures.

PropertyMD Simulation RangeExperimental Range (Nanoindentation)Key Observations
Young's Modulus (E) 30 - 80 GPa[1]20 - 40 GPa[4][7]MD simulations, particularly those using the CLAYFF force field, tend to estimate higher modulus values than nanoindentation tests.[1] This difference can be attributed to factors such as the perfect, defect-free nature of simulated structures and the high strain rates used in simulations.
Bulk Modulus (K) 30 - 70 GPa[1][3]20 - 35 GPa[1]Similar to Young's modulus, simulated bulk modulus values are often higher than experimental ones.
Shear Modulus (G) 15 - 35 GPa[3]8 - 15 GPaThe trend of overestimation by simulations continues for the shear modulus.
Poisson's Ratio (ν) 0.20 - 0.35[1]0.2 - 0.3Poisson's ratio shows better agreement between simulations and experiments compared to the elastic moduli.
Atomic Structure and Connectivity: Insights from NMR

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si Magic Angle Spinning (MAS) NMR, is a powerful tool for probing the local atomic environment of silicon in C-S-H.[2][8][9] This technique provides quantitative information on the silicate (B1173343) chain structure, which is a critical benchmark for validating the atomic configurations in MD models. The connectivity of silicate tetrahedra is described using the Qn notation, where 'n' represents the number of other silicate tetrahedra to which a given tetrahedron is connected.

Qn SpeciesMD Simulation (Typical Distribution for Ca/Si ≈ 1.7)Experimental (29Si MAS-NMR for Ca/Si ≈ 1.7)Key Observations
Q0 (Monomers) 5 - 15%[4]10 - 20%[8]MD simulations can reproduce the presence of silicate monomers, although the exact percentage can vary depending on the force field and simulation protocol.
Q1 (Dimers) 50 - 70%[4]60 - 75%[8]The prevalence of Q1 species, indicating short silicate chains, is a key feature of C-S-H that is well-captured by simulations.
Q2 (Chain Middle Groups) 15 - 30%[4]10 - 20%[8]The proportion of Q2 species, representing the degree of polymerization, is another important validation parameter.

MD simulations have shown that increasing the Ca/Si ratio leads to a decrease in the polymerization of silicate chains, a trend that is consistent with experimental NMR findings.[2][8]

Crystalline Structure: The Role of XRD

X-ray Diffraction (XRD) is used to analyze the crystalline and amorphous nature of materials.[7][10][11] While C-S-H is largely amorphous, it exhibits short-range order and structural similarities to naturally occurring crystalline minerals like tobermorite (B576468) and jennite.[3][12] XRD patterns from simulations can be compared with experimental data to assess the validity of the chosen structural model.

FeatureMD SimulationExperimental (XRD)Key Observations
Basal Spacing (d002) ~11-14 Å (depending on water content)~11-14 ÅThe interlayer spacing is a key structural parameter that can be tuned in simulations by adjusting the water content to match experimental observations.
Overall Pattern Broad, diffuse peaksBroad, diffuse peaks with some characteristic reflectionsWhile simulations of amorphous C-S-H do not produce sharp Bragg peaks, the overall shape and position of the diffuse scattering can be compared to experimental patterns.[13]
Comparison to Crystalline Analogues Tobermorite and jennite-like structures are often used as starting points for C-S-H models.[3][8]Experimental XRD patterns of C-S-H show similarities to those of tobermorite.[3]The degree to which the simulated structure resembles these crystalline analogues can be qualitatively and quantitatively assessed through comparison of their respective XRD patterns.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the reproducibility and interpretation of both experimental and simulation results.

Nanoindentation

Objective: To measure the mechanical properties (hardness and elastic modulus) of C-S-H at the nanoscale.

Methodology:

  • Sample Preparation: A polished surface of the hydrated cement paste or synthetic C-S-H is prepared.

  • Indentation: A sharp indenter tip (e.g., Berkovich) is pressed into the sample surface with a controlled load.

  • Load-Displacement Measurement: The applied load and the resulting penetration depth of the indenter are continuously recorded during loading and unloading.

  • Data Analysis: The elastic modulus and hardness are calculated from the load-displacement curve using the Oliver-Pharr method. Statistical nanoindentation, involving a large array of indents, is often employed to deconvolve the properties of different phases within the cement paste.[6]

29Si Magic Angle Spinning (MAS) NMR Spectroscopy

Objective: To determine the distribution of silicate species (Qn distribution) in C-S-H.

Methodology:

  • Sample Preparation: A powdered sample of synthetic C-S-H or hydrated cement is packed into an NMR rotor.

  • Data Acquisition: The sample is spun at a high frequency (typically > 5 kHz) at the "magic angle" (54.74°) with respect to the external magnetic field. A series of radiofrequency pulses are applied to excite the 29Si nuclei.

  • Signal Detection: The resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The different Qn species appear as distinct peaks in the spectrum, and their relative abundance is determined by integrating the peak areas.

X-ray Diffraction (XRD)

Objective: To characterize the crystal structure and identify the phases present in C-S-H.

Methodology:

  • Sample Preparation: A powdered sample is prepared and mounted on a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database of known materials. For amorphous or poorly crystalline materials like C-S-H, the analysis focuses on the broad, diffuse scattering features.[11]

Visualizing the Validation Workflow

The logical flow of validating MD simulations of C-S-H with experimental data can be represented as a workflow diagram.

Caption: Workflow for validating C-S-H MD simulations with experimental data.

Conclusion

The validation of molecular dynamics simulations of C-S-H with experimental data is an ongoing and essential process for advancing cement science. While discrepancies still exist, particularly in the prediction of mechanical properties, the overall agreement for structural and connectivity parameters is encouraging. Future research should focus on the development of more accurate force fields, the simulation of larger and more realistic C-S-H structures that incorporate defects and porosity, and the direct comparison with a wider range of experimental techniques under varying conditions. By continuing to bridge the gap between simulation and experiment, researchers can unlock new insights into the behavior of C-S-H and pave the way for the next generation of cementitious materials.

References

"comparative analysis of synthetic C-S-H versus cement-derived C-S-H"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic C-S-H versus Cement-Derived C-S-H

This guide provides an objective comparison of synthetic Calcium-Silicate-Hydrate (C-S-H) and cement-derived C-S-H, focusing on their chemical composition, physicochemical properties, mechanical performance, and durability. The information is intended for researchers and scientists in materials science and cement chemistry.

Introduction

Calcium-Silicate-Hydrate (C-S-H) is the primary binding phase in hydrated Portland cement systems, governing the mechanical strength and durability of concrete.[1][2] It accounts for 60-70% of the hydrated products in a cement paste.[1] While C-S-H in cement (cement-derived) is formed in a complex, heterogeneous environment, synthetic C-S-H is produced in controlled laboratory conditions. This allows for the systematic study of its properties by controlling factors like the calcium-to-silica (Ca/Si) molar ratio.[3][4] The study of synthetic C-S-H provides crucial insights into the behavior of its more complex counterpart in cement, helping to decouple its intrinsic properties from the influence of other hydration phases.[3]

Chemical and Physical Properties

The composition and structure of C-S-H are highly dependent on the Ca/Si ratio. In synthetic systems, this ratio can be precisely controlled, whereas in cement paste, it varies locally.[5] Cement-derived C-S-H is often modeled as a defect-tobermorite structure. A linear relationship has been observed between the Ca/Si ratio and the density of C-S-H, while an inversely proportional relationship exists between the Ca/Si ratio and its specific surface area.[6][7]

PropertySynthetic C-S-HCement-Derived C-S-HKey Observations
Ca/Si Molar Ratio 0.6 - 2.1 (Precisely controlled)[3][8]~1.6 - 1.75 (Average, varies locally)[1][5]Synthetic methods allow for a wide and specific range of Ca/Si ratios for targeted property investigation.[5]
Density (g/cm³) Varies linearly with Ca/Si ratio.[6][7]Decreases as the degree of hydration increases.[1]The density of C-S-H is directly influenced by its chemical composition, regardless of its origin.[6]
Specific Surface Area Inversely proportional to Ca/Si ratio.[6][7]Complex, influenced by porosity and other phases.Lower Ca/Si ratios in synthetic C-S-H lead to a higher specific surface area.[9]
Morphology Spherical, foil-like, or fibrillar depending on synthesis method.[10][11]Varies from fibrillar to foil-like, often appearing as a fine, homogeneous morphology.[12]The controlled conditions of synthesis allow for tailored morphologies in synthetic C-S-H.[11]

Mechanical Properties

The mechanical properties of C-S-H are fundamental to the performance of cementitious materials. Nanoindentation is a key technique used to measure the elastic modulus and hardness of the C-S-H phase. Studies on synthetic C-S-H show a clear dependence of mechanical properties on the Ca/Si ratio, although some conflicting results exist.[1] Some studies report that the elastic modulus and hardness increase as the Ca/Si ratio decreases, while others have found the opposite or no clear dependence.[1][3] This discrepancy may be due to differences in porosity and water content in the tested samples.[3]

PropertySynthetic C-S-HCement-Derived C-S-HKey Observations
Elastic Modulus (GPa) 20 - 27 (for Ca/Si ratios of 2.1 and 0.7, respectively)[3]Varies (e.g., Low and High-Density C-S-H identified)[13]A lower Ca/Si ratio in synthetic C-S-H generally correlates with a higher degree of silicate (B1173343) polymerization and improved mechanical properties.[14]
Hardness Increases as Ca/Si ratio decreases.[3]Influenced by surrounding phases and local porosity.The intrinsic hardness of the C-S-H phase is closely linked to its nanostructure, which is controlled by the Ca/Si ratio.[3]
Fracture Toughness Can be estimated using nanoindentation and finite element modeling.[15]A critical parameter for overall concrete durability.Synthetic C-S-H provides a model system to study fundamental fracture mechanics.[15]

Durability

The durability of C-S-H, particularly its resistance to degradation mechanisms like carbonation, is critical for the long-term performance of concrete. Accelerated carbonation tests on synthetic C-S-H show that the rate of decomposition is dependent on the Ca/Si ratio.

Performance AspectSynthetic C-S-HCement-Derived C-S-HKey Observations
Carbonation Rate C-S-H with a lower Ca/Si ratio decomposes faster.[8]A primary reaction in concrete degradation, reducing alkalinity.The stoichiometry of C-S-H directly impacts its reactivity with CO2.[8]
Leaching Resistance Dissolution behavior can be studied in controlled leaching tests.[16]A key factor in the long-term durability of cementitious barriers.Synthetic C-S-H helps model the complex dissolution processes that occur in cement.[16]

Experimental Protocols & Visualizations

Synthesis of C-S-H (Co-Precipitation Method)

The co-precipitation method is a common technique for synthesizing C-S-H with a controlled Ca/Si ratio.[17]

Methodology:

  • Reactant Preparation: Prepare aqueous solutions of a calcium salt (e.g., Calcium Nitrate, Ca(NO₃)₂) and a silicate salt (e.g., Sodium Silicate, Na₂SiO₃).[18][19]

  • pH Adjustment: Adjust the pH of the solutions. An alkaline environment (pH > 12) is often required to ensure the target Ca/Si ratio is achieved in the final product.[10]

  • Precipitation: Add the calcium salt solution to the silicate solution under constant stirring. The feeding sequence and flow rate can influence the particle size of the resulting C-S-H.[17]

  • Reaction: Allow the mixture to react for a specified period (e.g., 7 days) to ensure the formation of C-S-H.[14]

  • Filtration and Washing: Filter the precipitate to separate it from the solution. Wash the collected solid with deionized water to remove residual ions.

  • Drying: Dry the C-S-H powder under controlled conditions, for example, by equilibrating to 11% relative humidity (RH) to remove excess water.[14]

G cluster_prep 1. Reactant Preparation cluster_react 2. Synthesis cluster_process 3. Processing p1 Prepare Ca(NO₃)₂ Solution r1 Mix Solutions (Constant Stirring) p1->r1 p2 Prepare Na₂SiO₃ Solution p2->r1 p3 Adjust pH > 12 p3->r1 Set Conditions r2 Age Slurry (e.g., 7 days) r1->r2 Precipitation f1 Filter Precipitate r2->f1 Reaction Complete d1 Dry C-S-H Powder (Controlled RH) f1->d1 Washed Solid end Synthetic C-S-H d1->end Final Product

Fig. 1: Experimental workflow for C-S-H synthesis via co-precipitation.
Characterization of C-S-H

A multi-technique approach is necessary to fully characterize the chemical, structural, and mechanical properties of both synthetic and cement-derived C-S-H.

Methodologies:

  • X-Ray Diffraction (XRD): Used to identify the crystalline and amorphous phases. C-S-H exhibits a poorly crystalline structure with characteristic broad peaks.[2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si MAS NMR is used to determine the degree of silicate polymerization (i.e., the length of silicate chains) in the C-S-H structure.[14]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Provides information on the chemical bonds present and helps to characterize the silicate and water components.[3]

  • Scanning Electron Microscopy (SEM): Used to observe the morphology and microstructure of the C-S-H particles or the C-S-H within the cement matrix.[10]

  • Nanoindentation: A mechanical testing technique used to measure the elastic modulus and hardness of the C-S-H at the nanoscale.[3] For sample preparation, C-S-H powders are typically compacted under high pressure (e.g., 95-500 MPa) to form discs for testing.[2][14]

G cluster_char Characterization Techniques cluster_prop Measured Properties start C-S-H Sample (Synthetic or Cement-Derived) XRD XRD start->XRD NMR 29Si MAS NMR start->NMR SEM SEM start->SEM Nano Nanoindentation start->Nano P1 Phase Composition (Crystallinity) XRD->P1 P2 Silicate Structure (Polymerization) NMR->P2 P3 Morphology SEM->P3 P4 Mechanical Properties (Modulus, Hardness) Nano->P4

Fig. 2: Workflow for the physical and mechanical characterization of C-S-H.
Logical Comparison: Synthetic vs. Cement-Derived C-S-H

The primary distinction between the two types of C-S-H lies in the control over their formation environment, which dictates their resulting properties and suitability for different research applications.

G cluster_synth Synthetic C-S-H cluster_cem Cement-Derived C-S-H S1 Controlled Ca/Si Ratio S2 High Purity (Single Phase) C1 Variable Ca/Si Ratio S1->C1 vs. S3 Tunable Properties (Morphology, etc.) C2 Complex Mixture with Other Hydrates (CH, AFt) S2->C2 vs. S4 Ideal for Fundamental Parameter Studies C3 In-situ Properties within Matrix S3->C3 vs. C4 Represents 'Real World' Performance S4->C4 vs.

References

A Comparative Analysis of C-S-H and Geopolymer Binders: Performance Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving field of materials science, the quest for sustainable and high-performance construction materials has led to significant interest in alternatives to traditional Ordinary Portland Cement (OPC). The hydration of OPC results in the formation of Calcium-Silicate-Hydrate (C-S-H) gel, the primary binding phase responsible for the strength and durability of conventional concrete. Geopolymer binders, synthesized from aluminosilicate-rich source materials, present a promising alternative with a lower carbon footprint. This guide provides a detailed performance benchmark of C-S-H binders against geopolymer binders, supported by experimental data and standardized testing protocols.

Mechanical Properties: A Tale of Two Binders

The mechanical performance of a binder is paramount in structural applications. Both C-S-H and geopolymer binders can achieve high compressive and flexural strengths, but their strength development and ultimate values can differ based on the specific mix design and curing conditions.

Table 1: Comparative Compressive Strength

Binder TypePrecursor Material(s)Alkaline ActivatorCuring Conditions7-Day Compressive Strength (MPa)28-Day Compressive Strength (MPa)
C-S-H Ordinary Portland CementWaterAmbient Temperature22.22 - 25.03[1]31.0 - 35.0[2][3]
Geopolymer Fly Ash (Class F)NaOH (12M) + Na2SiO3Oven Cured at 60°C for 24h~14.2049.3[3]
Geopolymer Fly Ash + GGBS (50:50)NaOH (8M) + Na2SiO3Ambient Temperature46.2956.46[4]
Geopolymer Fly AshNaOH + Na2SiO3Ambient Temperature-65.0[2]

Table 2: Comparative Flexural Strength

Binder TypePrecursor Material(s)Alkaline ActivatorCuring Conditions28-Day Flexural Strength (MPa)
C-S-H Ordinary Portland CementWaterAmbient Temperature5.0[2]
Geopolymer Fly AshNaOH + Na2SiO3Ambient Temperature8.0[2]
Geopolymer Fly Ash + GGBS (50:50)NaOH (8M) + Na2SiO3Ambient Temperature5.08[4]

Durability Under Chemical Attack

A critical aspect of a binder's performance is its long-term durability, particularly its resistance to aggressive chemical environments. Geopolymer binders are often cited for their superior resistance to acid and sulfate (B86663) attack compared to their C-S-H counterparts.[1][2]

Table 3: Performance under Acid and Sulfate Attack

Binder TypeExposureConcentrationDurationCompressive Strength Loss (%)
C-S-H Sulfuric Acid (H₂SO₄)10%7 daysSignificant deterioration
Geopolymer Sulfuric Acid (H₂SO₄)5%28 days12.92 (M40 grade)[4]
Geopolymer Sulfuric Acid (H₂SO₄)10%7 daysMinimal surface damage[5]
C-S-H Magnesium Sulfate (MgSO₄)5%90 daysSignificant deterioration[5]
Geopolymer Ammonium Sulfate ((NH₄)₂SO₄)5%28 days3.29 (M40 grade)[4]

Reaction Mechanisms: A Visual Representation

The fundamental difference in the performance of C-S-H and geopolymer binders stems from their distinct chemical formation pathways.

cluster_CSH C-S-H Binder Formation (Hydration) cluster_Geopolymer Geopolymer Binder Formation (Geopolymerization) OPC Ordinary Portland Cement (C₃S, C₂S) CSH_Gel Calcium-Silicate-Hydrate (C-S-H Gel) OPC->CSH_Gel reacts with CH Calcium Hydroxide (Ca(OH)₂) OPC->CH Water Water (H₂O) Water->CSH_Gel Water->CH Aluminosilicate Aluminosilicate Source (e.g., Fly Ash, Slag) Geopolymer_Gel Aluminosilicate Polymer Gel (N-A-S-H) Aluminosilicate->Geopolymer_Gel dissolved by Alkaline_Activator Alkaline Activator (NaOH, Na₂SiO₃) Alkaline_Activator->Geopolymer_Gel polymerizes

Figure 1: Simplified chemical reaction pathways for C-S-H and geopolymer binder formation.

Experimental Protocols

The data presented in this guide is based on standardized experimental procedures to ensure comparability and reproducibility.

Compressive Strength Testing
  • Standard: ASTM C109/C109M.[6][7][8][9][10]

  • Specimen Preparation: Mortar cubes, typically 50 mm (2 in.) on each side, are cast from the binder paste.[6][7] For concrete, cylindrical specimens are commonly used.

  • Curing: Specimens are cured under specified conditions (e.g., ambient temperature, oven curing) for designated periods (e.g., 7 and 28 days).

  • Procedure: The cured specimens are placed in a compression testing machine and subjected to a compressive axial load at a controlled rate until failure.[7] The maximum load sustained by the specimen is recorded.

  • Calculation: Compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.

Flexural Strength Testing
  • Standard: A three-point bending setup is commonly employed.

  • Specimen Preparation: Beam-shaped specimens are cast and cured.

  • Procedure: The beam is supported at two points, and a load is applied to the center of the beam until it fractures. The load at fracture is recorded.

  • Calculation: The flexural strength (or modulus of rupture) is calculated based on the fracture load, the distance between the supports, and the cross-sectional dimensions of the beam.

Acid and Sulfate Resistance Testing
  • Standard: Based on ASTM C267.[11][12][13][14][15]

  • Specimen Preparation: Cured specimens (cubes or cylinders) are used.

  • Procedure:

    • The initial weight and compressive strength of the specimens are measured.

    • Specimens are immersed in a chemical solution (e.g., 5% sulfuric acid or 5% sodium sulfate) for a specified duration (e.g., 28 or 90 days).[4]

    • The pH of the solution is periodically monitored and maintained.

    • After the exposure period, the specimens are removed, rinsed, and visually inspected for deterioration.

    • The final weight and residual compressive strength of the exposed specimens are determined.

  • Evaluation: The resistance to chemical attack is assessed by measuring the percentage loss in weight and compressive strength.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of C-S-H and geopolymer binders.

cluster_Preparation Phase 1: Material Preparation and Mix Design cluster_Curing Phase 2: Curing cluster_Testing Phase 3: Performance Testing cluster_Analysis Phase 4: Data Analysis and Comparison Mix_Design Mix Design (Binder, Aggregates, Activators) Batching Batching and Mixing Mix_Design->Batching Casting Casting of Specimens (Cubes, Beams) Batching->Casting Curing_Regime Curing (Ambient, Oven) Casting->Curing_Regime Mechanical_Tests Mechanical Tests (Compressive, Flexural Strength) Curing_Regime->Mechanical_Tests Durability_Tests Durability Tests (Acid, Sulfate Resistance) Curing_Regime->Durability_Tests Data_Collection Data Collection Mechanical_Tests->Data_Collection Durability_Tests->Data_Collection Analysis Comparative Analysis Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Figure 2: General experimental workflow for comparing binder performance.

References

A Structural Comparison of Calcium-Silicate-Hydrate (C-S-H) with Tobermorite and Jennite Models

Author: BenchChem Technical Support Team. Date: December 2025

Calcium-Silicate-Hydrate (C-S-H) is the primary binding phase in Portland cement-based materials, responsible for their strength and durability.[1][2] Unlike well-defined crystalline minerals, C-S-H has a variable stoichiometry and a poorly ordered, nano-crystalline structure.[1] To understand its complex nature, researchers often rely on structural models based on the naturally occurring crystalline minerals tobermorite (B576468) and jennite.[3][4] These minerals, while not perfect analogues, represent the extremes of the structural and compositional range observed in C-S-H, with tobermorite representing a lower calcium-to-silicon (Ca/Si) ratio and jennite a higher one.[5][6]

This guide provides an objective comparison of the atomic-level structures of C-S-H, tobermorite, and jennite, supported by experimental data from key characterization techniques.

Quantitative Structural Comparison

The key structural and chemical parameters of C-S-H and its crystalline analogues, tobermorite and jennite, are summarized in the table below. The values for C-S-H are often a range, reflecting its inherent variability.

ParameterTobermorite (11Å / 14Å)JenniteCalcium-Silicate-Hydrate (C-S-H)
Chemical Formula Ca₅Si₆O₁₆(OH)₂·4H₂O (11Å)[6] Ca₅Si₆O₁₆(OH)₂·7H₂O (14Å)[7]Ca₉Si₆O₁₈(OH)₆·8H₂O[5][8]Variable: (CaO)ₓ(SiO₂)ₙ(H₂O)ₙ
Ca/Si Ratio 0.83 (5/6)[5][6]1.5 (9/6)[5][8]Variable: ~0.6 to 1.7+[3][9]
Crystal System Orthorhombic / Monoclinic[6][10]Triclinic[8][11]Amorphous / Nano-crystalline[1]
Space Group C222₁ / B11b / P2₁[6][7][12]P1̄[8][11]Not applicable
Unit Cell (Å, °) 14Å (B11b): [7] a=6.735, b=7.425, c=27.987 γ=123.25P1̄: [8][13] a=10.576, b=7.265, c=10.931 α=101.30, β=96.98, γ=109.65Not applicable
Density (g/cm³) 2.18 (14Å)[3] ~2.43 (11Å)[6]~2.27 - 2.33[3][11]~2.6[3][14]
Silicate (B1173343) Structure "Dreierketten" chains of infinite length (Q²)[7][15]Wollastonite-type chains (Q²)[5][11]Defective layers with finite silicate chains (Q¹, Q²), including dimers and pentamers[1][15]
Structural Features Layered structure of Ca-O sheets flanked by silicate chains.[7] Interlayer contains Ca²⁺ and H₂O.[10]Complex structure with ribbons of Ca-octahedra, silicate chains, and additional Ca-octahedra.[8][11]Disordered, layered "tobermorite-like" structure with significant defects and variable interlayer spacing.[1][16]

Experimental Protocols

The structural characterization of C-S-H and its mineral analogues relies on a suite of advanced analytical techniques that probe the material at different length scales.

  • X-Ray Diffraction (XRD):

    • Objective: To determine crystal structure, phase purity, lattice parameters, and interlayer spacing.

    • Methodology: A monochromatic X-ray beam is directed at the sample. The diffracted X-rays are detected at various angles (2θ) to produce a diffraction pattern. For crystalline materials like tobermorite and jennite, sharp Bragg peaks are analyzed using Rietveld refinement to solve the crystal structure.[17] Single-crystal XRD provides the most precise atomic coordinates.[7][8] For poorly crystalline C-S-H, XRD yields broad, diffuse humps, which can still provide information on the average interlayer spacing.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To investigate the local atomic environment and connectivity of specific nuclei, particularly ²⁹Si.

    • Methodology: Solid-state Magic Angle Spinning (MAS) NMR is used. The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signal provides information about the chemical environment of the target nucleus. For ²⁹Si NMR, this allows for the quantification of silicate tetrahedra connectivity (Qⁿ notation, where 'n' is the number of other silicate tetrahedra to which it is bonded). This technique is crucial for identifying the short silicate chains (dimers Q¹, middle-chain groups Q²) characteristic of C-S-H, in contrast to the long chains (dominantly Q²) in ideal tobermorite and jennite.[16][18][19]

  • Electron Microscopy (SEM/TEM):

    • Objective: To visualize the morphology, texture, and nanostructure of the material.

    • Methodology: Scanning Electron Microscopy (SEM) scans the sample surface with a focused electron beam to produce images of the morphology, revealing features like the fibrillar or foil-like nature of C-S-H.[20] Transmission Electron Microscopy (TEM) passes an electron beam through an ultra-thin sample to provide much higher resolution images of the internal structure, including the layered nature of C-S-H.[21] When combined with Energy-Dispersive X-ray Spectroscopy (EDX), it can also provide local elemental composition, such as the Ca/Si ratio.[9]

  • Vibrational Spectroscopy (Raman and Infrared):

    • Objective: To identify functional groups and probe the polymerization of the silicate network.

    • Methodology: These techniques measure the vibrational modes of molecules. Infrared (IR) spectroscopy measures the absorption of IR light, while Raman spectroscopy measures inelastic scattering of a monochromatic laser. Both can detect vibrations of Si-O, Si-OH, and Ca-OH bonds. Changes in the position and shape of Si-O stretching and bending bands provide insights into the degree of silicate polymerization and structural disorder, confirming that C-S-H contains more Si-OH groups and a less ordered structure than tobermorite or jennite.[18][19]

Structural Relationships and Models

The prevailing model for C-S-H structure is that of a "defective tobermorite".[18] Tobermorite provides the basic framework of a layered structure, but in C-S-H, this structure is heavily modified. The silicate chains, which are continuous in tobermorite, are fragmented in C-S-H due to the systematic removal of "bridging" silicate tetrahedra. This creates shorter chains and a more disordered structure. Jennite serves as a model for C-S-H with a higher Ca/Si ratio, featuring a more complex arrangement of calcium-oxygen polyhedra and hydroxyl groups associated with calcium.[8][19] Therefore, the real structure of C-S-H is often considered an intermediate or a nano-scale intermixing of tobermorite-like and jennite-like domains.[22]

G cluster_Crystalline Crystalline Mineral Models cluster_Amorphous Amorphous / Nano-crystalline Binder cluster_Features Key Structural Defects in C-S-H Tobermorite Tobermorite Ca/Si = 0.83 Layered, Infinite Chains (Q²) Well-ordered CSH C-S-H Gel Ca/Si ≈ 0.6 - 1.7+ Disordered Layers Finite Chains (Q¹, Q²) Structurally Defective Tobermorite->CSH Provides structural backbone (Low Ca/Si regions) Jennite Jennite Ca/Si = 1.5 Complex Layered, Infinite Chains (Q²) Well-ordered Jennite->CSH Model for structure (High Ca/Si regions) Defect1 Missing Bridging Silica (B1680970) Tetrahedra CSH->Defect1 Defect2 Variable Interlayer (H₂O, Ca²⁺) CSH->Defect2 Defect3 Nanocrystalline Domain Size CSH->Defect3

Structural relationship between C-S-H, Tobermorite, and Jennite.

References

Navigating Aggressive Environments: A Comparative Guide to the Long-Term Durability of C-S-H and Alternative Cementitious Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of materials in aggressive chemical environments is paramount. In the realm of construction and material science, the durability of Calcium Silicate Hydrate (C-S-H), the primary binding phase in ordinary Portland cement (OPC) concrete, is a critical concern. This guide provides an objective comparison of the performance of C-S-H with alternative cementitious materials when subjected to harsh conditions, supported by experimental data and detailed methodologies.

The longevity of concrete structures is intrinsically linked to the resilience of their C-S-H binder. However, in environments rich in sulfates, chlorides, and carbonates, C-S-H can undergo chemical degradation, leading to a loss of strength and eventual structural failure. This has spurred the development and adoption of alternative cementitious systems, such as geopolymers and blended cements containing supplementary cementitious materials (SCMs), which often exhibit enhanced durability.

Performance Under Aggressive Conditions: A Data-Driven Comparison

The following tables summarize key performance indicators of C-S-H-based materials (OPC concrete) and alternative systems when exposed to aggressive environments.

Table 1: Compressive Strength Retention in Sulfate Environments

Binder TypeExposure Duration (days)Sulfate ConcentrationCompressive Strength Retention (%)Reference
Ordinary Portland Cement (OPC)9010% MgSO₄~95[1]
Fly Ash-Based Geopolymer9010% MgSO₄~100+ (slight increase)[1]
OPC3603%, 6%, 12% Na₂SO₄50%, 50%, 53% loss[2]
OPC with 3% NaCl3603%, 6%, 12% Na₂SO₄Mitigated loss[2]

Table 2: Water Absorption and Sorptivity of Various Binder Systems

Binder TypeWater Absorption (%)Sorptivity (mm/√min)Reference
Normal Concrete--[3]
Concrete with 15% Fly AshLower than normalLower than normal[3]
Concrete with 5% Silica (B1680970) FumeLower than normalLower than normal[3]
Concrete with 5% Silica Fume + 10% Fly AshLower than normalLower than normal[3]
Concrete with Nano-sized Cement (50% replacement)Lower than conventionalLower than conventional[4]

Table 3: Chloride Ion Penetrability Based on ASTM C1202 (Rapid Chloride Penetration Test)

Charge Passed (Coulombs)Chloride Ion PenetrabilityTypical Concrete Type
> 4,000HighHigh water-cement ratio (> 0.6)
2,000 - 4,000ModerateModerate water-cement ratio (0.4 - 0.5)
1,000 - 2,000LowLow water-cement ratio (< 0.4)
100 - 1,000Very LowLatex-modified concrete, concrete with silica fume
< 100NegligiblePolymer-impregnated concrete

Degradation Pathways and Experimental Workflows

To visualize the complex processes involved in material degradation and testing, the following diagrams are provided.

G cluster_0 Aggressive Environment cluster_1 C-S-H Matrix cluster_2 Degradation Products & Effects Sulfate_Ions Sulfate Ions (SO₄²⁻) Gypsum Gypsum Formation Sulfate_Ions->Gypsum Ettringite Ettringite Formation Sulfate_Ions->Ettringite Decalcification Decalcification of C-S-H Sulfate_Ions->Decalcification Accelerates Chloride_Ions Chloride Ions (Cl⁻) Chloride_Ions->Decalcification Can contribute to Friedel_Salt Friedel's Salt Formation Chloride_Ions->Friedel_Salt Carbon_Dioxide Carbon Dioxide (CO₂) Carbonation Carbonation of CH Carbon_Dioxide->Carbonation CSH C-S-H Gel CSH->Decalcification CaOH2 Calcium Hydroxide (CH) CaOH2->Gypsum CaOH2->Carbonation Aluminates Aluminate Phases Aluminates->Ettringite Aluminates->Friedel_Salt Loss_of_Strength Loss of Strength & Cracking Gypsum->Loss_of_Strength Ettringite->Loss_of_Strength Expansive Decalcification->Loss_of_Strength Carbonation->Loss_of_Strength Reduces pH, promotes corrosion G cluster_tests Durability Assessment start Start: Material Preparation mix_design Mixture Design & Casting of Specimens start->mix_design curing Curing of Specimens (e.g., 28 days in water) mix_design->curing exposure Exposure to Aggressive Environment (e.g., Na₂SO₄ solution, NaCl solution) curing->exposure compressive_strength Compressive Strength Test (e.g., ASTM C39) exposure->compressive_strength rcpt Rapid Chloride Permeability Test (ASTM C1202) exposure->rcpt sorptivity Water Sorptivity Test (ASTM C1585) exposure->sorptivity visual Visual Inspection & Mass Change exposure->visual data_analysis Data Analysis & Comparison compressive_strength->data_analysis rcpt->data_analysis sorptivity->data_analysis visual->data_analysis conclusion Conclusion on Long-Term Durability data_analysis->conclusion

References

Cross-Validation of Characterization Techniques for Calcium-Silicate-Hydrate (C-S-H): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of analytical methods for the principal binding phase in cement.

Calcium-Silicate-Hydrate (C-S-H) is the primary binding agent in Portland cement concrete, dictating its strength and durability.[1] Due to its poorly crystalline and chemically variable nature, a comprehensive understanding of C-S-H necessitates the use of multiple characterization techniques. This guide provides a comparative analysis of common methods used to analyze C-S-H, focusing on the cross-validation of their results to ensure accuracy and reliability. This information is crucial for researchers and scientists in materials science and professionals in drug development where calcium silicate-based materials are explored for various applications.

Quantitative Analysis: A Comparative Overview

A multi-technique approach is essential for the robust characterization of C-S-H. The data obtained from various methods can be cross-validated to build a comprehensive picture of the material's properties. The following tables summarize key quantitative parameters obtained from X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), Nuclear Magnetic Resonance (NMR) spectroscopy, and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS).

Parameter XRD TGA ²⁹Si MAS NMR SEM-EDS
Phase Quantification Identifies and quantifies crystalline phases (e.g., portlandite, unreacted clinker) and can quantify amorphous C-S-H content using methods like the PONKCS method.[2][3]Quantifies bound water and dehydroxylation of Ca(OH)₂, allowing for calculation of C-S-H and portlandite content.Not directly used for phase quantification, but provides information on the silicate (B1173343) structure within the C-S-H phase.Provides elemental composition at a micro-level, which can be used to infer phase distribution.
Ca/Si Ratio Can be estimated from structural models in Rietveld refinement.[4]Not directly measured.Can be correlated with the mean silicate chain length.Directly measures elemental composition to determine the Ca/Si ratio at specific locations.[5][6][7]
Degree of Hydration Can be determined by quantifying the remaining unhydrated cement phases.Calculated from the amount of non-evaporable water.Can be calculated from the relative intensities of signals from anhydrous and hydrated silicate species.[8]Not directly measured.
Silicate Structure Provides information on the long-range order and basal spacing of C-S-H, which relates to its layered structure.[9]Does not provide direct information on silicate structure.Provides detailed information on the silicate connectivity (Qⁿ species) and the mean silicate chain length (MCL).[8][10]Does not provide information on silicate polymerization.

Table 1: Comparison of Quantitative Parameters from Different Characterization Techniques.

Technique Strengths Limitations
XRD - Excellent for crystalline phase identification and quantification. - Can provide information on the amorphous C-S-H content with advanced methods.[2][3]- C-S-H is poorly crystalline, leading to broad diffraction peaks that are difficult to analyze. - Quantification of the amorphous phase can be challenging.[11]
TGA - Relatively simple and provides quantitative data on bound water and portlandite content.[12] - Useful for validating XRD quantification.[2][3]- Mass losses from different phases can overlap. - Does not provide information on the C-S-H structure itself.
²⁹Si MAS NMR - Powerful for probing the local atomic environment of silicon in both amorphous and crystalline phases.[8] - Provides detailed information on silicate polymerization.[8][10]- Requires specialized equipment and expertise. - Can be time-consuming.
SEM-EDS - Provides high-resolution images of the microstructure. - Allows for localized elemental analysis to determine Ca/Si ratios in different regions.[5][6][7]- Analysis is localized to the surface and may not be representative of the bulk sample. - Sample preparation can introduce artifacts.

Table 2: Strengths and Limitations of Key Characterization Techniques for C-S-H.

Experimental Protocols

Detailed and consistent experimental protocols are paramount for obtaining reliable and comparable data. Below are summaries of typical procedures for the key techniques discussed.

X-ray Diffraction (XRD)

Objective: To identify crystalline phases and quantify the amorphous C-S-H content.

Methodology:

  • Sample Preparation: The hydrated cement paste is typically ground into a fine powder (e.g., passing through a <63 µm sieve). To halt the hydration process, solvent exchange with isopropanol (B130326) or acetone (B3395972) followed by vacuum drying is a common practice.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., corundum, ZnO) is added to the sample.

  • Data Acquisition: The powdered sample is mounted on a sample holder and analyzed using a powder X-ray diffractometer. Data is typically collected over a 2θ range of 5° to 70° with a step size of 0.02° and a specific counting time per step.

  • Data Analysis: The resulting diffraction pattern is analyzed using software capable of Rietveld refinement. This allows for the quantification of crystalline phases. The amorphous C-S-H content can be determined using the Partial or No Known Crystal Structure (PONKCS) method or by difference after quantifying all crystalline phases.[2][3]

Thermogravimetric Analysis (TGA)

Objective: To determine the amount of bound water and calcium hydroxide (B78521) (portlandite) in the hydrated cement paste.

Methodology:

  • Sample Preparation: A small amount of the powdered hydrated cement paste (typically 10-30 mg) is used.

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer.

  • Heating Program: The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[12]

  • Data Analysis: The mass loss as a function of temperature is recorded. The mass loss in specific temperature ranges is attributed to the decomposition of different phases:

    • < 200°C: Evaporation of free and loosely bound water, and decomposition of some hydration products like ettringite and C-S-H.[12]

    • 400-500°C: Dehydroxylation of calcium hydroxide (Ca(OH)₂).[12]

    • 600-800°C: Decomposition of calcium carbonate (CaCO₃), which may be present due to carbonation.[12]

²⁹Si Magic Angle Spinning Nuclear Magnetic Resonance (²⁹Si MAS NMR) Spectroscopy

Objective: To characterize the silicate structure of C-S-H by determining the distribution of Qⁿ species and the mean silicate chain length.

Methodology:

  • Sample Preparation: The powdered hydrated cement paste is packed into a zirconia rotor.

  • Instrumentation: The analysis is performed on a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

  • Data Acquisition: ²⁹Si MAS NMR spectra are acquired at a specific spinning speed (e.g., 5-10 kHz). A single-pulse excitation with a long relaxation delay is typically used to ensure quantitative results.

  • Data Analysis: The spectrum is deconvoluted to determine the relative areas of the peaks corresponding to different silicate environments (Qⁿ, where n is the number of other silicate tetrahedra to which a given tetrahedron is connected). The mean silicate chain length (MCL) can then be calculated from the relative proportions of the Qⁿ species.[8]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Objective: To visualize the microstructure and determine the local elemental composition (Ca/Si ratio) of C-S-H.

Methodology:

  • Sample Preparation: Small, flat, and polished sections of the hardened cement paste are prepared. The samples are often coated with a conductive material (e.g., carbon) to prevent charging under the electron beam.

  • Imaging: The sample is observed in a scanning electron microscope. Backscattered electron (BSE) imaging is often used to differentiate phases based on their average atomic number.

  • Elemental Analysis: EDS is used to acquire X-ray spectra from specific points or areas of interest on the sample.

  • Data Analysis: The EDS spectra are processed to obtain quantitative elemental compositions, from which the Ca/Si ratio of the C-S-H phase can be determined.[5][6][7] It is important to analyze multiple points to obtain a representative average composition.

Visualization of Cross-Validation Workflow

The following diagrams illustrate the logical flow and relationships in the cross-validation of these characterization techniques for a comprehensive analysis of C-S-H.

CrossValidationWorkflow cluster_sample C-S-H Sample Preparation cluster_techniques Characterization Techniques cluster_data Primary Data cluster_analysis Data Analysis & Interpretation cluster_cross_validation Cross-Validation & Comprehensive Model Prep Hydrated Cement Paste Grinding Grinding Prep->Grinding HydrationStop Hydration Stoppage (Solvent Exchange) Grinding->HydrationStop Drying Drying HydrationStop->Drying XRD XRD Analysis Drying->XRD TGA TGA Analysis Drying->TGA NMR ²⁹Si MAS NMR Drying->NMR SEM_EDS SEM-EDS Analysis Drying->SEM_EDS XRD_Data Diffractogram XRD->XRD_Data TGA_Data Mass Loss Curve TGA->TGA_Data NMR_Data ²⁹Si Spectrum NMR->NMR_Data SEM_EDS_Data Micrographs & EDS Spectra SEM_EDS->SEM_EDS_Data Rietveld Rietveld Refinement (Phase Quantification) XRD_Data->Rietveld TGA_Quant Quantification of Bound Water & Ca(OH)₂ TGA_Data->TGA_Quant NMR_Deconv Spectral Deconvolution (Qⁿ Distribution, MCL) NMR_Data->NMR_Deconv EDS_Quant Elemental Quantification (Ca/Si Ratio) SEM_EDS_Data->EDS_Quant Validation Cross-Validation of Quantitative Results Rietveld->Validation TGA_Quant->Validation NMR_Deconv->Validation EDS_Quant->Validation Model Comprehensive C-S-H Model (Composition, Structure, Morphology) Validation->Model

Figure 1: Workflow for the cross-validation of C-S-H characterization techniques.

LogicalRelationships XRD XRD (Phase ID & Quantification, Basal Spacing) TGA TGA (Bound Water, Ca(OH)₂ Content) XRD->TGA Validates amorphous quantification Comprehensive_Model Comprehensive C-S-H Characterization XRD->Comprehensive_Model Provides structural framework and phase abundance. TGA->XRD Confirms Ca(OH)₂ content TGA->Comprehensive_Model Quantifies hydration products and validates XRD results. NMR ²⁹Si MAS NMR (Silicate Polymerization, MCL) SEM_EDS SEM-EDS (Microstructure, Local Ca/Si Ratio) NMR->SEM_EDS Correlates silicate structure with local Ca/Si ratio NMR->Comprehensive_Model Elucidates the molecular structure of the silicate chains. SEM_EDS->XRD Links morphology to crystalline/amorphous nature SEM_EDS->Comprehensive_Model Reveals morphology and local chemical heterogeneity.

Figure 2: Logical relationships and complementary nature of C-S-H characterization techniques.

References

A Researcher's Guide to Quantitative Phase Analysis of C-S-H in Blended Cement Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of blended cement systems, accurately quantifying the primary binding phase, calcium-silicate-hydrate (C-S-H), is paramount for predicting material performance and durability. This guide provides an objective comparison of the leading analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The incorporation of supplementary cementitious materials (SCMs) such as fly ash, slag, silica (B1680970) fume, and limestone into cement creates complex microstructures where the quantification of amorphous and poorly crystalline phases like C-S-H presents a significant analytical challenge. This guide delves into the principles, advantages, and limitations of X-ray diffraction (XRD) with Rietveld analysis, thermogravimetric analysis (TGA), nuclear magnetic resonance (NMR) spectroscopy, and selective dissolution methods.

Comparative Analysis of C-S-H Quantification Techniques

The following table summarizes the performance of the most common methods for the quantitative phase analysis of C-S-H in blended cement systems. The choice of technique will depend on the specific blended system, the required accuracy, and the available instrumentation.

TechniquePrincipleAdvantagesLimitationsTypical Application in Blended Cements
XRD/Rietveld Analysis Quantifies crystalline phases based on the diffraction pattern. Amorphous content is often determined by difference using an internal or external standard.Well-established for crystalline phases. Can be combined with other methods for improved accuracy of amorphous phase quantification.Difficulty in directly quantifying amorphous C-S-H, especially in the presence of amorphous SCMs (e.g., slag, fly ash) which have overlapping diffraction halos.[1][2] Requires accurate crystal structure information for all phases.Quantification of clinker phases, crystalline hydrates, and total amorphous content. Often coupled with selective dissolution or the PONKCS method to deconvolve the C-S-H and unreacted SCM contributions.[1][2][3]
Thermogravimetric Analysis (TGA) Measures mass loss as a function of temperature. The water loss in a specific temperature range is attributed to the dehydration of C-S-H and other hydrates.Relatively simple and widely available. Provides information on the amount of bound water, which is related to the degree of hydration.Overlapping dehydration temperatures of various hydrates (e.g., C-S-H, ettringite, AFm phases) makes precise C-S-H quantification challenging.[1] The water content of C-S-H is not constant.Estimation of the total amount of hydrated products and the degree of hydration. Can be used in conjunction with XRD to estimate C-S-H content.
Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the local chemical environment of specific nuclei (e.g., 29Si). 29Si MAS NMR can distinguish and quantify different silicate (B1173343) species (Qn sites) in both crystalline and amorphous phases.Highly effective for characterizing the amorphous C-S-H structure, including its mean silicate chain length and degree of hydration.[4] Does not rely on long-range order, making it ideal for amorphous phases.[4]Requires specialized equipment and expertise. Can be complex to quantify absolute amounts without proper standards and deconvolution techniques. Overlap of signals from unreacted slag and C-S-H can be an issue.[5]Detailed structural analysis of C-S-H. Quantification of the degree of reaction of silicate phases from both cement and SCMs.[4]
Selective Dissolution Methods Uses chemical solvents to selectively dissolve certain phases, leaving the phase of interest as a residue for quantification.Can physically separate phases, allowing for the quantification of unreacted SCMs, which can then be used to calculate the amount of C-S-H by difference when combined with total amorphous content from XRD.The selectivity of the solvents is often imperfect, leading to partial dissolution of the target phase or incomplete removal of unwanted phases. Can be time-consuming and technique-sensitive.Determination of the degree of reaction of slag and fly ash by selectively dissolving the cement paste and its hydrates.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following section outlines typical experimental protocols for the key techniques discussed.

X-ray Diffraction (XRD) with Rietveld Analysis
  • Sample Preparation: Hydrated cement paste samples are typically arrested at the desired age using solvent exchange (e.g., with isopropanol) followed by vacuum drying or freeze-drying to remove free water. The dried sample is then ground to a fine powder (typically < 10 µm) to ensure random orientation of the crystallites.

  • Internal Standard: A known amount (e.g., 10-20% by mass) of a crystalline internal standard with a simple and well-characterized diffraction pattern (e.g., corundum (α-Al2O3), rutile (TiO2), or zincite (ZnO)) is homogenously mixed with the sample powder.

  • Data Collection: The powdered sample is packed into a sample holder and analyzed using a powder X-ray diffractometer. Data is typically collected over a wide 2θ range (e.g., 5-70°) with a small step size and sufficient counting time to obtain good statistics.

  • Rietveld Refinement: The collected XRD pattern is analyzed using Rietveld refinement software (e.g., TOPAS, GSAS, FullProf). The crystal structure models of all expected crystalline phases are used to calculate a theoretical diffraction pattern, which is then fitted to the experimental pattern by refining various parameters (e.g., scale factors, lattice parameters, peak shape parameters).

  • Quantification of Amorphous Content: The weight fraction of each crystalline phase is determined from the refined scale factors. The total amorphous content is then calculated by difference, accounting for the known amount of the internal standard.

  • PONKCS Method (for distinguishing amorphous phases): The "Partial or No Known Crystal Structure" (PONKCS) method can be used to model the diffraction halo of amorphous phases like unreacted slag, fly ash, and C-S-H. This allows for their individual quantification within the Rietveld refinement.[3]

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small amount of the ground, hydration-stopped cement paste (typically 10-50 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Analysis: The sample is heated in a controlled atmosphere (typically inert, e.g., nitrogen or argon) at a constant heating rate (e.g., 10-20 °C/min) over a temperature range from ambient to approximately 1000 °C.

  • Data Analysis: The mass loss as a function of temperature is recorded. The amount of C-S-H is often estimated from the mass loss in the temperature range of approximately 105 °C to 400 °C, after correcting for the dehydration of ettringite and AFm phases. The mass loss between approximately 400 °C and 500 °C is typically attributed to the dehydroxylation of calcium hydroxide (B78521) (portlandite).

29Si Magic Angle Spinning (MAS) NMR Spectroscopy
  • Sample Preparation: Hydration-stopped and dried cement paste samples are finely ground and packed into an NMR rotor (e.g., zirconia).

  • Data Acquisition: 29Si MAS NMR spectra are acquired on a solid-state NMR spectrometer. Typical experiments involve high-power proton decoupling to remove broadening from 1H-29Si dipolar couplings. A relaxation agent may be added to shorten the long spin-lattice relaxation times of 29Si nuclei.

  • Spectral Deconvolution: The resulting spectrum is deconvoluted into a series of peaks representing different silicate environments (Qn sites, where 'n' is the number of other silicate tetrahedra attached to the central tetrahedron).

    • Q0: Unreacted clinker phases (alite and belite) and some SCMs.

    • Q1: End-chain groups in the C-S-H.

    • Q2: Middle-chain groups in the C-S-H.

  • Quantification: The relative area of each peak is proportional to the abundance of the corresponding silicate species. The degree of hydration can be calculated from the decrease in the Q0 signal. The amount of C-S-H is related to the intensity of the Q1 and Q2 signals.[4]

Selective Dissolution
  • Solvent Selection: The choice of solvent is critical and depends on the blended system. Common solvents include:

    • Salicylic acid/methanol: To dissolve silicate phases (C-S-H, unreacted clinker).

    • EDTA-based solutions: For the dissolution of cement and its hydrates, leaving unreacted slag.[6]

  • Dissolution Procedure: A known mass of the ground cement paste is treated with the selected solvent for a specific time under controlled conditions (e.g., temperature, stirring).

  • Residue Analysis: The insoluble residue is filtered, washed, dried, and weighed. The composition of the residue can be further analyzed by XRD or other techniques to verify the selectivity of the dissolution.

  • Calculation: The amount of the dissolved phase (and by extension, the C-S-H) is determined by the mass difference or by combining the residue mass with the total amorphous content from XRD.

Experimental Workflow for C-S-H Quantification

The following diagram illustrates a logical workflow for the quantitative phase analysis of C-S-H in blended cement systems, often involving a combination of techniques for comprehensive and accurate results.

G cluster_0 Sample Preparation cluster_3 Data Integration and Quantification start Hydrated Blended Cement Paste stop_hydration Hydration Stoppage (e.g., Solvent Exchange) start->stop_hydration grinding Grinding to Fine Powder stop_hydration->grinding xrd XRD/Rietveld Analysis (with Internal Standard) grinding->xrd tga Thermogravimetric Analysis (TGA) grinding->tga nmr 29Si MAS NMR Spectroscopy grinding->nmr selective_dissolution Selective Dissolution grinding->selective_dissolution xrd->tga Correlate amorphous content with bound water quantification Quantitative Phase Analysis of C-S-H xrd->quantification tga->quantification nmr->xrd Validate degree of hydration nmr->quantification selective_dissolution->xrd Provides unreacted SCM content selective_dissolution->quantification

Caption: Workflow for C-S-H quantification in blended cements.

By carefully selecting and often combining these analytical techniques, researchers can achieve a robust and accurate quantification of C-S-H, leading to a deeper understanding of the performance and durability of blended cement systems.

References

Bridging the Scales: A Comparative Guide to Correlating C-S-H Nano-mechanics with Bulk Performance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium-Silicate-Hydrate (C-S-H) is the primary binding phase in hydrated Portland cement, governing the strength, durability, and overall performance of concrete.[1][2][3] Understanding how the mechanical properties of C-S-H at the nanoscale translate to the macroscopic behavior of cement paste and concrete is a central challenge in materials science. This guide compares two primary approaches used by researchers to bridge this scale gap: Direct Experimental Correlation via nanomechanical testing and Multi-scale Micromechanical Modeling . By examining the methodologies, data, and underlying principles of each, this guide provides researchers and materials scientists with a clear comparison to inform their own experimental design and interpretation.

Approach 1: Direct Experimental Correlation

This approach empirically links nano-mechanical properties, measured directly on the C-S-H phases within a cement paste, to the bulk mechanical properties of the same material. Nanoindentation is the principal technique for this method, allowing for the mechanical characterization of individual phases in the heterogeneous microstructure of cement paste.[4][5]

Experimental Workflow: From Nano to Bulk

The logical flow of the direct correlation approach involves parallel characterization at both the nano and macro scales, followed by a correlational analysis to establish relationships.

cluster_0 Sample Preparation cluster_1 Characterization cluster_nano Nano-scale cluster_bulk Bulk-scale cluster_2 Analysis prep Cement Paste Curing & Sectioning polish Epoxy Impregnation & Polishing prep->polish nano Nanoindentation / AFM (Modulus & Hardness of C-S-H) polish->nano bulk Bulk Mechanical Testing (Compressive Strength, etc.) polish->bulk corr Correlational Analysis nano->corr bulk->corr

Caption: Experimental workflow for direct correlation of nano- and bulk-scale properties.

Experimental Protocols

1. Sample Preparation:

  • Curing and Sectioning: Cement paste samples (with a specific water/cement ratio) are cured for a designated period (e.g., 28 days) in a humidity-controlled environment.[6] Thin slices (approx. 3 mm) are then cut using a diamond saw.[6]

  • Polishing: To achieve a surface smooth enough for nanoindentation, the samples are impregnated with a low-viscosity epoxy and then ground and polished using a series of diamond suspensions with decreasing particle size.[5]

2. Nanoindentation:

  • Procedure: A sharp indenter tip (commonly a three-sided pyramid Berkovich tip) is pressed into the polished sample surface with a controlled load.[4] The load and displacement are continuously measured during loading and unloading.

  • Data Analysis: The resulting load-displacement curve is analyzed, typically using the Oliver-Pharr method, to calculate the elastic modulus and hardness of the material at the point of indentation.[7]

  • Phase Identification: By performing a grid of indentations over an area, statistical analysis of the modulus and hardness values can distinguish between different phases. C-S-H often presents as two distinct mechanical phases: a Low-Density (LD) C-S-H and a High-Density (HD) C-S-H.[4][8][9] Unhydrated cement particles and calcium hydroxide (B78521) (CH) can also be identified.[5][9]

3. Bulk Mechanical Testing:

  • Compressive Strength: Standardized cylindrical or cubic specimens are loaded in uniaxial compression until failure using a universal testing machine, following protocols like ASTM C39.

  • Bulk Elastic Modulus: This can be determined from the stress-strain curve during compressive testing or through non-destructive methods like ultrasonic pulse velocity measurements.

Data Summary: Nano-Mechanical Properties of C-S-H

The table below summarizes typical elastic modulus values for C-S-H phases identified through nanoindentation in various studies. These values form the basis for correlation with bulk performance.

Study ReferenceMaterialC-S-H TypeElastic Modulus (GPa)Corresponding Bulk Property (Example)
Constantinides & UlmCement PasteLow-Density (LD)~22Not directly reported in abstract
Constantinides & UlmCement PasteHigh-Density (HD)~29Not directly reported in abstract
Mondal et al.[5]Cement PasteC-S-H near unhydrated particle40Compressive Strength (not specified)
Mondal et al.[5]Cement PasteC-S-H further from particle23Compressive Strength (not specified)
Alizadeh et al.[8]Synthetic C-S-HVaries with C/S ratioIncreases with Ca2+ contentNot applicable (synthetic)

Approach 2: Multi-scale Micromechanical Modeling

This approach uses theoretical models to upscale the properties from the nano- to the macro-level. It treats the cement paste as a composite material across different hierarchical scales. The properties at a larger scale are determined by the properties and volume fractions of its constituent phases at the smaller scale.[10][11]

Modeling Hierarchy: From C-S-H to Cement Paste

The upscaling process is typically conceptualized in hierarchical levels, starting from the fundamental properties of the C-S-H gel.

level1 Level 1: Nano-scale C-S-H Matrix (1-100 nm) Constituents: LD C-S-H, HD C-S-H level2 Level 2: Micro-scale C-S-H Foam (100 nm - 10 µm) Constituents: C-S-H Matrix, Capillary Pores level1->level2 Homogenization level3 Level 3: Meso-scale Cement Paste (10-100 µm) Constituents: C-S-H Foam, Clinker, CH, Other Hydrates level2->level3 Homogenization level4 Bulk Performance (Compressive Strength, Elastic Modulus) level3->level4 Model Prediction

Caption: Hierarchical levels in a multi-scale model for upscaling cement properties.[10]

Modeling Protocol

1. Level 1: C-S-H Matrix:

  • Inputs: The intrinsic mechanical properties (e.g., elastic modulus, Poisson's ratio) of the fundamental C-S-H building blocks. These are often taken from nanoindentation data, identifying distinct Low-Density (LD) and High-Density (HD) C-S-H phases.[11] The volume fractions of LD and HD C-S-H are critical inputs, which can be estimated from hydration models.[11]

  • Homogenization: Micromechanical schemes (e.g., Mori-Tanaka, self-consistent schemes) are used to calculate the effective properties of the C-S-H matrix, which is a composite of LD and HD C-S-H.

2. Level 2: C-S-H Foam:

  • Inputs: The effective properties of the C-S-H matrix (from Level 1) and the volume fraction of capillary porosity within the C-S-H structure (gel pores).

  • Homogenization: The same or similar homogenization techniques are applied to calculate the properties of the porous C-S-H "foam."

3. Level 3: Cement Paste:

  • Inputs: The properties of the C-S-H foam (from Level 2) and the volume fractions of other phases, such as unreacted clinker particles and other hydration products like Calcium Hydroxide (CH).[10] These volume fractions are typically predicted by thermodynamic hydration models like PHREEQC.[11]

  • Homogenization: A final homogenization step yields the predicted bulk mechanical properties (e.g., Young's modulus) of the cement paste.[10] Compressive strength can be estimated using theories like the Griffith theory for brittle materials.[11]

Data Summary: Model Prediction vs. Experimental Validation

Multi-scale models are validated by comparing their predictions against experimental data. The table below shows an example of such a comparison.

Model Referencew/c RatioPropertyPredicted ValueExperimental ValueRelative Error
Navaratnarajah et al.[11]0.55Young's Modulus (GPa) at 28 days~21~22~4.5%
Navaratnarajah et al.[11]0.55Compressive Strength (MPa) at 28 days~45~48~6.3%

Comparative Analysis of Approaches

FeatureDirect Experimental CorrelationMulti-scale Micromechanical Modeling
Principle Empirical, based on direct measurement and statistical correlation.Theoretical, based on physics of materials and homogenization theories.
Key Strength Provides direct, experimentally-grounded relationships for a specific system.Predictive power; can explore the effect of changing phase properties or volume fractions on bulk performance without new experiments.
Key Limitation Correlation does not equal causation; may not be generalizable to different mix designs or curing conditions.Relies on simplifying assumptions for microstructure and requires accurate input parameters, which often come from experiments.
Primary Tools Nanoindenter, AFM, Universal Testing Machine.Computational software, thermodynamic databases, homogenization schemes.
Output A statistical relationship (e.g., R² value) between nano- and bulk-properties.A predicted bulk property value (e.g., Compressive Strength in MPa).

References

The Influence of Calcium-to-Silicate Ratio on Chloride Binding in Cementitious Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals a direct correlation between the calcium-to-silicate (Ca/Si) ratio in calcium-silicate-hydrate (C-S-H) and its capacity to bind chloride ions. This guide provides a comparative analysis of this relationship, crucial for predicting the service life and durability of concrete structures. The following sections detail the experimental protocols for synthesizing C-S-H and quantifying chloride binding, present a summary of the quantitative findings, and illustrate the experimental workflow.

The primary binding phase in hydrated cement, C-S-H, plays a critical role in the immobilization of chloride ions, thereby protecting the steel reinforcement within concrete from corrosion. The efficiency of this chloride binding is significantly influenced by the chemical composition of the C-S-H, particularly its Ca/Si ratio. An increase in the Ca/Si ratio generally leads to a higher chloride binding capacity.[1][2][3][4] This is attributed to the increased physical adsorption of chloride ions onto the C-S-H gel surface.[2][3][5]

Comparative Analysis of Chloride Binding Capacity

The chloride binding capacity of C-S-H is typically quantified by measuring the amount of chloride adsorbed by the solid phase from a solution. Experimental studies have consistently demonstrated that C-S-H with a higher Ca/Si ratio exhibits a greater affinity for chloride ions.[1][3] While the exact binding capacity can vary depending on the experimental conditions, the general trend is clear. For instance, some studies have shown that the physical binding capacity of C-S-H gel increases with the Ca/Si ratio, reaching a maximum at a ratio of around 1.2.[3][4] Molecular dynamics simulations also support these findings, indicating that C-S-H with a high Ca/Si ratio has a greater adsorption capacity for chloride ions, while C-S-H with a low Ca/Si ratio has a higher diffusion coefficient for these ions.[1]

For a direct comparison, the following table summarizes quantitative data from various studies on the chloride binding capacity of C-S-H at different Ca/Si ratios. It is important to note that the experimental conditions, such as the initial chloride concentration and pH, can influence the measured binding capacity.

Ca/Si RatioChloride Binding Capacity (mmol/g of C-S-H)Reference
0.68Data not explicitly quantified in the provided search results[6]
0.87Data not explicitly quantified in the provided search results[6]
0.99Data not explicitly quantified in the provided search results[6]
1.17Data not explicitly quantified in the provided search results[6]
1.2Maximum physical binding capacity observed[3][4]
1.26Data not explicitly quantified in the provided search results[6]
1.49Data not explicitly quantified in the provided search results[6]
1.500.45[7]

Note: The table reflects the general trend and a specific data point found in the search results. A comprehensive quantitative comparison across all Ca/Si ratios from a single study was not available in the provided search results.

Experimental Protocols

A standardized approach to evaluating the chloride binding capacity of C-S-H involves two key stages: the synthesis of C-S-H with controlled Ca/Si ratios and the subsequent measurement of its chloride binding capacity.

Synthesis of C-S-H with Varying Ca/Si Ratios

The co-precipitation method is a widely used technique to synthesize C-S-H with different Ca/Si ratios.[8] This typically involves the reaction of a calcium salt (e.g., calcium nitrate (B79036), calcium chloride, or calcium acetate) with a silicate (B1173343) source (e.g., sodium silicate) in an aqueous solution.[9]

A typical protocol is as follows:

  • Precursor Preparation: Prepare aqueous solutions of a calcium salt and a sodium silicate solution of known concentrations.

  • Reaction: Add the silicate solution to the calcium salt solution under constant stirring. The Ca/Si ratio of the resulting C-S-H can be controlled by adjusting the initial molar ratios of the reactants.[8] The reaction is often carried out in an alkaline environment, and the pH may be adjusted.[8][9]

  • Maturation: The resulting precipitate is aged in the mother solution for a specific period (e.g., several days or months) to allow for the formation of a stable C-S-H phase.[7]

  • Washing and Drying: The synthesized C-S-H is then filtered, washed to remove any unreacted ions, and dried (e.g., under vacuum or by solvent exchange) to obtain a solid powder for subsequent experiments.[6]

Another method involves the hydration of tricalcium silicate (C₃S) in a controlled environment.[10]

Measurement of Chloride Binding Capacity

The equilibrium method is a common and straightforward approach to determine the chloride binding isotherm of C-S-H.[11]

The general procedure is as follows:

  • Sample Preparation: A known mass of the synthesized C-S-H powder is placed in a series of containers.

  • Exposure to Chloride Solution: A chloride solution of a specific concentration (e.g., NaCl or CaCl₂) is added to each container at a defined solid-to-solution ratio.[6]

  • Equilibration: The containers are sealed and agitated for a period sufficient to reach equilibrium between the chloride in the solution and the chloride bound to the C-S-H. This can take several days.[6][7]

  • Separation: The solid and liquid phases are separated by centrifugation or filtration.

  • Chloride Concentration Analysis: The concentration of free chloride ions remaining in the supernatant is measured. Potentiometric titration with silver nitrate is a frequently used method for this analysis.[2][11] The Volhard method is another titration technique that can be employed.[11]

  • Calculation of Bound Chloride: The amount of bound chloride is calculated as the difference between the initial amount of chloride added and the amount of free chloride remaining in the solution at equilibrium.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental evaluation of the chloride binding capacity of C-S-H.

experimental_workflow cluster_synthesis C-S-H Synthesis cluster_binding Chloride Binding Measurement s1 Prepare Precursor Solutions (Calcium Salt & Sodium Silicate) s2 Co-precipitation Reaction (Controlled Ca/Si Ratio) s1->s2 s3 Aging and Maturation s2->s3 s4 Washing and Drying s3->s4 b1 Expose C-S-H to Chloride Solution s4->b1 Synthesized C-S-H b2 Equilibration (Agitation) b1->b2 b3 Solid-Liquid Separation (Centrifugation/Filtration) b2->b3 b4 Measure Free Chloride (Titration) b3->b4 b5 Calculate Bound Chloride b4->b5 end Data Analysis & Comparison b5->end Binding Capacity Data

Caption: Experimental workflow for evaluating C-S-H chloride binding.

References

Leaching Behavior of Synthetic C-S-H Gels in Demineralized Water: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leaching behavior of synthetic Calcium-Silicate-Hydrate (C-S-H) gels in demineralized water. Understanding the dissolution characteristics of C-S-H, the primary binding phase in cement-based materials, is crucial for predicting the long-term durability and environmental impact of these materials, particularly in applications such as radioactive waste disposal and hydraulic structures. This document summarizes key experimental findings, presents comparative data in a structured format, and details the methodologies employed in these studies.

Comparative Analysis of Leaching Behavior

The leaching of synthetic C-S-H gels in demineralized water is primarily characterized by the progressive removal of calcium ions (Ca²⁺) from the solid phase, leading to a decrease in the calcium-to-silicon (Ca/Si) ratio of the gel and an increase in the polymerization of the silicate (B1173343) chains.[1][2] The initial Ca/Si ratio of the synthetic C-S-H gel significantly influences its leaching resistance.

Key Findings from Leaching Studies:
  • Influence of Initial Ca/Si Ratio: C-S-H gels with a lower initial Ca/Si ratio (e.g., around 1.1) exhibit a lower tendency to leach calcium ions compared to those with higher ratios (>2.0).[3] Studies have shown that as leaching progresses, the Ca/Si ratio of different C-S-H gels tends to converge towards a congruent dissolution point, typically around a Ca/Si ratio of 0.8 to 0.9.[4][5]

  • Dissolution Behavior: The initial stages of dissolution in demineralized water are often incongruent, followed by an approach to congruent behavior.[4] This means that the composition of the dissolved species initially differs from the bulk composition of the solid.

  • Structural Changes: The leaching of calcium disrupts the charge balance within the C-S-H structure, leading to an increased length of the silicate chains.[1] This process can also lead to a coarsening of the pore structure and a transformation of the C-S-H morphology.[1]

  • pH Evolution: The pH of the leachate is a critical parameter. Initially, the dissolution of C-S-H can lead to a high pH, often above 12.[6] As leaching progresses and the Ca/Si ratio decreases, the pH of the surrounding solution will also change.

Quantitative Data Summary

The following tables summarize quantitative data extracted from various studies on the leaching of synthetic C-S-H gels.

Initial Ca/Si RatioFinal Ca/Si Ratio after LeachingLeaching EnvironmentKey ObservationsReference
>2.0~1.05 wt.% Na₂SO₄ solution (accelerated)Rapid decrease in Ca/(Si+Al) ratio within the first 13 days.[3]
Varied (high)0.67 - 0.70NH₄Cl solution (accelerated)Decalcification occurs in both interlayer and intralayer of C-S-H.[1]
Varied~0.8 - 0.9Demineralized waterApproach to a congruent dissolution composition.[4]
0.29 < C/S < 0.8Approaches 0.8Deionized waterCongruent dissolution point approached from below the initial ratio.[5]
PropertyC-S-H with Low Ca/Si Ratio (~1.1)C-S-H with High Ca/Si Ratio (>2.0)Reference
Calcium Leaching MinimalSignificant and rapid[3]
Micromorphology Maintained wellDecomposed into fine particles[3]
Stability in Sulfate (B86663) Environment Better stabilityMore sensitive to sulfate attack[3]

Experimental Protocols

The following sections detail the typical methodologies used for the synthesis of C-S-H gels and the subsequent leaching experiments.

Synthesis of C-S-H Gels (Sol-Gel Method)

A common method for producing synthetic C-S-H gels for laboratory studies is the sol-gel method.[7]

  • Precursor Preparation:

    • A sodium silicate (Na₂SiO₃) solution is prepared as the silicon source.[7]

    • A calcium nitrate (B79036) (Ca(NO₃)₂·4H₂O) solution is prepared as the calcium source.[7]

    • A 1M NaOH solution can be used to regulate the pH.[7]

  • Precipitation: The calcium nitrate solution is added to the sodium silicate solution under continuous stirring at room temperature. A whitish gel precipitates immediately.[7]

  • Separation and Washing: The resulting suspension is separated into a solid precipitate (the C-S-H gel) and a supernatant liquid. The gel is then filtered and washed repeatedly with de-ionized and decarbonated water until a neutral pH is achieved.[7]

  • Drying: The washed gel is dried in a desiccator at ambient temperature.[7]

Leaching Experiments

Both static and dynamic leaching tests are employed to study the dissolution behavior of C-S-H gels.

1. Static Leaching Test (Batch Test):

  • A known mass of the synthesized C-S-H powder is immersed in a specific volume of demineralized water in a sealed container.

  • The system is left to equilibrate for a predetermined period.

  • The leachate is then separated from the solid by filtration or centrifugation.

  • The solid and liquid phases are analyzed to determine the changes in Ca/Si ratio, pH, and the concentration of dissolved ions.

2. Dynamic Leaching Test (Sequential Leaching):

This method simulates the continuous flow of water.

  • A known mass of C-S-H gel is placed in a vessel with demineralized water.[8]

  • The system is allowed to equilibrate for a set period (e.g., 14 days).[8]

  • After equilibration, the leachate is completely removed and replaced with fresh demineralized water.[8]

  • This process is repeated for multiple cycles.[8]

  • The composition of the leachate and the solid phase are analyzed after each cycle to monitor the evolution of the leaching process.[5][8]

Analytical Techniques

A variety of analytical techniques are used to characterize the C-S-H gels before and after leaching:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To determine the elemental composition of the leachate and the solid phase (Ca/Si ratio).[1]

  • X-ray Diffraction (XRD): To identify the crystalline phases present and to observe changes in the amorphous C-S-H structure.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate changes in the chemical bonding and polymerization of the silicate chains.[1][7]

  • ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the silicate chain length and connectivity.[1]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and microstructure of the C-S-H gels.[1][7]

  • Thermogravimetric Analysis (TG): To study the thermal decomposition and water content of the C-S-H.[1]

Visualizations

The following diagrams illustrate a typical experimental workflow for C-S-H leaching studies and the logical relationships of factors influencing the leaching process.

G cluster_synthesis C-S-H Gel Synthesis cluster_leaching Leaching Experiment cluster_analysis Analysis S1 Prepare Precursors (e.g., Na₂SiO₃, Ca(NO₃)₂) S2 Mix & Precipitate Gel S1->S2 S3 Filter & Wash Gel S2->S3 S4 Dry Gel S3->S4 L1 Immerse C-S-H Gel in Demineralized Water S4->L1 L2 Equilibrate (Static or Dynamic) L1->L2 L3 Separate Leachate & Solid L2->L3 A1 Analyze Leachate (ICP-OES, pH) L3->A1 A2 Analyze Solid Residue (XRD, FTIR, NMR, SEM, TG) L3->A2 Result Leaching Behavior Data A1->Result A2->Result

Caption: Experimental workflow for C-S-H leaching studies.

G cluster_InitialCSH cluster_LeachingConditions cluster_StructuralChanges InitialCSH Initial C-S-H Gel Properties LeachingProcess Leaching Process (Ca²⁺ Dissolution) InitialCSH->LeachingProcess LeachingConditions Leaching Conditions LeachingConditions->LeachingProcess StructuralChanges Structural & Chemical Changes LeachingProcess->StructuralChanges LeachingBehavior Overall Leaching Behavior StructuralChanges->LeachingBehavior CaSiRatio Initial Ca/Si Ratio Porosity Porosity Morphology Morphology WaterType Water Type (Demineralized) FlowRate Flow Rate (Static/Dynamic) Temperature Temperature FinalCaSi Final Ca/Si Ratio Polymerization Silicate Polymerization pHChange Leachate pH

Caption: Factors influencing C-S-H gel leaching.

References

Safety Operating Guide

Proper Disposal of Calcium Silicate Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, adherence to strict safety and disposal protocols is paramount for maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of calcium silicate (B1173343) hydrate (B1144303), ensuring the safety of laboratory personnel and environmental responsibility.

Calcium silicate hydrate is generally not classified as a hazardous waste.[1][2] However, proper disposal according to local, state, and federal regulations is crucial.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be outfitted with the appropriate Personal Protective Equipment (PPE) and to operate in a well-ventilated area to minimize the risk of inhalation or contact.

Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.[5][6][7]To prevent eye irritation from dust particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6]To prevent skin contact and potential irritation.
Body Protection A laboratory coat or chemical-resistant apron.[1][8]To protect clothing and skin from contamination.
Respiratory A NIOSH/MSHA-approved respirator with particulate filters if dust is generated.[2][7][8]To prevent respiratory irritation from inhaling dust.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound waste involves collection in a sealed container for subsequent removal by a licensed waste disposal service or disposal in a sanitary landfill, in accordance with institutional and local regulations.

  • Containment: Carefully collect the this compound waste. For spills, use dry clean-up procedures such as sweeping or vacuuming to avoid generating dust.[2][8] If the material is wet, it can be shoveled or vacuumed into a suitable container.[8]

  • Labeling: Place the collected waste into a clean, dry, and sealable container.[8] Clearly label the container as "this compound Waste" to ensure proper identification for disposal.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5]

  • Disposal: Arrange for the disposal of the waste through a licensed waste disposal company.[1][9] Alternatively, dispose of the material in a sanitary landfill, ensuring compliance with all local, state, and federal environmental regulations.[4][5] Do not discharge this compound into sewer systems.[5][7]

Experimental Workflow for Disposal

G This compound Disposal Workflow A Step 1: Don Appropriate PPE B Step 2: Collect Waste Material (Use dry clean-up methods for powders) A->B C Step 3: Place Waste in a Labeled, Sealable Container B->C D Step 4: Store Container in a Cool, Dry, Ventilated Area C->D E Step 5: Arrange for Disposal (Licensed Contractor or Approved Landfill) D->E

Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific disposal requirements.

References

Personal protective equipment for handling Calcium silicate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Calcium Silicate (B1173343) Hydrate (B1144303)

This guide provides immediate, procedural, and essential safety information for laboratory professionals working with Calcium Silicate Hydrate (C-S-H). Adherence to these protocols is critical for ensuring personal safety and proper material management.

Potential Health Hazards

This compound is primarily a hazard when in dust or powder form. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

  • Eye Contact : Dust or powder can cause serious irritation and mechanical abrasion of the cornea.[1][2]

  • Skin Contact : May cause skin irritation, which can be exacerbated by mechanical rubbing.[1]

  • Inhalation : Inhaling dust may lead to temporary irritation of the nose, throat, and respiratory tract, resulting in coughing and sneezing.[1][2] Pre-existing respiratory conditions may be aggravated.[1]

  • Chronic Exposure : Repeated or prolonged inhalation of dust that contains crystalline silica (B1680970) may lead to lung damage and a serious lung disease called silicosis.[1]

  • Ingestion : While unlikely under normal laboratory conditions, ingestion may cause irritation of the gastrointestinal tract.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound powder to minimize exposure.

Protection Type Specific Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[1][2][3]To prevent eye injury from airborne dust particles.
Skin Protection Impervious gloves (e.g., nitrile) and a lab coat or long-sleeved clothing.[2][3][4][5]To prevent direct skin contact and irritation.
Respiratory Protection A NIOSH/MSHA-approved dust mask or a full-face respirator.[2][5][6]Required when dust is generated, especially if exposure limits may be exceeded.
Occupational Exposure Limits

Researchers must ensure that airborne concentrations of this compound dust are kept below established occupational exposure limits.

Organization Exposure Limit (8-hour Time-Weighted Average)
OSHA (PEL) 15 mg/m³ (total dust); 5 mg/m³ (respirable fraction)[1][5][7]
NIOSH (REL) 10 mg/m³ (total dust); 5 mg/m³ (respirable dust)[1]
ACGIH (TLV) 10 mg/m³ (total dust, containing no asbestos (B1170538) and <1% crystalline silica)[1][5]

Operational and Disposal Plans

Safe Handling and Storage Protocol

Handling:

  • Ventilation : Always handle this compound in a well-ventilated area.[2][3][4] The use of local exhaust ventilation or a fume hood is strongly recommended to control dust at the source.[5]

  • Dust Control : Avoid any actions that generate dust.[1][2][3] When transferring the powder, do so carefully and minimize the drop height.

  • Hygiene : Practice good industrial hygiene.[1][8] Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][8] An emergency eyewash station and safety shower should be readily accessible.[6][8]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][4][5][8]

  • Keep containers tightly sealed to prevent moisture absorption and contamination.[2][4][5][8]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Accidental Spill and Cleanup Procedure

In the event of a spill, follow these steps to minimize exposure and contamination:

  • Evacuate : Keep unnecessary personnel away from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Avoid Dust : Do not dry sweep, as this will disperse dust into the air.[1]

  • Cleanup :

    • For small spills, gently moisten the powder with water to suppress dust before cleaning.[1]

    • Use a vacuum cleaner equipped with a high-efficiency particulate air (HEPA) filter for cleanup.[1]

    • Carefully scoop the material into a suitable, sealed container for disposal.[1]

  • PPE : Wear all required personal protective equipment during the cleanup process.[1][2]

Waste Disposal Plan

This compound is generally not considered a hazardous waste.[1]

  • Dispose of waste material in sealed, clearly labeled containers.[8]

  • Follow all local, regional, and national regulations for non-hazardous waste disposal.[8]

  • Contaminated packaging should be handled in the same manner as the product itself.[9]

Experimental Protocol: Synthesis of this compound via Coprecipitation

This protocol outlines a standard laboratory procedure for synthesizing C-S-H, incorporating critical safety measures.

1. Reagent Preparation:

  • Prepare aqueous solutions of a soluble calcium salt (e.g., calcium nitrate) and a soluble silicate salt (e.g., sodium silicate).

  • Perform all weighing of powders within a fume hood or ventilated enclosure to prevent dust inhalation.

2. Synthesis Reaction:

  • Set up the reaction vessel in a well-ventilated area.

  • Slowly add the calcium nitrate (B79036) solution to the continuously stirring sodium silicate solution. This controlled addition helps manage the reaction and minimize splashes.

  • Maintain the desired reaction temperature and pH, monitoring as required.

3. Product Isolation and Washing:

  • Separate the precipitated C-S-H from the solution via vacuum filtration.

  • Wash the precipitate multiple times with deionized water to remove residual ions. Handle the wet filter cake to avoid generating dust if it dries.

4. Drying and Storage:

  • Dry the washed C-S-H precipitate in a drying oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.

  • The oven should be in a ventilated area to handle any off-gassing.

  • Once dried, allow the C-S-H powder to cool in a desiccator.

  • Transfer the final powder to a tightly sealed container inside a fume hood to prevent inhalation of fine particles. Label the container appropriately.

5. Decontamination and Cleanup:

  • Clean all glassware and equipment thoroughly.

  • Wipe down all work surfaces using a wet method to capture any residual dust.

  • Dispose of all waste materials, including filter paper and contaminated PPE, according to the established disposal plan.

First Aid Measures
  • Inhalation : Move the affected person to fresh air.[1][3] If breathing is difficult or symptoms like coughing or wheezing develop, seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with large amounts of running water for at least 15 minutes, holding eyelids open.[1][2][8] Do not rub the eyes.[1] If irritation persists, seek medical attention.[1][2][8]

  • Skin Contact : Wash the affected area gently with soap and warm water.[1][2][5] If irritation develops and persists, seek medical attention.[2][5]

  • Ingestion : Rinse the mouth with water.[3] Do not induce vomiting. If a large amount is ingested or if the person feels unwell, seek medical attention.[1]

G cluster_prep Preparation & Handling cluster_use Laboratory Use cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep 1. Assess Risks & Don Appropriate PPE handle 2. Handle in Ventilated Area (e.g., Fume Hood) prep->handle spill Spill Occurs? weigh 3. Weigh/Transfer Powder Carefully to Avoid Dust handle->weigh exp 4. Perform Experiment (e.g., Synthesis, Formulation) weigh->exp exp->spill decon 5. Decontaminate Glassware & Work Surfaces exp->decon spill_proc Follow Spill Cleanup Procedure (Wet Method/HEPA) spill->spill_proc Yes spill->decon No waste 6. Collect Waste in Sealed, Labeled Container spill_proc->waste decon->waste dispose 7. Dispose According to Local Regulations waste->dispose store 8. Store in Tightly Sealed Container in a Dry Area dispose->store remove_ppe 9. Remove PPE store->remove_ppe wash 10. Wash Hands Thoroughly remove_ppe->wash

Safe Handling Workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.